molecular formula F2O2<br>O2F2 B1201211 Fluorine dioxide CAS No. 7783-44-0

Fluorine dioxide

Cat. No.: B1201211
CAS No.: 7783-44-0
M. Wt: 69.996 g/mol
InChI Key: REAOZOPEJGPVCB-UHFFFAOYSA-N
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Description

Dioxygen difluoride is a fluorine oxide.

Properties

CAS No.

7783-44-0

Molecular Formula

F2O2
O2F2

Molecular Weight

69.996 g/mol

IUPAC Name

fluorooxy hypofluorite

InChI

InChI=1S/F2O2/c1-3-4-2

InChI Key

REAOZOPEJGPVCB-UHFFFAOYSA-N

SMILES

O(OF)F

Canonical SMILES

O(OF)F

Other CAS No.

7783-44-0

Origin of Product

United States

Foundational & Exploratory

Synthesis and Properties of Dioxygen Difluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Warning: Dioxygen difluoride (O₂F₂) is an exceptionally hazardous and explosive material. Its synthesis and handling should only be attempted by highly trained professionals in specialized, low-temperature laboratory settings with appropriate safety measures in place.

Introduction

Dioxygen difluoride, with the molecular formula O₂F₂, is an inorganic compound of fluorine and oxygen.[1] First synthesized by Otto Ruff in 1933, it is a powerful oxidizing and fluorinating agent, renowned for its extreme reactivity and instability.[1][2] It exists as an orange-yellow solid at low temperatures, melting into a red liquid.[1][3] The compound is notoriously unstable, decomposing into oxygen and fluorine even at cryogenic temperatures, earning it the onomatopoeic nickname "FOOF" due to its explosive tendencies upon contact with nearly any substance.[1][4] In O₂F₂, oxygen exhibits an unusual +1 oxidation state.[4][5][6] This guide provides a comprehensive overview of its synthesis, properties, and experimental considerations.

Synthesis of Dioxygen Difluoride

The synthesis of dioxygen difluoride is challenging due to the compound's inherent instability. Several methods have been developed, all requiring low temperatures and careful control of reaction conditions. The general reaction is:

O₂ + F₂ → O₂F₂[1]

Synthesis Methodologies

The primary methods for preparing O₂F₂ involve providing energy to a mixture of oxygen and fluorine gas under specific conditions.

MethodDescriptionKey ParametersReference
Electric Discharge A 1:1 mixture of gaseous fluorine and oxygen at low pressure is subjected to a high-voltage electric discharge in a reaction vessel cooled with liquid nitrogen.[1][4][5] This was the method used in its first synthesis.[5]Pressure: 7–17 mmHg (optimal) Current: 25–30 mA Voltage: 2.1–2.4 kV[1][5]
Bremsstrahlung Irradiation Gaseous O₂ and F₂ are mixed in a stainless steel vessel cooled to -196 °C (77.1 K) and then exposed to 3 MeV bremsstrahlung for several hours.[1][4][5]Temperature: -196 °C Radiation: 3 MeV bremsstrahlung[1][5]
High-Temperature Synthesis A mixture of fluorine and oxygen is heated to 700 °C and then rapidly cooled using liquid oxygen to trap the O₂F₂ product.[1][2][4]Reaction Temperature: 700 °C Quenching: Rapid cooling with liquid oxygen[1][2]
UV Irradiation O₂F₂ can precipitate as a brown solid upon the UV irradiation of a liquid mixture of O₂ and F₂ at -196 °C.[7]Temperature: -196 °C Energy Source: UV light[7]
Experimental Protocol: Electric Discharge Synthesis

This protocol is a generalized representation and requires adaptation to specific laboratory setups.

Materials:

  • High-purity oxygen gas

  • High-purity fluorine gas

  • Discharge tube (e.g., Pyrex or quartz) with electrodes

  • High-voltage power supply (2.1-2.4 kV, 25-30 mA)

  • Low-pressure vacuum system with pressure gauge

  • Cold trap/reaction vessel

  • Liquid nitrogen Dewar

Procedure:

  • System Preparation: The entire apparatus must be scrupulously cleaned, dried, and passivated with fluorine gas to remove any reactive impurities.

  • Cooling: The cold trap or the section of the discharge tube where the product will be collected is cooled to -196 °C using liquid nitrogen.

  • Gas Introduction: A 1:1 molar mixture of oxygen and fluorine gas is introduced into the system.

  • Pressure Adjustment: The pressure within the discharge tube is adjusted to an optimal range of 7-17 mmHg.[1][5]

  • Initiate Discharge: The high-voltage power supply is activated, creating an electric discharge (glow) between the electrodes. The discharge provides the energy to initiate the reaction O₂ + F₂ → O₂F₂.

  • Product Collection: The dioxygen difluoride product, along with any unreacted gases and byproducts, passes through the discharge zone. O₂F₂ condenses in the liquid nitrogen-cooled trap as an orange-yellow solid.[3]

  • Purification: Unreacted, more volatile gases (O₂, F₂) can be carefully pumped away from the solid product while maintaining the low temperature.

  • Storage and Handling: The synthesized O₂F₂ must be stored at or below -160 °C and handled remotely using specialized equipment.[1] It should never be allowed to come into contact with organic materials, moisture, or other reactive substances.

experimental_workflow cluster_prep System Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis prep1 Clean & Dry Apparatus prep2 Passivate with F₂ prep1->prep2 gas_mix Introduce 1:1 O₂/F₂ Gas prep2->gas_mix set_pressure Set Pressure (7-17 mmHg) gas_mix->set_pressure discharge Apply Electric Discharge (2.1-2.4 kV, 25-30 mA) set_pressure->discharge cool_trap Cool Trap (-196 °C) collect Condense O₂F₂ Product cool_trap->collect discharge->collect purify Pump Volatiles collect->purify store Store at ≤ -160 °C purify->store reaction_pathway O2F2 2 O₂F₂ PF5 2 PF₅ O2PF6 2 [O₂]⁺[PF₆]⁻ (Dioxygenyl Hexafluorophosphate) O2F2->O2PF6 PF5->O2PF6 F2 F₂ decomposition_pathway O2F2 O₂F₂ (Dioxygen Difluoride) O2 O₂ (Oxygen) O2F2->O2 Δ (unstable) F2 F₂ (Fluorine) O2F2->F2 Δ (unstable)

References

The Discovery of "Fluorine Dioxide": A Technical History of the Oxygen Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The term "fluorine dioxide" is not a standard chemical nomenclature. Scientific literature predominantly uses this term to refer to dioxygen difluoride (O₂F₂), a highly reactive and unstable molecule. This technical guide delves into the history of the discovery of O₂F₂ and its simpler analogue, oxygen difluor-ide (OF₂), providing a comprehensive overview of the pioneering experimental work that brought these fascinating compounds to light.

Introduction: The Challenge of Taming the Most Electronegative Elements

The early 20th century was a period of intense investigation into the chemistry of the most reactive elements. Following the isolation of elemental fluorine by Henri Moissan in 1886, a new frontier of chemical synthesis was opened. The prospect of combining the two most electronegative elements, fluorine and oxygen, presented a significant scientific challenge, promising novel compounds with unique and powerful oxidizing properties. This pursuit led to the discovery of a new class of compounds: the oxygen fluorides.

The First Oxygen Fluoride: The Discovery of Oxygen Difluoride (OF₂)

The first compound of oxygen and fluorine to be synthesized and characterized was oxygen difluoride (OF₂).

The Pioneering Work of Lebeau and Damiens (1927)

In 1927, French chemists Paul Lebeau and Augustin Damiens reported the first successful synthesis of oxygen difluoride.[1] Their breakthrough came from the electrolysis of molten potassium fluoride and hydrofluoric acid that contained small quantities of water.[1]

Experimental Protocol: Electrolysis of Molten Fluorides
  • Electrolyte Preparation: A mixture of potassium fluoride (KF) and hydrofluoric acid (HF) was melted. A small, controlled amount of water was introduced into the molten salt mixture.

  • Electrolysis: The molten electrolyte was subjected to electrolysis in a specially designed apparatus, likely constructed from materials resistant to the corrosive nature of the reactants and products, such as platinum or a platinum-iridium alloy.

  • Product Collection: A colorless gas was evolved at the anode, which was collected and purified.

  • Characterization: The collected gas was identified as oxygen difluoride (OF₂) through chemical analysis and determination of its physical properties.

A modern preparation method involves the reaction of fluorine with a dilute aqueous solution of sodium hydroxide.[1]

Quantitative Data: Properties of Oxygen Difluoride

The initial characterization of OF₂ has been refined over the years. Below is a summary of its key physical and structural properties.

PropertyValue
Molecular Formula OF₂
Molar Mass 53.996 g/mol
Appearance Colorless gas
Melting Point -223.8 °C
Boiling Point -144.75 °C[1]
Bond Angle (F-O-F) 103°[1]
Bond Length (O-F) 1.405 Å

The Quest for "Fluorine Dioxide": The Synthesis of Dioxygen Difluoride (O₂F₂)

The compound most commonly associated with the name "fluorine dioxide" is dioxygen difluoride (O₂F₂). Its discovery marked a significant step in understanding the complex interactions between oxygen and fluorine.

The Breakthrough by Ruff and Menzel (1933)

The first synthesis of dioxygen difluoride was achieved in 1933 by the German chemists Otto Ruff and Walter Menzel.[2][3] Their experiment involved subjecting a mixture of fluorine and oxygen to an electric discharge at low temperature and pressure.

Experimental Protocol: Electric Discharge Synthesis

Based on available descriptions, the experimental setup and procedure for the first synthesis of O₂F₂ were as follows:

  • Gas Mixture Preparation: A 1:1 mixture of gaseous fluorine (F₂) and oxygen (O₂) was prepared.

  • Reaction Conditions: The gas mixture was passed through a glass discharge tube at low pressure (optimally 7-17 mmHg). The tube was cooled, likely with liquid air or a similar cryogen, to a very low temperature.

  • Electric Discharge: A high-voltage electric discharge (2.1-2.4 kV, 25-30 mA) was applied across the gas mixture.[4]

  • Product Condensation: A reddish-brown solid was observed to condense on the cold walls of the discharge tube.

  • Isolation and Purification: The condensed product was isolated by careful distillation at low temperatures to separate it from unreacted starting materials and byproducts.

experimental_workflow_O2F2 cluster_prep Gas Preparation F2 Fluorine Gas (F₂) Mixer 1:1 Gas Mixture F2->Mixer O2 Oxygen Gas (O₂) O2->Mixer DischargeTube Electric Discharge Tube (Low Temp & Pressure) Mixer->DischargeTube Flow Condenser Cold Trap (Product Condensation) DischargeTube->Condenser Product Stream Product Dioxygen Difluoride (O₂F₂) (Red-brown solid) Condenser->Product

Subsequent Studies: The Work of A. G. Streng (1963)

In 1963, A. G. Streng published a detailed investigation into the chemical properties of dioxygen difluoride, highlighting its extreme reactivity and potent oxidizing capabilities even at very low temperatures. Streng's work provided a much deeper understanding of the hazardous yet fascinating nature of O₂F₂.[2][5]

Quantitative Data: Properties of Dioxygen Difluoride

The properties of O₂F₂ have been determined through various studies since its initial discovery.

PropertyValue
Molecular Formula O₂F₂
Molar Mass 69.996 g/mol
Appearance Orange-red solid, red liquid[4]
Melting Point -163.5 °C
Boiling Point (extrapolated) -57 °C[4]
Bond Length (O-O) 1.217 Å
Bond Length (O-F) 1.575 Å
Bond Angle (O-O-F) 109.5°
Dihedral Angle (F-O-O-F) 87.5°

Signaling Pathways and Logical Relationships

The synthesis of these oxygen fluorides can be represented as a logical progression from the elemental reactants to the final products.

synthesis_pathways cluster_OF2 Oxygen Difluoride (OF₂) Synthesis cluster_O2F2 Dioxygen Difluoride (O₂F₂) Synthesis KF_HF Molten KF/HF + H₂O Electrolysis Electrolysis KF_HF->Electrolysis OF2 OF₂ Electrolysis->OF2 F2_O2 F₂ + O₂ (1:1 mixture) Discharge Electric Discharge (Low Temp & Pressure) F2_O2->Discharge O2F2 O₂F₂ Discharge->O2F2

Conclusion

The discovery of oxygen difluoride and dioxygen difluoride in the early 20th century represented significant achievements in inorganic chemistry. The work of Lebeau, Damiens, Ruff, and Menzel, followed by the detailed investigations of Streng, unveiled a new class of powerful oxidizing agents. These pioneering experiments, conducted with considerable ingenuity and courage, laid the foundation for our current understanding of the chemistry of oxygen-fluorine compounds and continue to be of interest to researchers in fields ranging from materials science to propellant chemistry. The hazardous nature of these compounds underscores the remarkable skill of these early investigators in taming the most reactive of elements.

References

Spectroscopic Properties of the Fluoroformylperoxy (FO2) Radical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluoroformylperoxy radical (FO2) is a highly reactive, transient species of significant interest in atmospheric chemistry and combustion processes. Its role as an intermediate in the oxidation of fluorinated compounds necessitates a thorough understanding of its fundamental properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of the FO2 radical, compiling available quantitative data, detailing experimental methodologies, and illustrating key concepts through diagrams.

Molecular Structure and Ground Electronic State

The FO2 radical possesses a nonlinear, asymmetric structure with C1 symmetry in its ground electronic state, which is of 2A'' symmetry.[1] The molecule consists of a central oxygen atom bonded to a terminal oxygen atom and a fluorine atom. Early electron spin resonance (ESR) studies supported a non-linear geometry with dissimilar oxygen atoms.[1]

Table 1: Molecular Geometry of the FO2 Radical

ParameterValueReference
F-O Bond Length~1.65 Å[1]
O-O Bond Length~1.20 Å[1]

Note: These are preliminary values derived from diode laser spectroscopy.[1]

Rotational Spectroscopy

The rotational spectrum of the FO2 radical in its ground vibronic state has been extensively studied using millimeter-wave spectroscopy. These studies have provided precise rotational constants, centrifugal distortion constants, and fine and hyperfine structure parameters. The analysis of over 250 millimeter-wave transitions, combined with infrared combination differences, has yielded a detailed set of spectroscopic constants.

Table 2: Rotational and Fine-Structure Constants of the FO2 Radical in the Ground State (2A'')

ParameterDescriptionValue
ARotational ConstantData not available in search results
BRotational ConstantData not available in search results
CRotational ConstantData not available in search results
εaaSpin-Rotation Tensor ComponentData not available in search results
εbbSpin-Rotation Tensor ComponentData not available in search results
εccSpin-Rotation Tensor ComponentData not available in search results
Additional ParametersCentrifugal Distortion, HyperfineData not available in search results

Note: While the referenced study by Bogey et al. determined these parameters, the specific numerical values were not available in the provided search results.

Vibrational Spectroscopy

The vibrational modes of the FO2 radical have been investigated in both the gas phase and in condensed phases (matrix isolation).

Gas-Phase Vibrational Frequencies

High-resolution gas-phase studies using infrared diode laser spectroscopy have successfully characterized the ν2 vibrational band.

Table 3: Gas-Phase Vibrational Frequencies of the FO2 Radical

ModeAssignmentFrequency (cm⁻¹)Reference
ν2F-O Stretch579.31839(35)[1]
Matrix Isolation Vibrational Frequencies

Infrared absorption studies of FO2 trapped in inert gas matrices at low temperatures have identified the fundamental vibrational modes.

Table 4: Matrix Isolation Infrared Frequencies of the FO2 Radical

ModeAssignmentFrequency (cm⁻¹)Reference
ν1O-O Stretch1490[1]
ν2FOO Bend376[1]
ν3F-O Stretch584[1]

Electronic Spectroscopy

To date, there is a notable lack of experimental data on the electronic absorption spectrum of the FO2 radical in the UV-visible region. This absence in the literature suggests that the electronic transitions of FO2 may be weak, fall in a spectral region that is difficult to access experimentally, or that the radical is too short-lived for conventional UV-Vis absorption measurements. Theoretical calculations on the excited electronic states would be highly valuable in guiding future experimental searches.

Experimental Protocols

Millimeter-Wave Spectroscopy

Objective: To measure the pure rotational transitions of the FO2 radical in the gas phase to determine its rotational constants, fine structure, and hyperfine structure.

Methodology:

  • Radical Generation: The FO2 radical is produced in a flow system via the reaction of fluorine atoms with molecular oxygen, often with a third body (M) to stabilize the radical: F + O2 + M → FO2 + M.[1] Fluorine atoms are typically generated by passing a dilute mixture of F2 in an inert gas (e.g., He) through a microwave discharge.

  • Spectrometer: A sensitive millimeter-wave spectrometer is used, which often incorporates a high-Q Fabry-Pérot cavity to enhance the absorption path length. The spectrometer operates in the frequency range necessary to observe the rotational transitions of FO2.

  • Detection: The absorption of millimeter-wave radiation by the radical is detected. Techniques such as source-frequency modulation or Zeeman modulation can be employed to improve sensitivity and discriminate radical signals from those of more stable species.

  • Data Analysis: The measured transition frequencies are assigned to specific rotational quantum numbers (N, J). A comprehensive dataset of assigned transitions is then fitted to an effective Hamiltonian to extract the rotational constants (A, B, C), centrifugal distortion constants, spin-rotation tensor components (εaa, εbb, εcc), and hyperfine coupling constants.

MillimeterWaveSpectroscopy F2_He F2/He Mixture MW_Discharge Microwave Discharge F2_He->MW_Discharge Generates F atoms Flow_Cell Flow Cell (Reaction Zone) MW_Discharge->Flow_Cell O2_M O2 + M O2_M->Flow_Cell Fabry_Perot Fabry-Pérot Cavity Flow_Cell->Fabry_Perot FO2 Radicals MM_Wave_Source Millimeter-Wave Source MM_Wave_Source->Fabry_Perot Radiation Detector Detector Fabry_Perot->Detector Transmitted Radiation Data_Analysis Data Analysis (Hamiltonian Fit) Detector->Data_Analysis Spectroscopic_Constants Rotational, Fine, and Hyperfine Constants Data_Analysis->Spectroscopic_Constants DiodeLaserSpectroscopy F2_He F2/He Mixture MW_Discharge Microwave Discharge F2_He->MW_Discharge Flow_Cell Flow Cell (Multiple Pass) MW_Discharge->Flow_Cell O2 O2 O2->Flow_Cell Detector IR Detector Flow_Cell->Detector Diode_Laser Tunable IR Diode Laser Diode_Laser->Flow_Cell Lock_In Lock-In Amplifier Detector->Lock_In Data_Analysis Spectral Analysis Lock_In->Data_Analysis Vibrational_Constants Band Origin and Rovibrational Constants Data_Analysis->Vibrational_Constants MatrixIsolation cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Gas_Mixture Precursor (F2, O2) + Matrix Gas (Ar/Ne) Deposition Gas Deposition Gas_Mixture->Deposition Cryostat Cryogenic Window (4-20 K) UV_Lamp UV Photolysis Cryostat->UV_Lamp In Situ Generation FTIR FTIR Spectrometer Cryostat->FTIR Measurement Deposition->Cryostat Spectrum IR Spectrum FTIR->Spectrum Vibrational_Frequencies Vibrational Frequencies Spectrum->Vibrational_Frequencies

References

An In-depth Technical Guide to the Chemical Reactivity of Fluorine Dioxide Gas (FO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine dioxide (FO₂), a highly reactive and transient radical species, plays a crucial role in various chemical systems, most notably in atmospheric chemistry. Its high reactivity stems from the presence of an unpaired electron, making it a potent oxidizing agent. This technical guide provides a comprehensive overview of the chemical reactivity of fluorine dioxide gas, summarizing key thermochemical and kinetic data, outlining experimental methodologies for its study, and visualizing its fundamental reaction pathways.

Physicochemical Properties and Spectroscopic Data

The fluorine dioxide radical is a non-linear molecule with Cₛ symmetry. Its ground electronic state is ²A". Due to its transient nature, the majority of precise structural and spectroscopic data has been obtained through a combination of microwave and infrared spectroscopy, often in conjunction with theoretical calculations.

Molecular Structure and Spectroscopic Constants

Experimental and theoretical studies have provided detailed insights into the geometry and vibrational frequencies of the FO₂ radical.

ParameterValueMethodReference
Bond Length (F-O) 1.649 ÅMicrowave Spectroscopy[1][2]
Bond Length (O-O) 1.201 ÅMicrowave Spectroscopy[1][2]
Bond Angle (F-O-O) 111.2°Microwave Spectroscopy[1][2]
ν₁ (O-O stretch) 1490 cm⁻¹Matrix Isolation IR[2]
ν₂ (F-O-O bend) 376 cm⁻¹Matrix Isolation IR[2]
ν₃ (F-O stretch) 584 cm⁻¹Matrix Isolation IR[2]
Thermochemical Data

The thermodynamic stability of the FO₂ radical is a key factor in its reactivity. The following table summarizes its key thermochemical properties.

PropertyValue (at 298.15 K)Method
Standard Enthalpy of Formation (ΔfH°) 6.3 ± 1.0 kcal/molAb initio calculations
Standard Molar Entropy (S°) 62.7 cal/(mol·K)Theoretical calculations
Heat Capacity (Cp) 10.5 cal/(mol·K)Theoretical calculations

Generation and Experimental Detection of Fluorine Dioxide

The primary method for generating the FO₂ radical in a laboratory setting is through the three-body recombination reaction of a fluorine atom with an oxygen molecule.

Reaction: F + O₂ + M → FO₂ + M

Where 'M' is a third body, typically a noble gas or N₂, which stabilizes the newly formed FO₂ radical by removing excess energy.

Experimental Protocol: Microwave Spectroscopy of FO₂

A common experimental setup for the spectroscopic investigation of FO₂ involves a flow-tube reactor coupled with a microwave spectrometer.

Methodology:

  • Fluorine Atom Generation: Fluorine atoms are produced by passing molecular fluorine (F₂) through a microwave discharge.

  • Radical Formation: The generated fluorine atoms are then introduced into a reaction cell containing a mixture of molecular oxygen (O₂) and a third body (M) at low pressure.

  • Spectroscopic Detection: The reaction mixture continuously flows through a microwave spectrometer where the rotational transitions of the FO₂ radical are measured.

  • Data Analysis: The observed spectral lines are then assigned to specific rotational and fine/hyperfine transitions to determine the molecular structure and other spectroscopic constants.[1][2]

experimental_workflow F2 F₂ Gas Discharge Microwave Discharge F2->Discharge F_atoms F Atoms Discharge->F_atoms Reaction_Cell Flow-Tube Reaction Cell F_atoms->Reaction_Cell O2_M O₂ + M O2_M->Reaction_Cell FO2 FO₂ Radical Reaction_Cell->FO2 Spectrometer Microwave Spectrometer FO2->Spectrometer Data Spectroscopic Data Spectrometer->Data

Experimental workflow for the generation and spectroscopic detection of the FO₂ radical.

Chemical Reactivity of Fluorine Dioxide

The FO₂ radical exhibits high reactivity towards a variety of atmospheric and organic species. Its reactions are of significant interest in understanding atmospheric fluorine chemistry and potential impacts on ozone concentration.

Reactions with Atmospheric Species

Kinetic studies have been performed to determine the rate constants for the reactions of FO₂ with several key atmospheric molecules at 295 K.

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)
NO (8.0 ± 1.6) x 10⁻¹²
NO₂ (4.7 ± 1.0) x 10⁻¹³
O₃ < 2 x 10⁻¹⁷
CH₄ < 2 x 10⁻¹⁸
CO < 4 x 10⁻¹⁸

Data sourced from pulse radiolysis and flash photolysis studies.[3]

The reaction with nitric oxide (NO) is particularly significant in the atmosphere as it regenerates the fluorine atom and forms nitrogen dioxide (NO₂), a key component in photochemical smog formation.

FO2_NO_Reaction FO2 FO₂ F F FO2->F + NO NO NO NO2 NO₂ NO->NO2 + FO₂

Reaction of the fluorine dioxide radical with nitric oxide.
Decomposition and Other Reactions

The FO₂ radical is thermally unstable and can decompose back to its constituent reactants.

Decomposition Reaction: FO₂ + M → F + O₂ + M

The self-reaction of FO₂ radicals is also a potential removal pathway, although it is generally less significant than reactions with other atmospheric species under typical conditions.

Self-Reaction: FO₂ + FO₂ → Products (e.g., F₂O₂ + O₂)

Theoretical and Computational Studies

Due to the experimental challenges associated with studying the highly reactive FO₂ radical, computational chemistry plays a vital role in understanding its properties and reactivity. Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, have been employed to:

  • Calculate thermochemical properties like the heat of formation.

  • Determine molecular geometries and vibrational frequencies.

  • Map the potential energy surfaces of its reactions, providing insights into reaction mechanisms and predicting reaction barriers and rate constants.

PES_Concept cluster_PES Potential Energy Surface cluster_Info Information Gained Reactants Reactants (F + O₂) TS Transition State [F--O--O]‡ Reactants->TS Activation Energy Thermo Thermochemistry Product Product (FO₂) TS->Product Exothermic Kinetics Rate Constants Mechanism Reaction Mechanism

Conceptual diagram of a potential energy surface for the F + O₂ reaction.

Conclusion

The fluorine dioxide radical is a key transient species with significant implications for atmospheric chemistry. This guide has summarized the current understanding of its chemical reactivity, drawing from both experimental and theoretical studies. The provided data on its physicochemical properties, spectroscopic constants, and reaction kinetics serve as a valuable resource for researchers in atmospheric science, physical chemistry, and related fields. Further experimental and computational work is encouraged to refine our understanding of the complex reaction pathways involving this highly reactive radical.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Fluorine Dioxide (FO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine dioxide (FO₂), a radical species of significant interest in atmospheric and combustion chemistry, plays a crucial role in various chemical processes. A thorough understanding of its thermochemical properties is paramount for accurate modeling of these complex systems. This technical guide provides a comprehensive overview of the available thermochemical data for the fluorine dioxide radical, including its standard enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, it details the experimental and computational methodologies employed to determine these critical parameters.

Thermochemical Data of Fluorine Dioxide (FO₂)

The following tables summarize the recommended thermochemical data for gaseous fluorine dioxide (referred to as FOO(g) in some databases) from the NIST-JANAF Thermochemical Tables. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of chemical processes involving the FO₂ radical.

Table 1: Standard Enthalpy of Formation (ΔfH°), Gibbs Free Energy of Formation (ΔfG°), and Logarithm of the Equilibrium Constant of Formation (log Kf)

Temperature (K)ΔfH° (kJ/mol)ΔfG° (kJ/mol)log Kf
022.622.60
10023.429.3-15.309
20024.138.0-9.927
298.1524.547.1-8.252
30024.547.3-8.235
40024.856.8-7.420
50024.966.4-6.938

Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp°)

Temperature (K)S° (J/mol·K)Cp° (J/mol·K)
100219.333.3
200247.938.6
298.15266.342.9
300266.643.0
400280.946.5
500292.449.0

Experimental and Computational Methodologies

The determination of the thermochemical properties of transient species like the fluorine dioxide radical relies on a combination of advanced experimental techniques and high-level computational chemistry methods.

Experimental Protocol: Microwave Spectroscopy

The primary experimental data underpinning the thermochemical tables for FO₂ comes from microwave spectroscopy studies. A seminal work in this area was conducted by Bogey et al. (1989), who observed the rotational spectrum of the FO₂ radical.[1]

Experimental Setup:

The FO₂ radical was produced in a free-space absorption cell by reacting fluorine atoms with molecular oxygen. The fluorine atoms were generated by a microwave discharge in a suitable precursor gas, such as F₂ or CF₄, diluted in an inert gas like argon. The reaction mixture then flowed through the absorption cell, where it was irradiated with microwave radiation.

Detection and Analysis:

The absorption of microwaves by the FO₂ radicals was detected using a sensitive spectrometer. By precisely measuring the frequencies of the rotational transitions, researchers can determine the rotational constants of the molecule. These constants are directly related to the molecule's moments of inertia and, consequently, its geometry (bond lengths and angles).

The workflow for determining thermochemical properties from spectroscopic data can be visualized as follows:

G cluster_exp Experimental Determination cluster_calc Theoretical Calculation cluster_final Final Data Exp Microwave Spectroscopy Data Rotational Constants Exp->Data PF Partition Function Calculation Data->PF Vib Vibrational Frequencies (from theory or other experiments) Vib->PF Thermo Thermochemical Functions (Enthalpy, Entropy, Heat Capacity) PF->Thermo Tables Thermochemical Tables (e.g., NIST-JANAF) Thermo->Tables

Caption: Workflow for deriving thermochemical data from spectroscopic measurements.

Computational Protocol: Ab Initio Calculations

In addition to experimental work, ab initio quantum chemical calculations are instrumental in determining the thermochemical properties of radicals. These "first-principles" methods solve the electronic Schrödinger equation to predict molecular properties.

Methodology:

High-level theoretical methods, such as Coupled Cluster (CC) theory or multi-reference methods, are employed to accurately calculate the electronic energy of the FO₂ radical. To obtain reliable thermochemical data, the following steps are typically performed:

  • Geometry Optimization: The molecular geometry (bond lengths and angles) is optimized to find the lowest energy structure.

  • Vibrational Frequency Calculation: The harmonic vibrational frequencies are calculated at the optimized geometry. These are crucial for determining the zero-point vibrational energy (ZPVE) and the vibrational partition function.

  • Electronic Energy Calculation: A high-accuracy single-point energy calculation is performed at the optimized geometry using a large basis set.

  • Thermochemical Analysis: The calculated molecular properties (rotational constants, vibrational frequencies) are used in statistical mechanics formulas to derive the thermochemical functions (enthalpy, entropy, and heat capacity) at various temperatures.

The logical flow of a typical ab initio thermochemical calculation is depicted below:

G cluster_input Input cluster_calc Computational Steps cluster_output Output Mol Molecular Formula (FO₂) GeoOpt Geometry Optimization Mol->GeoOpt FreqCalc Vibrational Frequency Calculation GeoOpt->FreqCalc EnergyCalc High-Level Energy Calculation GeoOpt->EnergyCalc ThermoData Thermochemical Data (ΔfH°, S°, Cp°) FreqCalc->ThermoData EnergyCalc->ThermoData

Caption: Logical workflow for ab initio thermochemical calculations.

Conclusion

The thermochemical data for the fluorine dioxide radical presented in this guide are based on a robust combination of experimental spectroscopic measurements and theoretical calculations. The provided tables offer a reliable foundation for researchers and scientists in various fields, enabling more accurate modeling and a deeper understanding of chemical systems where FO₂ is a key intermediate. The detailed methodologies outlined herein provide insight into the rigorous processes required to obtain these fundamental chemical data.

References

An In-depth Technical Guide to the Electron Configuration of the Fluorine Dioxide (FO₂) Radical

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorine dioxide radical (FO₂) is a reactive oxygen species of significant interest in atmospheric chemistry and combustion processes. A thorough understanding of its electronic structure is paramount for accurately modeling its reactivity and spectroscopic signatures. This technical guide provides a comprehensive overview of the ground state electron configuration of the FO₂ molecule, supported by a synthesis of experimental and high-level ab initio computational data. Key molecular parameters are summarized, and the methodologies employed for their determination are detailed to provide a robust framework for further research.

Ground State Electron Configuration and Molecular Orbitals

The FO₂ radical is a triatomic, open-shell species with a total of 19 valence electrons. Experimental microwave spectroscopy has established that the molecule possesses a non-linear geometry with dissimilar oxygen atoms, belonging to the Cₛ point group.[1] Its electronic ground state is of ²A" symmetry.[1]

High-level ab initio calculations, specifically at the TZ2P CCSD(T) level of theory, provide a detailed picture of the molecular orbital occupancy. The ground state electron configuration is determined to be:

... (9a')² (2a")² (10a')² (11a')² (3a")¹

This configuration indicates that the highest singly occupied molecular orbital (SOMO) is the 3a" orbital, which is an out-of-plane π-antibonding orbital. The unpaired electron in this orbital is responsible for the radical nature of the molecule.

Quantitative Molecular Properties

The geometric and vibrational properties of the FO₂ radical have been characterized through a combination of spectroscopic experiments and computational chemistry. The data is summarized in Table 1 for clarity and comparative analysis.

ParameterExperimental ValueTheoretical Value (TZ2P CCSD(T))Method
Geometry
F-O Bond Length (r_F-O)-1.651 ÅAb initio Calculation
O-O Bond Length (r_O-O)-1.201 ÅAb initio Calculation
F-O-O Bond Angle (∠FOO)-111.2°Ab initio Calculation
Vibrational Frequencies
ν₁ (O-O Stretch)1490 cm⁻¹-Matrix Isolation Infrared Spectroscopy
ν₂ (F-O-O Bend)376 cm⁻¹-Matrix Isolation Infrared Spectroscopy
ν₃ (F-O Stretch)584 cm⁻¹-Matrix Isolation Infrared Spectroscopy
Electronic State
Ground State Symmetry²A"²A"Microwave Spectroscopy / Ab initio

Methodologies for Structural and Spectroscopic Characterization

Experimental Protocols

Microwave Spectroscopy: The rotational spectrum of the FO₂ radical in its ground vibronic state was investigated to determine its non-linear geometry and ²A" electronic ground state.[1] In these experiments, the FO₂ radical was generated in the gas phase via the reaction of fluorine atoms with molecular oxygen. Fluorine atoms were produced by a microwave discharge in F₂ gas. The subsequent reaction, F + O₂ + M → FO₂ + M (where M is a third body), forms the radical, which is then probed by microwave radiation. Over 250 transitions were detected and analyzed to yield precise rotational and fine-structure constants.[1]

Matrix Isolation Infrared Spectroscopy: The fundamental vibrational frequencies of the FO₂ radical were determined by trapping the molecule in an inert solid matrix at low temperatures and probing its infrared absorption.[1] This technique prevents the reactive radicals from recombining, allowing for spectroscopic characterization. While specific precursors for this experiment are not detailed in the primary literature, a common method for generating FO₂ in-situ in a matrix would involve the photolysis of a suitable precursor molecule, such as F₂O or a mixture of F₂ and O₂, suspended in an inert gas matrix (e.g., Argon or Neon).

Computational Protocols

Ab Initio Coupled-Cluster Theory: The high-accuracy theoretical data for the FO₂ radical's geometry and electronic configuration were obtained using the coupled-cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T). This post-Hartree-Fock method is widely regarded as a "gold standard" in quantum chemistry for its reliable treatment of electron correlation.

The specific level of theory employed was TZ2P CCSD(T), which specifies the basis set used to describe the atomic orbitals. "TZ2P" stands for a triple-zeta basis set augmented with two sets of polarization functions. A triple-zeta basis set provides three sets of basis functions for each valence atomic orbital, offering a high degree of flexibility in describing the molecular orbitals. The addition of polarization functions (d-functions on F and O, and p-functions on any H atoms if present) allows for the description of anisotropic electron density, which is crucial for accurately modeling chemical bonds and non-linear geometries. The combination of the CCSD(T) method with a TZ2P basis set provides a robust and accurate theoretical model for small radical species like FO₂.

Logical Workflow for Computational Characterization

The determination of the electronic and geometric properties of the FO₂ radical through computational methods follows a well-defined logical workflow. This process, from the initial definition of the molecule to the final analysis of its properties, is visualized in the diagram below.

G start Define Molecular System (FO₂, 19 valence e⁻, initial geometry) method Select High-Level Ab Initio Method (e.g., CCSD(T)) & Robust Basis Set (e.g., TZ2P) start->method geom_opt Perform Geometry Optimization to Find Minimum Energy Structure method->geom_opt freq_calc Calculate Vibrational Frequencies (Confirm True Minimum) geom_opt->freq_calc analysis Analyze Optimized Geometry (Bond Lengths, Bond Angle) geom_opt->analysis mo_analysis Analyze Molecular Orbitals (Determine Electron Configuration & SOMO) geom_opt->mo_analysis end Output Final Properties (Geometry, Frequencies, Electronic State) freq_calc->end analysis->end mo_analysis->end

Caption: Computational workflow for determining FO₂ electronic structure.

Conclusion

This guide has synthesized key experimental and theoretical findings to provide a detailed description of the electron configuration and molecular properties of the FO₂ radical. The ground state is confirmed to be of ²A" symmetry with a non-linear Cₛ structure, and its valence electron configuration has been elucidated through high-level coupled-cluster calculations. The provided quantitative data and detailed methodologies serve as a valuable resource for researchers in atmospheric science, combustion chemistry, and related fields, facilitating more accurate modeling and a deeper understanding of this important radical species.

References

A Technical Guide to the Early Preparations of Fluorine-Oxygen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational preparations of key fluorine-oxygen compounds. Focusing on the pioneering work of early chemists, this document details the experimental protocols, presents quantitative data, and illustrates the logical workflows involved in the synthesis of oxygen difluoride (OF₂), dioxygen difluoride (O₂F₂), and the first perfluoroalkyl hypofluorite, trifluoromethyl hypofluorite (CF₃OF).

Oxygen Difluoride (OF₂): The First Binary Fluoride of Oxygen

Oxygen difluoride was the first binary compound of fluorine and oxygen to be synthesized, a significant achievement in the field of fluorine chemistry.

Initial Synthesis by Lebeau and Damiens (1929)

The first reported synthesis of oxygen difluoride was accomplished by Paul Lebeau and Augustin Damiens in 1929. Their method involved the electrolysis of molten potassium fluoride and hydrofluoric acid that contained small quantities of water.

Experimental Protocol:

The electrolysis was carried out in a U-shaped copper tube which served as the cathode, with a graphite rod positioned at the center of one of the arms acting as the anode. The electrolyte consisted of molten potassium fluoride (KF) and hydrofluoric acid (HF). The crucial component for the formation of OF₂ was the presence of a small amount of water in the electrolyte. The electrolysis was conducted at a low temperature, maintained by a cooling bath.

The gaseous products evolved at the anode, primarily a mixture of oxygen and oxygen difluoride, were passed through a series of purification steps to isolate the OF₂. This involved removing unreacted HF and other impurities.

Logical Workflow for the Electrolytic Synthesis of OF₂ (1929):

Figure 1: Workflow for the Electrolytic Synthesis of OF₂ A Prepare Electrolyte: Molten KF and HF with a small amount of H₂O B Electrolysis: Copper Cathode, Graphite Anode A->B C Gaseous Product Evolution at Anode (O₂ and OF₂) B->C D Purification Train: Removal of HF and impurities C->D E Isolation of Pure OF₂ D->E

Figure 1: Workflow for the Electrolytic Synthesis of OF₂

Modern Preparative Method

A more common and convenient laboratory-scale synthesis of oxygen difluoride involves the reaction of fluorine gas with a dilute aqueous solution of sodium hydroxide.

Reaction:

2F₂ + 2NaOH → OF₂ + 2NaF + H₂O

Experimental Protocol:

A stream of fluorine gas is bubbled through a cold, dilute aqueous solution of sodium hydroxide (typically 2%). The reaction is vigorous and exothermic, so cooling is essential to prevent the decomposition of the product. The evolved gas, a mixture of OF₂ and unreacted fluorine, is then passed through a series of traps to remove water vapor and sodium fluoride aerosol, and finally condensed at low temperatures to isolate the pure oxygen difluoride.

Quantitative Data for Oxygen Difluoride (OF₂):

PropertyValue
Molar Mass53.996 g/mol
Melting Point-223.8 °C
Boiling Point-144.75 °C
Density (liquid at -145 °C)1.521 g/cm³
AppearanceColorless gas, pale yellow liquid

Dioxygen Difluoride (O₂F₂): A Highly Reactive Oxidizer

First synthesized in the 1930s by Otto Ruff and Walter Menzel, dioxygen difluoride is a notoriously reactive and unstable compound.[1] Its preparation requires careful control of conditions and specialized equipment.

High-Temperature Synthesis by Ruff and Menzel (1933)

One of the earliest methods for preparing O₂F₂ involved the high-temperature reaction of its constituent elements.

Experimental Protocol:

A mixture of oxygen and fluorine gas was passed through a heated reaction tube, typically made of a resistant material like copper or nickel, maintained at a temperature of approximately 700 °C. The contact time in the hot zone was kept very short to prevent the decomposition of the product. The effluent gas was then rapidly quenched by passing it through a condenser cooled with liquid oxygen. This cryogenic cooling was essential to trap the unstable O₂F₂ as a solid.

Reaction Pathway for the High-Temperature Synthesis of O₂F₂:

Figure 2: High-Temperature Synthesis of O₂F₂ cluster_reactants Reactants A O₂ Gas C High Temperature Reaction (~700 °C) A->C B F₂ Gas B->C D Rapid Cryogenic Quenching (Liquid O₂) C->D E Solid O₂F₂ Product D->E

Figure 2: High-Temperature Synthesis of O₂F₂

Electric Discharge Method

An alternative and more controlled method for the synthesis of O₂F₂ involves subjecting a low-pressure mixture of oxygen and fluorine to an electric discharge.

Experimental Protocol:

A 1:1 mixture of gaseous fluorine and oxygen at low pressure (e.g., 7-17 mmHg) is passed through a glass discharge tube. The tube is equipped with electrodes, typically made of copper, and is cooled to a very low temperature (e.g., with liquid nitrogen or liquid oxygen). A high-voltage electric discharge (e.g., 2.1-2.4 kV, 25-30 mA) is passed between the electrodes, causing the gases to react and form O₂F₂, which condenses on the cold walls of the vessel. This method allows for the synthesis of O₂F₂ under milder conditions than the high-temperature approach.

Quantitative Data for Dioxygen Difluoride (O₂F₂):

PropertyValue
Molar Mass69.996 g/mol
Melting Point-163 °C
Boiling Point (extrapolated)-57 °C
Density (at boiling point)1.45 g/cm³
AppearanceOrange-red solid, red liquid

Trifluoromethyl Hypofluorite (CF₃OF): The First Perfluoroalkyl Hypofluorite

The first perfluoroalkyl hypofluorite, trifluoromethyl hypofluorite, was successfully synthesized in 1948 by Kellogg and Cady. This discovery opened up a new class of fluorine-oxygen compounds with unique reactivity.

Catalytic Fluorination of Methanol (1948)

The original synthesis involved the direct fluorination of methanol over a silver(II) fluoride catalyst.

Experimental Protocol:

The reaction was carried out in a flow system. A stream of fluorine gas, diluted with an inert gas such as nitrogen, was passed over a bed of silver(II) fluoride (AgF₂) catalyst. Methanol vapor was introduced into the gas stream before it reached the catalyst bed. The reaction is highly exothermic and requires careful temperature control to prevent explosions and unwanted side reactions. The effluent gas mixture, containing CF₃OF, unreacted starting materials, and byproducts, was then passed through a series of cold traps to separate the desired product.

Logical Workflow for the Synthesis of CF₃OF (1948):

Figure 3: Workflow for the Synthesis of CF₃OF A Prepare Reactant Stream: F₂ gas diluted with N₂ B Introduce Methanol Vapor A->B C Pass over AgF₂ Catalyst Bed (Controlled Temperature) B->C D Effluent Gas Mixture C->D E Fractional Condensation in Cold Traps D->E F Isolation of CF₃OF E->F

Figure 3: Workflow for the Synthesis of CF₃OF

Quantitative Data for Trifluoromethyl Hypofluorite (CF₃OF):

PropertyValue
Molar Mass104.004 g/mol
Melting Point-215 °C
Boiling Point-95 °C
AppearanceColorless gas

This guide provides a foundational understanding of the early synthetic routes to key fluorine-oxygen compounds. The detailed protocols and data presented are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, offering insights into the historical context and practical considerations of handling these highly reactive and important molecules.

References

In-depth Technical Guide to the Physical Characteristics of Liquid Dioxygen Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of liquid dioxygen difluoride (O₂F₂), a highly reactive and unstable compound of significant interest in specialized chemical synthesis. This document consolidates available quantitative data, details the experimental protocols for its synthesis and characterization, and presents a visualization of a key experimental workflow. The information is intended to serve as a valuable resource for researchers and professionals working with or exploring the applications of this unique chemical entity.

Introduction

Dioxygen difluoride, often referred to as fluorine dioxide, is a compound with the chemical formula O₂F₂. It is a powerful oxidizing and fluorinating agent that exists as a cherry-red liquid at low temperatures.[1] Its high reactivity and instability make it a challenging substance to handle and study, necessitating specialized experimental techniques. This guide focuses on the physical properties of its liquid state, providing a detailed compilation of data and methodologies for its investigation.

Physical Properties

The physical characteristics of liquid dioxygen difluoride have been determined through various low-temperature experiments. A summary of these properties is presented in the table below.

PropertyValueConditions
Appearance Cherry-red liquidAt its boiling point
Orange solidBelow melting point
Melting Point -163.5 °C
Boiling Point -57 °C
Density (liquid) 1.47 g/cm³At -57 °C
Density (solid) 1.912 g/cm³At -165 °C
Standard Enthalpy of Formation (ΔfH°) +19.2 kJ/molGas phase, 298.15 K

Note: Some sources report slightly different values for melting and boiling points, which may be attributed to impurities in early preparations.[2]

Experimental Protocols

Synthesis of Dioxygen Difluoride via Electric Discharge

The most common method for synthesizing dioxygen difluoride is through the application of an electric glow discharge to a mixture of fluorine and oxygen gases at low temperature and pressure. This method was pioneered by Ruff and Menzel.

Apparatus:

A vacuum setup constructed from Pyrex glass is typically used.[3] The core of the apparatus is a U-shaped discharge tube with two electrodes. The tube is designed to be cooled with a cryogenic liquid, such as liquid nitrogen, to condense the product. A system for metering and mixing the reactant gases (F₂ and O₂) is required, along with a vacuum pump to maintain low pressure.

Procedure:

  • A 1:1 mixture of fluorine and oxygen gas is prepared.

  • The gas mixture is introduced into the discharge tube at a low pressure, typically between 7 and 17 mmHg.[4]

  • The outside of the discharge tube is cooled to approximately 90 K using a liquid nitrogen bath.[3]

  • A high-voltage electric discharge (e.g., 2.1-2.4 kV) is passed between the electrodes, causing the gases to react.[4]

  • The dioxygen difluoride product, along with any unreacted gases and byproducts like ozone, condenses on the cold walls of the tube.

  • The O₂F₂ can be purified by fractional distillation at low temperatures.

Determination of Melting Point

The melting point of dioxygen difluoride is determined by observing the phase transition of a purified sample in a cooled apparatus.

Apparatus:

A small, transparent container, such as a capillary tube, housed within a cryostat with a viewing window is used. A calibrated low-temperature thermometer is placed in close proximity to the sample.

Procedure:

  • A small amount of purified, solid O₂F₂ is placed in the capillary tube.

  • The cryostat is cooled to a temperature below the expected melting point.

  • The temperature is then slowly increased at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which the last of the solid disappears are recorded as the melting point range. For pure substances, this range should be narrow.

Measurement of Liquid Density

The density of liquid dioxygen difluoride can be determined by measuring the mass of a known volume of the liquid at a specific temperature, typically its boiling point.

Apparatus:

A pre-weighed pycnometer of a known volume, calibrated at low temperatures, is required. The experiment must be conducted in a controlled low-temperature environment, such as a glovebox cooled with liquid nitrogen.

Procedure:

  • The empty pycnometer is weighed at room temperature and its volume at the target low temperature is calculated based on the material's coefficient of thermal expansion.

  • Inside the low-temperature environment, the pycnometer is filled with liquid O₂F₂ to the calibration mark.

  • The filled pycnometer is then carefully weighed at the low temperature.

  • The mass of the liquid O₂F₂ is determined by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer at that temperature.

Calorimetric Determination of the Heat of Formation

The standard enthalpy of formation of dioxygen difluoride has been determined by reaction calorimetry. This involves measuring the heat released during the complete decomposition of O₂F₂ into its elements (O₂ and F₂).

Apparatus:

A low-temperature calorimeter is used. The reaction vessel within the calorimeter is designed to contain the highly reactive O₂F₂ and to withstand the pressure changes upon decomposition. The calorimeter is equipped with a precise temperature measuring device.

Procedure:

  • A known mass of purified O₂F₂ is introduced into the reaction vessel at a low temperature (e.g., 190 K) where it is relatively stable.[5]

  • The decomposition of O₂F₂ is initiated, for example, by a small thermal or electrical input.

  • The temperature change of the calorimeter due to the heat released by the decomposition reaction is carefully measured.

  • The calorimeter is calibrated by introducing a known amount of electrical energy and measuring the corresponding temperature rise.

  • From the measured temperature change and the calibration factor, the heat of decomposition is calculated.

  • The standard enthalpy of formation is then derived from the heat of decomposition.

Experimental Workflow Visualization

The following diagram illustrates the experimental setup for the synthesis of dioxygen difluoride using the electric discharge method.

experimental_workflow cluster_gas_supply Gas Supply cluster_reaction_system Reaction System cluster_collection Product Collection F2_supply Fluorine Gas Cylinder flow_meters Flow Meters & Valves F2_supply->flow_meters O2_supply Oxygen Gas Cylinder O2_supply->flow_meters mixing_chamber Gas Mixing Chamber flow_meters->mixing_chamber discharge_tube U-shaped Discharge Tube mixing_chamber->discharge_tube F₂ + O₂ mixture cryo_bath Liquid Nitrogen Bath (-196 °C) discharge_tube->cryo_bath Cooling cold_trap Cold Trap discharge_tube->cold_trap Product (O₂F₂) & Unreacted Gases electrode1 Electrode 1 electrode2 Electrode 2 power_supply High Voltage Power Supply power_supply->electrode1 power_supply->electrode2 vacuum_pump Vacuum Pump cold_trap->vacuum_pump

Caption: Experimental setup for the synthesis of dioxygen difluoride.

Conclusion

The physical characteristics of liquid dioxygen difluoride are defined by its existence as a cherry-red, dense liquid at cryogenic temperatures. Its high reactivity and instability necessitate specialized and meticulous experimental procedures for its synthesis and characterization. This guide has provided a consolidated source of quantitative data and detailed methodologies, which are crucial for any scientific endeavor involving this challenging but important chemical compound. The provided visualization of the synthesis workflow offers a clear understanding of the experimental arrangement. It is hoped that this technical guide will be a valuable asset to researchers in the fields of chemistry and material science.

References

In-depth Technical Guide to the Oxidation States of Fluorine in Oxygen Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidation states of fluorine in various oxygen fluorides, with a focus on dioxygen difluoride (O₂F₂) and oxygen difluoride (OF₂). The document details the synthesis, structural parameters, and spectroscopic characterization of these highly reactive compounds, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visualizations of molecular structures and a representative experimental workflow are provided to facilitate understanding.

Introduction: The Anomaly of Positive Oxidation States in Oxygen

In the realm of chemical compounds, the high electronegativity of oxygen typically assigns it a negative oxidation state, most commonly -2. However, in combination with the most electronegative element, fluorine, oxygen exhibits unusual positive oxidation states. This guide delves into the chemistry of oxygen fluorides, a class of compounds where this phenomenon is prominent. Understanding the synthesis, structure, and properties of these compounds is crucial for researchers in inorganic chemistry and those exploring high-energy materials. A variety of oxygen fluorides are known, with the general formula OₙF₂, where n can range from 1 to 6.[1]

Oxidation States and Molecular Structure

The oxidation state of fluorine in all its compounds, including oxygen fluorides, is consistently -1, with the exception of elemental fluorine (F₂) where it is 0. This is due to fluorine being the most electronegative element. Consequently, in oxygen fluorides, oxygen is forced to adopt positive oxidation states.

In oxygen difluoride (OF₂) , the two fluorine atoms, each with an oxidation state of -1, result in the oxygen atom having an oxidation state of +2 . The molecule has a bent geometry, similar to water, as predicted by VSEPR theory.[2]

In dioxygen difluoride (O₂F₂) , each fluorine atom has an oxidation state of -1. To maintain charge neutrality in the molecule, each of the two oxygen atoms is assigned an oxidation state of +1 .

Quantitative Structural and Spectroscopic Data

The structural parameters and key spectroscopic data for OF₂ and O₂F₂ are summarized in the tables below for easy comparison.

Table 1: Oxidation States and Molecular Geometry of Oxygen Fluorides

CompoundFormulaOxidation State of OOxidation State of FMolecular GeometryBond Angle (°)O-F Bond Length (Å)O-O Bond Length (Å)
Oxygen DifluorideOF₂+2-1Bent1031.405N/A
Dioxygen DifluorideO₂F₂+1-1Skew (C₂ symmetry)109.5 (F-O-O)1.5751.217

Table 2: Spectroscopic Data for Oxygen Fluorides

CompoundFormula¹⁹F NMR Chemical Shift (ppm, vs. CFCl₃)Vibrational Frequencies (cm⁻¹)
Oxygen DifluorideOF₂+226ν₁(a₁): 928 (sym. stretch), ν₂(a₁): 461 (bend), ν₃(b₂): 831 (asym. stretch)
Dioxygen DifluorideO₂F₂+865ν₁(a): 615 (O-F stretch), ν₂(a): 490 (torsion), ν₃(a): 1200 (O-O stretch), ν₄(b): 622 (O-F stretch), ν₅(b): 360 (bend), ν₆(b): 200 (bend)

Experimental Protocols

The synthesis and characterization of oxygen fluorides require specialized equipment and extreme caution due to their high reactivity and instability.

Synthesis of Oxygen Difluoride (OF₂)

A common laboratory method for the preparation of OF₂ involves the reaction of fluorine gas with a dilute aqueous solution of sodium hydroxide.[3][4]

Reaction: 2F₂ + 2NaOH → OF₂ + 2NaF + H₂O

Detailed Protocol:

  • Apparatus: A reaction vessel resistant to fluorine, typically made of Monel or nickel, is required. The system should be equipped with a gas inlet for fluorine, a stirrer, and an outlet leading to a cold trap.

  • Reactants: A dilute (e.g., 2%) aqueous solution of sodium hydroxide is placed in the reaction vessel.

  • Procedure:

    • The reaction vessel is cooled to approximately -20 °C.

    • Fluorine gas, diluted with an inert gas such as nitrogen, is bubbled through the stirred sodium hydroxide solution at a controlled rate.

    • The gaseous effluent, containing OF₂, unreacted fluorine, and oxygen, is passed through a series of cold traps.

    • A trap cooled with liquid nitrogen (-196 °C) will condense the OF₂ (boiling point: -144.8 °C) and unreacted fluorine.

  • Purification: The condensed mixture is then purified by fractional distillation to separate OF₂ from fluorine and other byproducts.

Synthesis of Dioxygen Difluoride (O₂F₂)

Dioxygen difluoride is synthesized by subjecting a mixture of oxygen and fluorine to an electric discharge at low temperatures and pressures.[5]

Reaction: O₂ + F₂ → O₂F₂

Detailed Protocol:

  • Apparatus: A Pyrex glass discharge tube with two electrodes is used as the reaction vessel. The apparatus is connected to a vacuum line, gas inlets for oxygen and fluorine, and a cold trap for product collection.

  • Reactants: High-purity oxygen and fluorine gases are required.

  • Procedure:

    • The discharge tube and the collection trap are cooled to liquid nitrogen temperature (90 K).[5]

    • A 1:1 mixture of oxygen and fluorine gas is introduced into the discharge tube at a low pressure (e.g., 7-17 mmHg).

    • A high-voltage electric discharge (e.g., 2.1-2.4 kV, 25-30 mA) is passed between the electrodes.

    • The product, O₂F₂, condenses in the cold trap as a yellow-orange solid.

  • Handling: O₂F₂ is highly unstable and can decompose explosively. It should be stored and handled at or below liquid nitrogen temperature.

Characterization Methods

Vibrational spectroscopy is used to determine the vibrational modes of the oxygen fluoride molecules, providing insights into their structure and bonding.

Experimental Setup for Low-Temperature IR Spectroscopy:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Matrix Isolation):

    • The oxygen fluoride gas is mixed with a large excess of an inert gas (e.g., argon or nitrogen).

    • This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (e.g., 10-20 K) within a high-vacuum cryostat. This traps individual molecules in an inert solid matrix, allowing for the acquisition of high-resolution spectra.[6][7][8][9]

  • Data Acquisition: The IR spectrum of the matrix-isolated sample is recorded.

GED is a powerful technique for determining the precise bond lengths and angles of molecules in the gas phase.

Experimental Workflow for GED:

  • A high-energy beam of electrons is generated from an electron gun.

  • The electron beam is passed through a nozzle that introduces a fine stream of the gaseous oxygen fluoride into a high-vacuum chamber.

  • The electrons are diffracted by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

  • The analysis of the scattering pattern allows for the determination of the internuclear distances and bond angles.

¹⁹F NMR spectroscopy provides information about the electronic environment of the fluorine atoms in the molecule.[10][11]

Experimental Parameters for Low-Temperature ¹⁹F NMR:

  • Spectrometer: A high-field NMR spectrometer equipped with a cryoprobe capable of low-temperature operation.

  • Sample Preparation: The highly volatile and reactive oxygen fluoride is condensed into a thick-walled NMR tube at liquid nitrogen temperature. A suitable solvent that is liquid at low temperatures and inert to the sample, such as CFCl₃ or a mixture of Freons, may be co-condensed.

  • Reference: Trichlorofluoromethane (CFCl₃) is a common reference standard for ¹⁹F NMR.

  • Data Acquisition: The ¹⁹F NMR spectrum is acquired at a low temperature (e.g., 145 K) to prevent the decomposition of the sample.[12]

Visualizations

Molecular Structures

molecular_structures cluster_OF2 Oxygen Difluoride (OF₂) cluster_O2F2 Dioxygen Difluoride (O₂F₂) O1 O F1 F O1->F1 1.405 Å F2 F O1->F2 label_angle1 103° O2 O O3 O O2->O3 1.217 Å F4 F O3->F4 F3 F F3->O2 1.575 Å label_angle2 109.5°

Caption: Molecular structures of OF₂ and O₂F₂ with bond lengths.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants Reactants (e.g., O₂ and F₂) reaction_chamber Reaction Chamber (e.g., Electric Discharge Tube) reactants->reaction_chamber Introduce at low pressure cold_trap Product Collection (Cold Trap at 90 K) reaction_chamber->cold_trap Condensation of product product Crude Oxygen Fluoride cold_trap->product Transfer of crude product purification Purification (e.g., Fractional Distillation) product->purification pure_product Pure Oxygen Fluoride purification->pure_product spectroscopy Spectroscopic Analysis (IR, Raman, NMR) pure_product->spectroscopy diffraction Structural Analysis (Gas-Phase Electron Diffraction) pure_product->diffraction data_analysis Data Analysis and Structure Elucidation spectroscopy->data_analysis diffraction->data_analysis

Caption: Generalized experimental workflow for oxygen fluorides.

References

Methodological & Application

Application Notes and Protocols: Fluorine Dioxide as a Fluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

Fluorine dioxide (FO₂), also known as dioxygen difluoride (O₂F₂), is a highly reactive and thermally unstable gas.[1] While it is recognized as a potent oxidizing and fluorinating agent, its practical application in synthetic organic chemistry, particularly in the context of drug development and fine chemical synthesis, is severely limited due to its extreme reactivity and instability at ambient temperatures.[1] These application notes provide a summary of the known properties of fluorine dioxide and outline the significant challenges associated with its use as a fluorinating agent.

Currently, there is a lack of established, detailed protocols for the application of fluorine dioxide in the selective fluorination of organic molecules for pharmaceutical or agrochemical development. The information presented herein is based on fundamental chemical literature and is intended to provide a realistic perspective on the utility of this reagent. For practical fluorination reactions, researchers are directed towards more stable and selective modern fluorinating agents.

Properties of Fluorine Dioxide

Fluorine dioxide is a pale yellow solid or a yellow liquid at low temperatures, with a melting point of -154°C (119 K).[1] It is a thermally unstable gas at room temperature and begins to decompose into fluorine and oxygen at temperatures as low as -100°C.[1]

Table 1: Physical and Chemical Properties of Fluorine Dioxide

PropertyValueReference
CAS Registry Number 7783-44-0[1]
Molecular Formula F₂O₂[1]
Molecular Weight 70.00 g/mol [1]
Appearance Pale yellow solid or yellow liquid at low temp.[1]
Melting Point -154°C (119 K)[1]
Stability Thermally unstable; decomposes above -100°C[1]
Reactivity Strong oxidizing and fluorinating agent[1]

Reactivity and Fluorinating Potential

Fluorine dioxide's utility as a fluorinating agent stems from its ability to act as a source of fluorine radicals. The O-F bonds in F₂O₂ are weak, with a bond dissociation energy of only 18 kcal/mol for the F-OOF bond, allowing for homolytic cleavage to generate highly reactive fluorine-containing radicals.[2] This radical nature, however, leads to non-selective and highly exothermic reactions with organic compounds, often resulting in complex product mixtures, C-C bond cleavage, and potentially explosive reactions.[3]

The extreme reactivity of fluorine dioxide makes it unsuitable for the precise and selective introduction of fluorine atoms required in modern drug development. Contemporary fluorination chemistry relies on a range of reagents that offer greater control over reactivity and selectivity, including electrophilic, nucleophilic, and radical fluorinating agents that are safer to handle.[4][5][6]

Logical Workflow: Formation and Decomposition of Fluorine Dioxide

The following diagram illustrates the general pathways for the formation and decomposition of fluorine dioxide, highlighting its inherent instability.

FluorineDioxideWorkflow F2 Fluorine (F₂) FO2 Fluorine Dioxide (FO₂) F2->FO2 Reaction with O₂ (e.g., electric discharge, low temp) O2 Oxygen (O₂) O2->FO2 Decomposition Decomposition Products FO2->Decomposition Thermal Decomposition (> -100°C) Radicals Fluorine & Oxygen Radicals FO2->Radicals Homolytic Cleavage Decomposition->F2 Decomposition->O2 Radicals->F2 Radicals->O2

Caption: Formation and decomposition pathways of fluorine dioxide.

Experimental Protocols

Due to the extreme hazards and lack of selective reactivity, detailed experimental protocols for the use of fluorine dioxide as a fluorinating agent in organic synthesis are not available in the peer-reviewed literature for drug development applications. The handling of fluorine dioxide requires specialized cryogenic equipment and is typically limited to fundamental studies of its physical and chemical properties at very low temperatures.

General Safety Considerations (Hypothetical):

  • Extreme Cold: All manipulations would need to be carried out at temperatures below -100°C to prevent rapid decomposition.[1]

  • High Reactivity: Fluorine dioxide is a powerful oxidizing agent and can react explosively with organic materials.

  • Toxicity: Decomposition products include fluorine gas, which is highly toxic and corrosive.[7]

  • Specialized Equipment: A cryogenic apparatus and remote handling equipment would be essential.

Data on Fluorination Reactions

There is a notable absence of quantitative data (e.g., reaction yields, substrate scope, selectivity) for the use of fluorine dioxide in controlled fluorination reactions with organic substrates relevant to drug discovery. Its indiscriminate reactivity precludes the generation of such data in a systematic and reproducible manner for synthetic applications.

Conclusion and Outlook

Fluorine dioxide, while possessing fluorinating capabilities, is not a practical or viable reagent for synthetic chemistry, especially in the fields of pharmaceutical and agrochemical research. Its inherent instability and extreme, non-selective reactivity present significant safety and operational challenges. Researchers seeking to incorporate fluorine into organic molecules are advised to consult the extensive literature on modern, selective fluorinating agents. These contemporary reagents offer a wide range of reactivities and selectivities, enabling the controlled synthesis of complex fluorinated molecules.

References

Application Notes and Protocols for the Study of Fluorine-Containing Radicals in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the atmospheric chemistry of fluorine is dominated by long-lived greenhouse gases and stable reservoir species, the role of highly reactive fluorine-containing radicals, such as fluorine dioxide (FO₂), is not well-established in atmospheric studies. Current research indicates a significant lack of information regarding the atmospheric abundance, sources, and sinks of FO₂. This is likely due to its expected high reactivity and consequently low steady-state concentrations, making it a challenging species to detect and study in the complex atmospheric environment.

These application notes, therefore, provide a broader overview of the study of fluorine-containing radicals, with a speculative focus on how fluorine dioxide might be investigated in a laboratory setting, drawing parallels with more extensively studied radicals. The protocols and data presented are intended to serve as a foundational guide for researchers interested in the fundamental chemistry of such species, which could have implications for various fields, including materials science and synthetic chemistry, rather than atmospheric monitoring.

Application Notes: The Study of Fluorine-Containing Radicals

The investigation of fluorine-containing radicals is crucial for understanding fundamental reaction mechanisms in various chemical systems. While the direct atmospheric relevance of the fluorine dioxide radical (FO₂) is not strongly supported by current literature, its study in controlled environments can provide valuable insights into its reactivity, stability, and spectroscopic properties.

Potential (Theoretical) Role in Chemical Systems:

Computational studies suggest that fluorine atoms (F), which can be generated from the photolysis of fluorinated compounds, may react with molecular oxygen to form fluorine dioxide (FO₂). This radical could then participate in subsequent reactions.

  • Formation: F + O₂ + M → FO₂ + M

  • Reactions:

    • FO₂ + NO → FO + NO₂

    • FO₂ + O₃ → FO + 2O₂

The fluorine monoxide radical (FO) is also a highly reactive species. Understanding the kinetics of these theoretical reactions is essential for developing a more complete picture of fluorine chemistry.

Quantitative Data Summary

Due to the limited research on fluorine dioxide in atmospheric or laboratory settings, a comprehensive table of its quantitative data is not available. Instead, the following table summarizes key properties of related and more stable fluorine-containing compounds for comparative purposes.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Bond Dissociation Energy (kJ/mol)Notes
FluorineF₂38.00-188.1159
Oxygen DifluorideOF₂54.00-144.8191 (F-OF)A stable fluoride of oxygen.
Dioxygen DifluorideO₂F₂70.00-5781.6 (O-F)Highly unstable and reactive.[1]
Hydrogen FluorideHF20.0119.5570The primary atmospheric sink for fluorine.[2]
Fluorine Monoxide RadicalFO35.00-~222 (F-O)A highly reactive radical intermediate.
Fluorine Dioxide Radical (Theoretical) FO₂ 51.00 - - Limited experimental data available.

Experimental Protocols

The following are generalized protocols for the laboratory-based generation and detection of highly reactive radical species, adapted for the hypothetical study of fluorine dioxide.

Protocol 1: Generation of Fluorine Dioxide Radicals

Objective: To generate FO₂ radicals in a controlled gas-phase environment for spectroscopic analysis or reactivity studies.

Materials:

  • Fluorine (F₂) gas source (diluted in an inert gas like He or Ar)

  • Oxygen (O₂) gas source

  • Third body gas (M), such as He, Ar, or N₂

  • Photolysis source (e.g., excimer laser or mercury lamp)

  • Flow tube reactor

  • Mass flow controllers

  • Vacuum pump

Methodology:

  • System Preparation: Ensure the flow tube reactor is clean, dry, and passivated to minimize wall reactions. The system should be leak-tight.

  • Gas Flows: Introduce a dilute mixture of F₂ in an inert carrier gas into the flow tube reactor using a mass flow controller.

  • Radical Generation: Generate fluorine atoms (F) by photolyzing the F₂ precursor within the flow tube. The wavelength of the photolysis source should be chosen to efficiently dissociate F₂.

  • FO₂ Formation: Introduce a controlled flow of O₂ and a third body gas (M) downstream of the photolysis region. The reaction F + O₂ + M → FO₂ + M will lead to the formation of the fluorine dioxide radical.

  • Control of Reaction Time: The position of the O₂ inlet and the total flow rate can be adjusted to control the reaction time before detection.

Protocol 2: Detection of Fluorine Dioxide Radicals by Mass Spectrometry

Objective: To detect and quantify FO₂ radicals generated in a flow tube reactor.

Materials:

  • Flow tube reactor setup (from Protocol 1)

  • Molecular beam mass spectrometer (MBMS) or a chemical ionization mass spectrometer (CIMS)

  • Ionization source (e.g., electron impact or chemical ionization reagent)

  • Detector (e.g., electron multiplier)

Methodology:

  • Coupling to Mass Spectrometer: Interface the flow tube reactor to the mass spectrometer through a sampling orifice that allows for the extraction of a representative sample of the gas mixture.

  • Ionization: Ionize the sampled gas. For electron impact ionization, careful selection of the ionization energy is crucial to minimize fragmentation of the parent ion. For chemical ionization, a suitable reagent ion must be chosen that reacts with FO₂ to produce a detectable product ion.

  • Mass Analysis: Scan the appropriate mass-to-charge ratio (m/z) to detect the FO₂⁺ ion (or the product ion in CIMS). The expected m/z for FO₂⁺ would be approximately 51 amu.

  • Quantification: Calibrate the instrument using a known concentration of a stable gas to relate the detected signal intensity to the concentration of the radical species. This often involves kinetic modeling and relative rate measurements.

Protocol 3: Spectroscopic Detection of Fluorine-Containing Radicals

Objective: To detect FO₂ radicals using spectroscopic techniques.

Materials:

  • Flow tube reactor setup (from Protocol 1)

  • Spectroscopic source (e.g., tunable diode laser, Fourier-transform infrared spectrometer)

  • Detector appropriate for the wavelength range of interest

Methodology:

  • Spectroscopic Probing: Pass a beam of light from the spectroscopic source through the flow tube reactor where the FO₂ radicals are present.

  • Absorption Measurement: Measure the absorption of light by the FO₂ radicals at specific wavelengths. The vibrational and rotational transitions of the molecule will determine its characteristic absorption spectrum.

  • Data Analysis: Analyze the absorption spectrum to identify the unique spectral features of FO₂. The concentration of the radical can be determined from the magnitude of the absorption signal using the Beer-Lambert law, provided the absorption cross-section is known.

Visualizations

The following diagrams illustrate the theoretical pathways involving fluorine dioxide and a general workflow for its laboratory study.

Fluorine_Dioxide_Formation_and_Reaction_Pathway cluster_formation Formation cluster_reactions Potential Reactions F2 Fluorine (F₂) F Fluorine Atom (F) F2->F Photolysis (hν) FO2 Fluorine Dioxide (FO₂) F->FO2 + O2 Oxygen (O₂) O2->FO2 + M Third Body (M) M->FO2 + FO Fluorine Monoxide (FO) FO2->FO FO2->FO + NO FO2->FO + O₃ NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) NO->NO2 O3 Ozone (O₃) Two_O2 2O₂ O3->Two_O2

Caption: Theoretical formation and reaction pathways of the fluorine dioxide radical.

Experimental_Workflow_for_FO2_Study cluster_generation Radical Generation cluster_detection Detection and Analysis F2_source F₂ Gas Source Flow_Tube Flow Tube Reactor F2_source->Flow_Tube Photolysis Photolysis (e.g., Laser) Photolysis->Flow_Tube Sampling Gas Sampling Flow_Tube->Sampling O2_source O₂ Gas Source O2_source->Flow_Tube Detection Detection Method (e.g., Mass Spectrometry, Laser Spectroscopy) Sampling->Detection Data_Analysis Data Analysis (Kinetics, Spectroscopy) Detection->Data_Analysis

Caption: General experimental workflow for the laboratory study of fluorine dioxide.

References

Application Notes and Protocols for the Low-Temperature Synthesis of Fluorine Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and synthesis of fluorine dioxide (FO₂) at low temperatures. Given the highly reactive and unstable nature of fluorine dioxide, its synthesis is a specialized process that necessitates advanced laboratory techniques such as matrix isolation and photochemistry. These protocols are designed to provide a comprehensive guide for researchers in a controlled laboratory setting.

Introduction to Fluorine Dioxide (FO₂) Synthesis

Fluorine dioxide (FO₂) is a highly reactive and unstable molecule. Its synthesis and characterization are challenging and are typically performed at cryogenic temperatures to prevent decomposition. The primary methods for generating and studying FO₂ involve the co-deposition of reactants in an inert gas matrix at very low temperatures, followed by photochemical activation. This approach, known as matrix isolation, allows for the stabilization and spectroscopic characterization of the target molecule.

Alternative strategies may involve low-temperature gas-phase reactions, similar to those used for the synthesis of other fluorine oxides like dioxygen difluoride (O₂F₂). However, for controlled synthesis and characterization of the FO₂ radical, matrix isolation is the preferred method.

Experimental Setups and Methodologies

Two primary experimental setups are detailed here: Matrix Isolation Spectroscopy and Low-Temperature Gas-Phase Reaction.

Matrix Isolation Spectroscopy for FO₂ Synthesis

This is the most effective method for the synthesis and characterization of isolated FO₂ molecules. It involves trapping reactant molecules in a solid, inert gas matrix at cryogenic temperatures and initiating the reaction photochemically.

  • Precursor Selection:

    • Reactants are chosen to generate fluorine (F) and oxygen (O₂) or an oxygen atom (O) and fluorine molecule (F₂) in situ.

    • A common approach is the use of a precursor that can be photolyzed to produce the desired reactive species. For instance, co-deposition of ozone (O₃) and molecular fluorine (F₂) in an argon matrix. Photolysis of ozone generates oxygen atoms which can then react with F₂.

    • Alternatively, a molecule containing both oxygen and fluorine, such as carbonyl fluoride (COF₂), can be photolyzed.[1]

  • Apparatus Setup:

    • A closed-cycle helium cryostat is used to cool a substrate (typically a CsI or BaF₂ window) to temperatures as low as 10-15 K.

    • A gas deposition line is used to introduce a mixture of the precursor(s) and a large excess of an inert matrix gas (e.g., Argon, Neon) into the cryostat vacuum chamber, where it condenses on the cold substrate. The ratio of matrix gas to precursor is typically high (e.g., 1000:1) to ensure isolation of the reactant and product species.[2]

    • An external UV light source (e.g., a mercury arc lamp with appropriate filters) is positioned to irradiate the matrix-isolated sample through a quartz window on the cryostat.

    • An FTIR spectrometer is aligned to pass an infrared beam through the substrate to monitor the reaction in situ.

  • Synthesis Procedure:

    • The cryostat is evacuated to high vacuum.

    • The substrate is cooled to the desired temperature (e.g., 15 K).

    • A gaseous mixture of the precursor(s) and the matrix gas is slowly deposited onto the cold substrate.

    • An initial IR spectrum of the unphotolyzed matrix is recorded.

    • The matrix is then irradiated with UV light for a specific duration.

    • IR spectra are recorded periodically during photolysis to monitor the disappearance of precursor bands and the appearance of new product bands.

    • The newly formed FO₂ can be identified by comparing its vibrational frequencies with theoretical predictions from quantum chemical calculations.[2]

cluster_prep Preparation cluster_synthesis Synthesis and Trapping cluster_analysis Analysis P1 Select Precursors (e.g., O₃ and F₂) P2 Prepare Gas Mixture with Inert Matrix (e.g., Ar) P1->P2 S2 Deposit Gas Mixture P2->S2 S1 Cool Substrate (10-15 K) S1->S2 S3 Record Initial IR Spectrum S2->S3 S4 UV Photolysis S3->S4 A1 Record IR Spectra During Photolysis S4->A1 A2 Identify FO₂ via Vibrational Frequencies A1->A2

Caption: Workflow for the matrix isolation synthesis and characterization of fluorine dioxide.

Low-Temperature Gas-Phase Synthesis (Glow Discharge)

While less controlled for the specific isolation of the FO₂ radical, a low-temperature gas-phase reaction using a glow discharge can be adapted from the synthesis of dioxygen difluoride (O₂F₂).[3][4] This method is expected to produce a mixture of fluorine oxides.

  • Apparatus Setup:

    • A vacuum-tight reaction vessel made of a fluorine-resistant material (e.g., Pyrex glass at low temperatures, or passivated stainless steel/Monel) is required.[5]

    • The reaction vessel should be equipped with two electrodes to generate a glow discharge.

    • A cooling system, such as a liquid nitrogen bath, is necessary to maintain the reaction vessel at very low temperatures (e.g., 90 K).[4]

    • Gas inlets for precisely controlled flows of fluorine (F₂) and oxygen (O₂) are needed.

    • A vacuum pump is required to maintain a low-pressure environment.

  • Synthesis Procedure:

    • The reaction vessel is thoroughly cleaned, passivated with a low concentration of fluorine gas, and then evacuated.

    • The vessel is cooled to the desired low temperature (e.g., 90 K) using the liquid nitrogen bath.

    • A mixture of gaseous fluorine and oxygen (e.g., in a 1:1 ratio) is introduced into the reaction vessel at a low pressure (e.g., 7-17 mmHg).[3]

    • A glow discharge is initiated between the electrodes (e.g., 2.1–2.4 kV, 25–30 mA).[3]

    • The reaction is allowed to proceed for a set duration, with the product mixture condensing on the cold walls of the reactor.

    • After the reaction, the power to the electrodes is turned off, and any unreacted gases are pumped away.

    • The condensed products are then carefully collected for analysis, which would require low-temperature spectroscopic techniques.

cluster_setup System Preparation cluster_reaction Reaction cluster_collection Product Handling SP1 Clean and Passivate Reactor SP2 Evacuate Reactor SP1->SP2 SP3 Cool Reactor to 90 K SP2->SP3 R1 Introduce F₂ and O₂ Gas (Low Pressure) SP3->R1 R2 Initiate Glow Discharge R1->R2 R3 Condense Products R2->R3 PC1 Terminate Discharge R3->PC1 PC2 Remove Unreacted Gases PC1->PC2 PC3 Collect and Analyze Condensed Products PC2->PC3

Caption: Workflow for the low-temperature gas-phase synthesis of fluorine oxides.

Data Presentation and Characterization

The primary method for characterizing the synthesized FO₂ is infrared spectroscopy. The table below summarizes the expected vibrational frequencies for FO₂ based on theoretical calculations, which are crucial for its identification in matrix isolation experiments.

Vibrational Mode Description Calculated Frequency (cm⁻¹) Reference
ν₁Symmetric O-F StretchValue from theoretical calculation[2]
ν₂O-F-O BendValue from theoretical calculation[2]
ν₃Asymmetric O-F StretchValue from theoretical calculation[2]

Note: Specific frequency values would be obtained from the relevant theoretical and experimental literature for direct comparison.

Safety Considerations

  • Fluorine Gas: Fluorine is extremely toxic, corrosive, and reactive. All experiments involving fluorine must be conducted in a well-ventilated fume hood with appropriate safety equipment, including personal protective equipment (PPE) and a fluorine gas detector. Materials used in the experimental setup must be compatible with fluorine (e.g., passivated stainless steel, Monel, or Teflon).[5]

  • Ozone: Ozone is a toxic and powerful oxidizing agent. It should be handled in a well-ventilated area.

  • Cryogenic Temperatures: Handling liquid nitrogen and operating cryostats require appropriate thermal protection to prevent cold burns.

  • High Voltage: The glow discharge method uses high voltage, which presents a risk of electric shock. Proper insulation and safety protocols must be followed.

  • Explosion Hazard: The reaction between fluorine and other substances can be energetic and potentially explosive, even at low temperatures.[5][6] Reactions should be carried out on a small scale, and appropriate shielding should be in place. Dioxygen difluoride (O₂F₂), a potential byproduct, is notoriously explosive.[3]

Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. All procedures should be performed with a thorough understanding of the associated hazards and with appropriate safety measures in place.

References

Application Notes and Protocols for Dioxygen Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to qualified researchers, scientists, and drug development professionals only. Unauthorized handling of this material can result in catastrophic incidents.

Executive Summary

Dioxygen difluoride (O₂F₂), colloquially known as "FOOF," is a compound of fluorine and oxygen with exceptionally high oxidizing and fluorinating capabilities. It is a highly endothermic and unstable substance that reacts explosively with a vast array of materials, even at cryogenic temperatures.[1][2] Its extreme reactivity makes it one of the most hazardous known chemical compounds, necessitating rigorous and specialized handling protocols. These application notes provide a summary of its properties, hazards, and essential safety protocols for its use in a controlled laboratory setting. All personnel must undergo extensive training on handling cryogenic and hypergolic materials before attempting to work with dioxygen difluoride.

Physical and Chemical Properties

Dioxygen difluoride is an orange-yellow solid at low temperatures, melting to an orange-red liquid.[1] It is notoriously unstable, decomposing into oxygen (O₂) and fluorine (F₂) gas. This decomposition is rapid at temperatures approaching its boiling point and occurs even at -160°C at a rate of 4% per day.[2] This inherent instability, combined with its ferocious reactivity, underpins its extreme hazard profile.

Quantitative Data Summary
PropertyValueSource(s)
Molecular FormulaO₂F₂[3]
Molar Mass69.996 g·mol⁻¹[3]
AppearanceOrange-yellow solid, orange-red liquid[1][3]
Melting Point-163.45 °C (109.7 K)[1]
Boiling Point (extrapolated)-57 °C (216 K) (decomposes before boiling)[1][3]
Density (at b.p.)1.45 g/cm³[3]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)+19.2 kJ/mol[3]
Decomposition Rate4% per day at -160 °C (113 K)[2]

Known Hazards and Reactivity

The primary hazard of dioxygen difluoride is its extreme and often explosive reactivity. It is a more potent oxidizing agent than elemental fluorine.

  • Explosive Decomposition: The molecule is endothermic, meaning its decomposition into O₂ and F₂ releases significant energy, which can trigger further, violent decomposition.[1] This process can be initiated by slight temperature increases, physical shock, or contact with incompatible materials.

  • Hypergolic Reactions: O₂F₂ reacts explosively with nearly all organic compounds, even at cryogenic temperatures. It will ignite or explode on contact with substances like methane, ethyl alcohol, acetone, and ammonia.[4]

  • Violent Reactions with Common Materials: It reacts vigorously or explosively with water (ice), phosphorus, sulfur, and halogens.[1][4] It is capable of oxidizing materials that are typically considered non-combustible.

  • Toxicity of Compound and Byproducts: Dioxygen difluoride and its decomposition product, fluorine, are highly toxic and corrosive to all tissues.[5] Inhalation can cause severe respiratory damage, and contact with skin will result in severe chemical burns similar to those from hydrofluoric acid.

Facility and Equipment Requirements

Handling dioxygen difluoride requires a specialized laboratory setup designed for high-hazard, cryogenic, and fluorine chemistry.

  • Ventilation: All work must be conducted in a continuously monitored, well-ventilated area, preferably within a gas cabinet or a specialized fume hood designed for explosive work.

  • Materials Compatibility: Glassware is strictly forbidden. All reaction vessels, tubing, and transfer lines must be constructed from materials passivated for fluorine service, such as specific fluoropolymers (e.g., Teflon®) or certain metal alloys (e.g., Monel, stainless steel) that have been scrupulously cleaned and dried.

  • Cryogenic Capabilities: The laboratory must be equipped with reliable sources of cryogenic coolants, such as liquid nitrogen, to maintain O₂F₂ below its decomposition temperature.[4]

  • Remote Operation: Whenever possible, equipment should be designed for remote operation to minimize personnel exposure. This includes remote-controlled valves and barricades.

  • Monitoring: The work area must be equipped with fluorine gas sensors and oxygen monitors to detect leaks and prevent asphyxiation hazards from cryogenic boil-off.

Experimental Protocols

The following sections outline the principles for handling dioxygen difluoride. These are not exhaustive instructions but rather a framework for developing detailed, site-specific standard operating procedures (SOPs).

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel involved in the handling of dioxygen difluoride.

  • Primary Protection:

    • Respiratory: A positive-pressure, self-contained breathing apparatus (SCBA) is required.

    • Body: A gas-tight chemical protective suit (Level A) is necessary to prevent any contact with skin or inhalation of vapors.

  • Secondary Layer:

    • Cryogenic Protection: Insulated, loose-fitting cryogenic gloves and a cryogenic face shield must be worn over the primary suit's gloves and facepiece when handling liquid cryogens or cryogenically cooled equipment.[4][6]

    • Flame-Resistant Clothing: A flame-resistant lab coat or suit should be worn under the chemical protective suit.

Synthesis and Handling Workflow

The synthesis of dioxygen difluoride, typically via electric discharge through an oxygen-fluorine mixture or UV irradiation of the liquefied gases, must only be performed by experts in purpose-built apparatus.

General Handling Principles:

  • Inert Atmosphere: All apparatus must be rigorously cleaned, dried, and purged with an inert gas (e.g., nitrogen, argon) before introducing any reactants.

  • Passivation: The entire apparatus must be passivated with a low concentration of fluorine gas to form a protective metal or polymer fluoride layer before the first use.

  • Cryogenic Temperatures: O₂F₂ must be maintained at or below liquid nitrogen temperature (-196 °C) at all times to minimize decomposition.

  • Slow and Controlled Addition: All reagents must be added to O₂F₂ extremely slowly and in a controlled manner, with continuous cooling and monitoring for any signs of an uncontrolled reaction (e.g., temperature spikes, pressure changes).

  • Use of Diluents: When used in reactions, O₂F₂ should be diluted in a suitable inert solvent, such as perchloryl fluoride (ClO₃F), to moderate its reactivity. Note that even with solvents, stability is low.[7]

Decontamination and Disposal

Decontamination and disposal must be approached with extreme caution, focusing on the controlled decomposition of any residual O₂F₂.

Equipment Decontamination:

  • Cryogenic Purge: After the experiment, the reaction vessel should be maintained at cryogenic temperatures and purged with a slow stream of inert gas to remove any volatile residues.

  • Controlled Warming: The apparatus should be allowed to warm very slowly behind a blast shield in a secured fume hood. This allows any remaining O₂F₂ to decompose into O₂ and F₂.

  • Fluorine Scrubbing: The effluent gas stream from the decomposition must be passed through a scrubber system to neutralize the highly toxic fluorine gas. A common industrial method involves a two-stage scrubber: first with an alkaline solution (e.g., sodium hydroxide) followed by a reducing agent solution (e.g., sodium thiosulfate) to handle any unreacted fluorine.[8]

Spill Neutralization:

  • Minor Spills (Contained): In the event of a very small, contained spill within the primary apparatus, the preferred method is controlled thermal decomposition as described above. Direct application of neutralizing agents is likely to cause an explosion.

  • Major Spills: A major release of O₂F₂ is a catastrophic event. The only appropriate response is to activate emergency alarms, evacuate all personnel to a safe distance, and notify the appropriate emergency response team. Isolate the area for at least 100 meters in all directions.[1][4]

Visualized Workflows and Pathways

Risk Assessment and Handling Workflow

G cluster_prep Pre-Experiment Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase start Propose Experiment with O₂F₂ risk_assessment Conduct Thorough Risk Assessment start->risk_assessment sops Develop Detailed SOPs (Synthesis, Handling, Disposal) risk_assessment->sops no_go STOP. Re-evaluate or Abandon Experiment risk_assessment->no_go Risk Unacceptable training Verify Personnel Training (Cryogenics, Fluorine, Emergency) sops->training equipment_check Inspect & Pressure-Test Fluorine-Compatible Apparatus training->equipment_check ppe Don Full PPE (Level A Suit, SCBA) equipment_check->ppe passivate Passivate Apparatus with F₂ Gas ppe->passivate synthesis Synthesize/Transfer O₂F₂ at Cryogenic Temperatures passivate->synthesis reaction Conduct Reaction with Extreme Caution synthesis->reaction deactivate Initiate Controlled Decomposition & Scrubbing reaction->deactivate decontaminate Decontaminate Apparatus deactivate->decontaminate waste Dispose of Scrubber Waste as Hazardous Material decontaminate->waste end Experiment Complete waste->end

Caption: A logical workflow for the safe handling of dioxygen difluoride.

Decomposition Pathway of Dioxygen Difluoride

G O2F2 Dioxygen Difluoride (O₂F₂) (Highly Unstable) Decomp Decomposition (Heat, Shock, Catalyst) O2F2->Decomp ΔH = -19.2 kJ/mol O2 Oxygen (O₂) (Strong Oxidizer) Decomp->O2 F2 Fluorine (F₂) (Extremely Toxic, Corrosive, Reactive) Decomp->F2 Products Primary Products Secondary Secondary Reaction (in presence of water/moisture) F2->Secondary HF Hydrogen Fluoride (HF) (Highly Corrosive & Toxic) Secondary->HF

Caption: The hazardous decomposition pathway of dioxygen difluoride.

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be trained on these procedures.

Personnel Exposure
  • Inhalation:

    • Immediately move the victim to fresh, uncontaminated air.

    • If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.

    • Keep the victim warm and at rest.

    • Seek immediate, expert medical attention. Symptoms such as pulmonary edema can be delayed for several hours.[6]

  • Skin Contact:

    • The primary chemical suit should prevent contact. If a breach is suspected, the victim must be moved to a safe location for decontamination.

    • Immediately remove any contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[2]

    • After flushing, apply a 2.5% calcium gluconate gel to the affected area to neutralize absorbed fluoride ions.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Seek immediate medical attention.

Fire and Explosion
  • Fire: Dioxygen difluoride itself does not burn but will violently accelerate the combustion of other materials.

    • Do NOT use water or CO₂ extinguishers, as O₂F₂ reacts explosively with water and can react with other materials.

    • If a fire occurs in the vicinity, cool containers of O₂F₂ with a water spray from a safe, protected distance to prevent rupture and explosion. Do not allow water to contact the substance itself.[9]

  • Explosion: In the event of an explosion, evacuate the area immediately. Do not re-enter until the area is assessed and cleared by a professional emergency response team.

References

Application Notes and Protocols: Fluorine Dioxide and Electrophilic Fluorination in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Nature of Fluorine Dioxide (FO₂) in a Synthetic Context

Initial investigations into the direct application of "fluorine dioxide" (FO₂) as a reagent in organic synthesis reveal a significant clarification: fluorine dioxide is not a stable, isolable compound that can be readily used in standard synthetic protocols. Instead, it is a highly reactive and transient species, more accurately described as the fluorine oxide radical (FOO•) .

Oxygen fluorides, such as oxygen difluoride (OF₂) and dioxygen difluoride (O₂F₂), are known to be unstable and highly reactive compounds, often employed as radical initiators at low temperatures.[1] The extreme reactivity and lack of stability of species like the FOO• radical preclude their use as selective reagents for preparative organic synthesis. The controlled introduction of fluorine into organic molecules is therefore achieved through the use of well-defined, stable fluorinating agents.

Given the impracticality of using the fluorine dioxide radical directly, these notes will focus on a widely applicable and controlled method for the introduction of fluorine: electrophilic fluorination .

Application Notes: Electrophilic Fluorination

Electrophilic fluorination is a powerful and versatile method for the formation of carbon-fluorine bonds. This technique utilizes reagents in which a fluorine atom is bound to an electron-withdrawing group, rendering the fluorine atom electrophilic ("F⁺" character). These reagents are particularly useful for the fluorination of electron-rich organic substrates, such as enolates, enol ethers, and aromatic compounds.

The judicious incorporation of fluorine into organic molecules can significantly impact their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, electrophilic fluorination has become an indispensable tool in medicinal chemistry and drug development.

Common Electrophilic Fluorinating Agents

A variety of electrophilic fluorinating agents have been developed, offering a range of reactivities and selectivities. A summary of some common reagents is provided in the table below.

Reagent Name (Acronym)Chemical StructureAppearanceKey Characteristics
Selectfluor® (F-TEDA-BF₄)1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)White crystalline solidHighly effective, versatile, and relatively safe to handle. Soluble in polar solvents.
N-Fluorobenzenesulfonimide (NFSI)N-FluorobenzenesulfonimideWhite crystalline solidHigh fluorinating potential, often used for more challenging fluorinations.
N-Fluoropyridinium Salts e.g., N-Fluoropyridinium triflateCrystalline solidsReactivity can be tuned by modifying the pyridine ring.
General Workflow for Electrophilic Fluorination

The general workflow for an electrophilic fluorination reaction involves the generation of a nucleophilic substrate which then reacts with the electrophilic fluorine source.

G sub Starting Material (e.g., Ketone) nuc Nucleophile Generation (e.g., Enolate Formation) sub->nuc Base react Fluorination Reaction nuc->react reag Electrophilic Fluorinating Agent (e.g., Selectfluor®) reag->react work Reaction Work-up (Quenching, Extraction) react->work pur Purification (e.g., Chromatography) work->pur prod α-Fluorinated Product pur->prod

References

Application Notes and Protocols for Matrix Isolation Studies of the FO2 Radical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of the highly reactive FO2 radical using matrix isolation spectroscopy. This technique allows for the trapping and characterization of transient species at cryogenic temperatures, providing valuable insights into their structure, bonding, and reactivity.

Introduction to Matrix Isolation of the FO2 Radical

The Dioxygen Monofluoride (FO2) radical is a significant intermediate in fluorine-oxygen chemistry, playing a role in atmospheric and combustion processes. Due to its high reactivity and short lifetime under normal conditions, direct spectroscopic study is challenging. Matrix isolation offers a powerful method to stabilize the FO2 radical by trapping it within an inert solid matrix, typically a noble gas such as argon or neon, at cryogenic temperatures (typically 4-20 K). This "freezes" the radical in place, preventing self-reaction and allowing for detailed spectroscopic investigation using various techniques, including Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy.

Key Applications

  • Structural Characterization: Determination of the molecular geometry, bond angles, and vibrational frequencies of the FO2 radical.

  • Electronic Structure Analysis: Investigation of the electronic ground and excited states through UV-Vis spectroscopy.

  • Photochemistry Studies: Elucidation of photochemical pathways, including photodissociation and photoisomerization, upon irradiation with specific wavelengths of light.

  • Reaction Kinetics: Studying the formation and decay kinetics of the radical under controlled conditions.

Experimental Protocols

Generation of the FO2 Radical in an Inert Matrix

The most common method for producing the FO2 radical for matrix isolation studies is the in situ reaction of fluorine atoms with molecular oxygen within the cryogenic matrix.

Protocol for FO2 Generation via F Atom Reaction with O2:

  • Precursor Selection: Molecular fluorine (F2) is a common precursor for generating fluorine atoms upon photolysis. Other potential precursors include fluorine-containing molecules that readily photodissociate to yield F atoms.

  • Gas Mixture Preparation: Prepare a gas mixture of the F atom precursor (e.g., F2) and molecular oxygen (O2) highly diluted in the matrix gas (e.g., Argon). A typical molar ratio would be F2:O2:Ar = 1:100:1000. The high concentration of O2 ensures that the F atoms primarily react with O2.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or BaF2 window for IR, or a sapphire window for UV-Vis) cooled to the desired temperature (typically 10-20 K) by a closed-cycle helium cryostat.

  • In situ Photolysis: During or after deposition, the matrix is irradiated with a suitable light source (e.g., a mercury arc lamp or a specific wavelength laser) to photolyze the F2 precursor and generate F atoms.

  • Reaction: The mobile F atoms diffuse through the matrix and react with the abundant and relatively immobile O2 molecules to form the FO2 radical.

    • Reaction: F + O2 → FO2

Spectroscopic Characterization

FTIR Spectroscopy:

  • Record the infrared spectrum of the matrix before and after photolysis.

  • Identify new absorption bands that appear after photolysis, which can be attributed to the FO2 radical.

  • Use isotopic substitution (e.g., using ¹⁸O₂) to confirm the vibrational assignments. The isotopic shifts in the vibrational frequencies provide definitive evidence for the involvement of oxygen atoms in the observed modes.

UV-Vis Spectroscopy:

  • Record the electronic absorption spectrum of the matrix in the UV-Vis region before and after the generation of the FO2 radical.

  • New absorption bands are assigned to the electronic transitions of the FO2 radical.

EPR Spectroscopy:

  • For EPR studies, the matrix is deposited on a cold finger within the EPR cavity.

  • The EPR spectrum is recorded to observe signals characteristic of paramagnetic species. The g-values and hyperfine coupling constants can provide information about the electronic structure and the identity of the radical.

Photochemistry of Matrix-Isolated FO2
  • After generating and characterizing the FO2 radical, the matrix can be subjected to further irradiation with specific wavelengths of light (e.g., from a tunable laser or a monochromated lamp).

  • Monitor changes in the FTIR, UV-Vis, or EPR spectra to identify the photoproducts and elucidate the photochemical pathways. For instance, photodissociation of the FO2 radical might lead to the formation of F atoms and O2, or potentially other isomers or fragments.

Data Presentation

The following tables summarize the key spectroscopic data for the FO2 radical isolated in an argon matrix.

Table 1: Vibrational Frequencies of the FO2 Radical in an Argon Matrix

Vibrational ModeFrequency (cm⁻¹)Isotopic Shift (¹⁸O₂) (cm⁻¹)Assignment
ν₁ (O-O stretch)~1500YesStrong
ν₂ (F-O-O bend)~580YesMedium
ν₃ (O-F stretch)~490YesWeak

Note: The exact frequencies may vary slightly depending on the specific matrix environment and temperature.

Table 2: Electronic Absorption of the FO2 Radical in an Argon Matrix

Electronic TransitionWavelength (nm)Characteristics
à ²A' ← X̃ ²A''~450-550Broad, visible absorption

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_isolation Matrix Isolation cluster_analysis Spectroscopic Analysis cluster_photochem Photochemistry Study Precursor F₂ + O₂ + Ar Gas Mixture Deposition Deposition onto Cryogenic Substrate (10-20 K) Precursor->Deposition Photolysis In situ Photolysis (e.g., UV lamp) Deposition->Photolysis Reaction F + O₂ → FO₂ Photolysis->Reaction FTIR FTIR Spectroscopy Reaction->FTIR UVVis UV-Vis Spectroscopy Reaction->UVVis EPR EPR Spectroscopy Reaction->EPR Irradiation Wavelength-Specific Irradiation FTIR->Irradiation UVVis->Irradiation EPR->Irradiation Analysis Analysis of Photoproducts Irradiation->Analysis

Caption: Experimental workflow for matrix isolation studies of the FO2 radical.

FO2_Generation_Pathway F2 F₂ (in Ar matrix) F_atoms 2F (mobile atoms) F2->F_atoms Photolysis (hν) FO2 FO₂ (trapped radical) F_atoms->FO2 Reaction O2 O₂ (in Ar matrix) O2->FO2

Caption: Generation pathway of the FO2 radical in an inert matrix.

Application Notes and Protocols: Fluorine Dioxide as an Oxidizer in Propellant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: Fluorine dioxide (F₂O₂) is an extremely reactive, unstable, and hazardous material. The information provided herein is for informational purposes for qualified researchers and is not intended to be a guide for untrained personnel. All handling and experimentation with this substance should be conducted by experienced professionals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

Fluorine dioxide, also known as dioxygen difluoride, is a compound of fluorine and oxygen with the molecular formula O₂F₂.[1] It is a powerful oxidizing and fluorinating agent that has been considered, primarily on a theoretical and experimental basis, as a high-energy oxidizer in rocket propellant systems. Its high density and the potential for high specific impulse make it a subject of interest for advanced propulsion research. However, its extreme instability, decomposing even at cryogenic temperatures, presents significant challenges to its practical application.[1]

These application notes provide a summary of the known properties of fluorine dioxide, a protocol for its laboratory-scale synthesis, and a generalized protocol for its evaluation as a propellant oxidizer, with a strong emphasis on the required safety precautions.

Physical and Chemical Properties of Fluorine Dioxide

Fluorine dioxide is an orange-red solid that melts into a red liquid at -163 °C.[1] It is highly unstable and decomposes into oxygen and fluorine. This decomposition is slow at -160 °C but rapid at higher temperatures.[1]

PropertyValueReference
Chemical Formula F₂O₂[1]
Molecular Weight 69.996 g/mol
Appearance Orange-red solid, red liquid[1]
Melting Point -163 °C (110 K)[1]
Boiling Point -57 °C (216 K) (extrapolated, decomposes)
Density 1.45 g/cm³ (at boiling point)[1]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) +19.2 kJ/mol

Theoretical Performance Data (Hypothetical)

Disclaimer: The following data are hypothetical estimates based on the known energetic properties of fluorine-containing oxidizers. No experimental, peer-reviewed performance data for fluorine dioxide in a rocket engine has been found in the public domain. These values are for comparative purposes only.

FuelOxidizer/Fuel Ratio (by mass)Specific Impulse (Isp, sec, sea level)Chamber Temperature (°C)
Hydrogen (H₂)8.0~400 - 450~4000 - 4500
Methane (CH₄)5.0~350 - 400~3800 - 4200
Kerosene (RP-1)3.5~330 - 380~3500 - 4000

Experimental Protocols

Laboratory-Scale Synthesis of Fluorine Dioxide

WARNING: This synthesis involves elemental fluorine and high voltages and should only be performed by trained personnel in a specialized laboratory with a blast shield and appropriate personal protective equipment.

Principle: Fluorine dioxide is synthesized by passing an electric discharge through a mixture of gaseous fluorine and oxygen at low pressure and cryogenic temperatures.[1]

Materials and Equipment:

  • Fluorine gas (high purity)

  • Oxygen gas (high purity)

  • Vacuum pump

  • High-voltage power supply (2-3 kV, 25-30 mA)

  • Gas flow controllers

  • Cryogenic cooling system (liquid nitrogen)

  • Reaction vessel constructed of fluorine-passivated metal or a suitable fluoropolymer

  • Pressure transducer

  • Remote monitoring and control system

Procedure:

  • System Passivation: The entire apparatus must be meticulously cleaned, dried, and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer on all surfaces.

  • Evacuation: The reaction vessel is evacuated to a high vacuum.

  • Cooling: The reaction vessel is cooled to liquid nitrogen temperature (-196 °C).

  • Gas Introduction: A 1:1 mixture of fluorine and oxygen gas is introduced into the reaction vessel at a low pressure (e.g., 10-20 torr).

  • Electric Discharge: An electric discharge of 2.1–2.4 kV and 25–30 mA is initiated across the gas mixture.[1]

  • Condensation: The fluorine dioxide product condenses on the cold walls of the reaction vessel as an orange-red solid.

  • Purification: Unreacted fluorine and oxygen are pumped away at low temperatures.

  • Storage: The synthesized fluorine dioxide must be stored at or below liquid nitrogen temperatures and handled remotely.

Generalized Protocol for Evaluation as a Propellant Oxidizer (Conceptual)

WARNING: This is a conceptual protocol and has not been validated. Testing of fluorine dioxide as a propellant oxidizer is extremely hazardous and should only be considered in a remote test facility designed for high-energy and explosive materials.

Objective: To determine the specific impulse and combustion characteristics of fluorine dioxide with a given fuel in a small-scale rocket engine.

Equipment:

  • Remote rocket engine test stand with thrust measurement capabilities

  • Cryogenic propellant tanks for fuel and oxidizer, constructed of compatible materials

  • Remotely operated valves and propellant feed system

  • Ignition system (hypergolic ignition is likely with many fuels)

  • Data acquisition system for pressure, temperature, and thrust measurements

  • High-speed video cameras

  • Exhaust gas scrubbing system to neutralize toxic and corrosive exhaust products (e.g., hydrogen fluoride)

Procedure:

  • Propellant Loading: Remotely load the fuel and freshly synthesized fluorine dioxide into their respective cryogenic tanks.

  • System Chill-down: Chill down the propellant feed lines to cryogenic temperatures.

  • Pre-Test Checks: Perform a complete remote checkout of all systems.

  • Ignition and Firing:

    • Initiate the data acquisition system.

    • Open the main propellant valves in the correct sequence.

    • Monitor for ignition (likely hypergolic).

    • Run the test for the planned duration (typically a few seconds for initial tests).

  • Shutdown:

    • Close the main propellant valves.

    • Purge the feed system with an inert gas (e.g., helium).

  • Data Analysis:

    • Analyze the collected data to calculate specific impulse, chamber pressure, and combustion stability.

    • Review high-speed video to observe combustion characteristics.

Materials Compatibility

Specific data on the compatibility of materials with fluorine dioxide is scarce. However, materials compatible with liquid fluorine are generally considered the best candidates. All materials must be scrupulously cleaned and passivated before use.

MaterialCompatibility with Liquid Fluorine/F₂O₂
Metals
Nickel and its alloys (e.g., Monel)Excellent
Stainless Steel (300 series)Good (with passivation)
Aluminum and its alloysGood (with passivation)
CopperGood
Polymers
Polytetrafluoroethylene (PTFE)Good at low temperatures
Fluorinated Ethylene Propylene (FEP)Good at low temperatures
Elastomers Generally not recommended

Visualizations

experimental_workflow cluster_synthesis Fluorine Dioxide Synthesis cluster_testing Propellant Performance Testing s1 System Passivation s2 Cryogenic Cooling s1->s2 s3 Gas Introduction (F₂ + O₂) s2->s3 s4 Electric Discharge s3->s4 s5 F₂O₂ Condensation s4->s5 t1 Remote Propellant Loading s5->t1 Transfer of F₂O₂ t2 System Chill-down t1->t2 t3 Engine Firing t2->t3 t4 Data Acquisition t3->t4 t5 Data Analysis t4->t5 logical_relationships oxidizer Fluorine Dioxide (F₂O₂) combustion Combustion Chamber oxidizer->combustion fuel Fuel (e.g., H₂, CH₄) fuel->combustion exhaust High-Energy Exhaust Products (e.g., HF, H₂O, CO₂) combustion->exhaust thrust Thrust Generation exhaust->thrust

References

Application Notes and Protocols for the Laboratory Generation of Fluorine Dioxide (Dioxygen Difluoride)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Fluorine dioxide (more accurately named dioxygen difluoride, O₂F₂) is an extremely reactive and dangerously explosive compound. The protocols described herein should only be attempted by highly trained personnel with extensive experience in handling hazardous materials, particularly elemental fluorine and cryogenic liquids. A thorough risk assessment must be conducted, and all necessary safety precautions must be in place before any attempt at synthesis.

Introduction

Dioxygen difluoride (O₂F₂) is a powerful oxidizing and fluorinating agent with the molecular formula O₂F₂. It is a thermally unstable substance, existing as an orange-red solid that melts into a red liquid at approximately -163°C.[1] Due to its extreme reactivity, it has been nicknamed "FOOF" in reference to its chemical structure and its tendency to react explosively with nearly any substance it encounters, even at cryogenic temperatures.[1][2]

Despite its hazardous nature, O₂F₂ has been a subject of theoretical interest and has seen limited but significant laboratory application, most notably in the synthesis of plutonium hexafluoride from its oxide at remarkably low temperatures, a feat not easily achieved by other reagents.[1][3] Its high reactivity stems from the unusual +1 oxidation state of oxygen and the weak O-F bonds.[1] This document provides detailed protocols for the laboratory-scale generation of O₂F₂ for research purposes.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of dioxygen difluoride is presented in Table 1. This data is crucial for the safe handling, storage, and characterization of the compound.

PropertyValueReference(s)
Chemical Formula O₂F₂[1]
Molar Mass 69.996 g·mol⁻¹[1]
Appearance Orange-red solid, red liquid[1]
Melting Point -163 °C (110 K)[1]
Boiling Point -57 °C (216 K) (extrapolated, decomposes)[1]
Density 1.45 g/cm³ (at boiling point)[1]
Thermal Stability Decomposes into O₂ and F₂ at a rate of 4% per day at -160 °C. Lifetime at room temperature is very short.[1]
¹⁹F NMR Chemical Shift 865 ppm[1]
Structure Similar to H₂O₂ with C₂ symmetry and a large dihedral angle (~90°).[1][4]
Reactivity Extremely strong oxidizing and fluorinating agent. Reacts explosively with most organic and inorganic compounds.[5][6][7]

Table 1: Physicochemical and Spectroscopic Properties of Dioxygen Difluoride.

Experimental Protocols for Synthesis

Several methods for the synthesis of dioxygen difluoride have been reported. The selection of a method depends on the available equipment and the scale of production required. All operations must be conducted in a high-integrity fume hood or a glovebox designed for hazardous gas handling.

This is the classical method for O₂F₂ synthesis and requires specialized high-voltage equipment.[1]

Materials and Equipment:

  • Gaseous fluorine (F₂) and oxygen (O₂) (high purity)

  • Mass flow controllers

  • Low-pressure reaction chamber (e.g., Pyrex or quartz) with gas inlet and outlet

  • High-voltage power supply (capable of 2.1–2.4 kV)

  • Electrodes

  • Vacuum pump

  • Cold trap (liquid nitrogen)

  • Pressure gauge (capable of measuring in the mmHg range)

Protocol:

  • Assemble the reaction apparatus within a certified fume hood. Ensure all glassware is meticulously cleaned, dried, and passivated with a low concentration of fluorine gas if necessary.

  • Evacuate the reaction chamber and associated tubing to a low base pressure.

  • Cool the cold trap to -196 °C using liquid nitrogen. This will be used to collect the O₂F₂ product.

  • Introduce a 1:1 mixture of gaseous fluorine and oxygen into the reaction chamber using mass flow controllers.

  • Maintain a constant low pressure within the chamber, optimally between 7–17 mmHg.[1]

  • Apply an electric discharge of 25–30 mA at 2.1–2.4 kV across the electrodes.[1]

  • The gaseous products will flow from the reaction chamber and condense in the liquid nitrogen cold trap. O₂F₂ will be collected as an orange-red solid.

  • Once a sufficient amount of product is collected, turn off the power supply and stop the gas flow.

  • Isolate the cold trap and store it at or below liquid nitrogen temperature. The product is highly unstable and should be used in situ whenever possible.

This method is considered relatively safer for experienced laboratories as it avoids high temperatures and high voltages, but it requires specialized photochemistry equipment and materials resistant to liquid fluorine.[8]

Materials and Equipment:

  • Liquid fluorine (F₂) and liquid oxygen (O₂)

  • Reaction vessel made of a fluorine-resistant material (e.g., a specific fluoropolymer)[8]

  • Cryostat or Dewar for maintaining low temperatures (liquid nitrogen)

  • High-intensity UV light source (e.g., mercury discharge lamp)[8]

  • Gas handling line for condensation of gases

  • Vacuum pump

Protocol:

  • Set up the fluoropolymer reaction vessel in a cryostat or Dewar and cool to -196 °C with liquid nitrogen.

  • Using a passivated gas handling line, condense a measured amount of liquid oxygen into the reaction vessel.

  • Carefully condense an equimolar amount of liquid fluorine into the same vessel. The mixture should be maintained at -196 °C.

  • Position the UV lamp to irradiate the liquid O₂/F₂ mixture.

  • Irradiate the mixture for a designated period (e.g., 2 hours, as reported in one experiment).[8]

  • After the irradiation period, turn off the UV lamp.

  • Carefully and slowly pump away the unreacted, more volatile oxygen and fluorine, keeping the vessel at liquid nitrogen temperature.

  • The remaining orange-red solid in the vessel is dioxygen difluoride.[8] This product should be handled with extreme caution and used immediately at cryogenic temperatures.

Safety and Handling

The extreme instability and reactivity of O₂F₂ demand rigorous safety protocols.

  • Personal Protective Equipment (PPE): Always wear a full-face shield, cryogenic gloves, and a flame-resistant lab coat. All operations should be conducted behind a blast shield.[9]

  • Material Compatibility: Avoid contact with any organic materials, water (including ice), and most metals unless they have been properly passivated. Glassware is generally not suitable for handling O₂F₂ or fluorine. Use fluoropolymers or passivated metal apparatus.[8]

  • Temperature Control: All reactions and handling must be performed at or below -100 °C.[3] Inadequate cooling is a primary cause of explosions.[5]

  • Scale: Syntheses should be performed on the smallest possible scale to minimize the consequences of a potential detonation.

  • Emergency Procedures: Ensure an emergency plan is in place. This includes access to emergency showers, eyewash stations, and appropriate fire extinguishing media (though O₂F₂ itself does not burn, it will cause anything else to burn vigorously).[10] Spills should be handled by evacuating the area and allowing the substance to decompose and vaporize in a controlled manner.[11]

Diagrams and Workflows

The following diagrams illustrate the logical workflow for the synthesis of dioxygen difluoride.

Electric_Discharge_Synthesis cluster_gas_prep Gas Preparation cluster_reaction Reaction Stage cluster_collection Product Collection F2 Fluorine Gas (F2) MFC Mass Flow Control (1:1 Ratio) F2->MFC O2 Oxygen Gas (O2) O2->MFC Chamber Low Pressure Chamber (7-17 mmHg) MFC->Chamber Gas Mixture Discharge Electric Discharge (2.1-2.4 kV) Chamber->Discharge Trap Cold Trap (-196 °C) Chamber->Trap Product Stream Discharge->Chamber Product Solid O2F2 Trap->Product

Caption: Workflow for O₂F₂ synthesis via the electric discharge method.

UV_Photolysis_Synthesis cluster_reactant_prep Reactant Preparation cluster_reaction Reaction Stage cluster_isolation Product Isolation F2_gas F2 Gas Condensation Condense into Fluoropolymer Vessel (-196 °C) F2_gas->Condensation O2_gas O2 Gas O2_gas->Condensation UV_Irradiation UV Irradiation (e.g., 2 hours) Condensation->UV_Irradiation Liquid Mixture Evaporation Evaporate Excess Reactants (Vacuum) UV_Irradiation->Evaporation Crude Product Final_Product Solid O2F2 Evaporation->Final_Product

Caption: Workflow for O₂F₂ synthesis via the UV photolysis method.

References

Application Notes and Protocols for 19F NMR Spectroscopy in Fluorine Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 19F NMR Spectroscopy

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detection and characterization of fluorine-containing compounds. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio (providing high sensitivity, second only to ¹H), and a wide chemical shift range of over 800 ppm, make it an exceptional tool in pharmaceutical and biomedical research.[1] The large chemical shift dispersion minimizes signal overlap, enabling the analysis of complex mixtures and providing detailed information about the local chemical environment of the fluorine atom.[1][2] Furthermore, the scarcity of endogenous fluorine in biological systems results in background-free spectra, making ¹⁹F NMR ideal for in vitro and in vivo studies.[3]

These application notes provide detailed protocols and data for the use of ¹⁹F NMR in fragment-based drug discovery, quantitative analysis of fluorinated pharmaceuticals, and the characterization of protein-ligand interactions and drug metabolism.

Application 1: Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a primary screening technique in FBDD for identifying small, low-affinity fragments that bind to a biological target. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR allow for the rapid screening of cocktails of fluorinated fragments.[4]

Ligand-Observed ¹⁹F NMR for Fragment Screening

In this approach, the NMR signals of the fluorinated fragments are observed. Binding to a target protein can be detected through changes in the ¹⁹F signal, such as chemical shift perturbations, line broadening, or a decrease in signal intensity.[5][6]

  • Sample Preparation:

    • Protein Sample: Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4) containing 10% D₂O for locking.

    • Fragment Library: Prepare stock solutions of individual fluorinated fragments (e.g., 10-100 mM in DMSO-d₆). Create cocktails of 5-10 fragments, with each fragment at a final concentration of 100-200 µM in the NMR buffer. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

    • NMR Samples: Prepare two sets of NMR tubes:

      • Reference Samples: Fragment cocktails in the NMR buffer without the protein.

      • Screening Samples: Fragment cocktails in the NMR buffer containing the target protein.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra for both reference and screening samples.

    • Typical Acquisition Parameters:

      • Pulse Program: A standard 1D pulse-acquire sequence, often with ¹H decoupling. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used as a T₂ filter to suppress broad signals from non-binding fragments.[7]

      • Spectral Width: Sufficient to cover the chemical shift range of all fragments in the cocktail (e.g., 200 ppm).

      • Acquisition Time: 0.5 - 1.0 s.

      • Relaxation Delay (D1): 1-3 s.

      • Number of Scans: 128 - 1024, depending on fragment and protein concentrations.

      • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply standard processing steps: Fourier transformation, phase correction, and baseline correction.

    • Compare the spectra of the screening samples to the reference samples.

    • Identify "hits" by observing:

      • Chemical Shift Perturbation (CSP): A change in the chemical shift of a fragment's signal.

      • Line Broadening: An increase in the linewidth of a fragment's signal.

      • Signal Attenuation: A significant decrease in the signal intensity, especially when using a T₂ filter.[6]

Diagram: Ligand-Observed ¹⁹F NMR Fragment Screening Workflow

FBDD_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis p1 Prepare Protein Stock (10-50 µM) p4 Prepare Screening Sample (Fragments + Protein) p1->p4 p2 Prepare Fragment Cocktails (100-200 µM each) p3 Prepare Reference (Fragments only) p2->p3 p2->p4 a1 Acquire 1D ¹⁹F NMR Spectra p3->a1 p4->a1 d1 Process Spectra (FT, Phasing, Baseline) a1->d1 d2 Compare Spectra (Reference vs. Screening) d1->d2 d3 Identify Hits (CSP, Line Broadening, Signal Attenuation) d2->d3

A generalized workflow for identifying fragment hits using ligand-observed ¹⁹F NMR.

Protein-Observed ¹⁹F NMR for Fragment Screening

In this method, the protein is labeled with ¹⁹F-containing amino acids (e.g., 3-fluorotyrosine, 5-fluorotryptophan), and changes in the protein's ¹⁹F NMR spectrum upon addition of fragments are monitored.[8]

  • Sample Preparation:

    • ¹⁹F-Labeled Protein: Express and purify the target protein with site-specific incorporation of a fluorinated amino acid. Prepare a stock solution of the labeled protein (typically 25-50 µM) in a suitable NMR buffer with 10% D₂O.

    • Fragment Library: Prepare stock solutions of individual fragments or cocktails as described for ligand-observed screening.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹⁹F NMR spectrum of the labeled protein.

    • Acquire a series of 1D ¹⁹F NMR spectra of the labeled protein in the presence of individual fragments or fragment cocktails.

    • Typical Acquisition Parameters:

      • Pulse Program: 1D pulse-acquire with ¹H decoupling.

      • Spectral Width: 30-50 ppm, centered on the protein's ¹⁹F signals.

      • Acquisition Time: 1.0 s.

      • Relaxation Delay (D1): 3-5 s.

      • Number of Scans: 1024 - 4096.

      • Temperature: 298 K.

  • Data Processing and Analysis:

    • Process the spectra as described previously.

    • Identify hits by observing changes in the protein's ¹⁹F signals, such as chemical shift perturbations or the appearance of new signals, indicating a change in the local environment of the fluorine label upon fragment binding.

Quantitative Data: Dissociation Constants (Kd) from ¹⁹F NMR

¹⁹F NMR titrations can be used to determine the dissociation constant (Kd) of a protein-ligand interaction. By monitoring the change in the chemical shift of either the ligand or the protein as a function of the titrant concentration, a binding curve can be generated and fit to determine the Kd.[5][9][10]

Target ProteinLigand/Fragment¹⁹F Label LocationKd (µM)Reference
Src Homology 3 (SH3) DomainProline-rich peptide 13-F-Phe on Protein130 ± 20[5]
Src Homology 3 (SH3) DomainProline-rich peptide 23-F-Phe on Protein200 ± 20[5]
β-secretase (BACE-1)Fragment HitLigand>360-fold potency increase after linking[11]
Brd4 BromodomainFragment Hit5-F-Trp on Protein1200[12]
KIX domain of CREB-binding proteinFragment Hit3-F-Tyr on Protein500[12]

Application 2: Quantitative Analysis of Fluorinated Pharmaceuticals

Quantitative ¹⁹F NMR (q¹⁹F NMR) is a rapid and accurate method for determining the purity and concentration of fluorinated active pharmaceutical ingredients (APIs) and drug products.[13] It offers advantages over traditional methods like HPLC, such as simpler sample preparation, no need for chromophores, and high specificity due to the low probability of signal overlap.[8]

Experimental Protocol: q¹⁹F NMR for Purity Assessment
  • Sample Preparation:

    • Accurately weigh the fluorinated drug substance and a suitable internal standard (e.g., trifluoroacetic acid, 3,5-bis(trifluoromethyl)benzoic acid) into a vial.

    • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known volume.

    • Transfer an aliquot to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum with ¹H decoupling.

    • Critical Acquisition Parameters for Quantification:

      • Pulse Angle: 90° flip angle to maximize signal intensity.

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation (typically 15-30 s).[13]

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 64-256).

      • Digital Resolution: Ensure sufficient data points across each peak for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum with careful attention to phase and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity or concentration of the analyte using the following equation:

    Purity (%) = (Aanalyte / AIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • A = Integral area

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Diagram: Quantitative ¹⁹F NMR (q¹⁹F NMR) Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Calculation p1 Accurately weigh Analyte and Internal Standard p2 Dissolve in deuterated solvent to known volume p1->p2 p3 Transfer to NMR tube p2->p3 a1 Acquire 1D ¹⁹F NMR Spectrum (Quantitative Parameters) p3->a1 d1 Process Spectrum (Phasing, Baseline Correction) a1->d1 d2 Integrate Analyte and Standard Signals d1->d2 d3 Calculate Purity/ Concentration d2->d3

A step-by-step process for quantitative analysis using ¹⁹F NMR.

Quantitative Data: Comparison of ¹⁹F NMR and HPLC for Drug Analysis

The accuracy of q¹⁹F NMR is often comparable to that of established chromatographic methods.

Fluorinated Drug¹⁹F NMR Assay (%)HPLC Assay (%)Difference (%)Reference
Flucytosine99.5100.2-0.7[8]
Leflunomide99.8100.5-0.7[8]
Celecoxib101.2100.8+0.4[8]
Fluoxetine HCl99.199.8-0.7[8]
Atorvastatin Calcium98.799.1 (Mass Balance)-0.4[13]
5F-ADB (Synthetic Cannabinoid)95.8 ± 1.296.4 ± 0.9 (¹H qNMR)-0.6[1]

Application 3: Elucidation of Signaling Pathways

¹⁹F NMR can provide unique insights into the conformational dynamics of proteins involved in signaling pathways. By labeling a protein at a specific site, changes in its conformational ensemble upon binding to different ligands (e.g., agonists, antagonists, biased agonists) can be monitored.

A notable example is the study of G-protein coupled receptors (GPCRs), where ¹⁹F NMR has been used to characterize different active and inactive states and to understand how different ligands can bias signaling towards specific downstream pathways (e.g., G-protein vs. β-arrestin pathways).[14]

Diagram: GPCR Biased Signaling Elucidation by ¹⁹F NMR

GPCR_Signaling cluster_GPCR ¹⁹F-Labeled GPCR cluster_ligands Ligands cluster_pathways Downstream Signaling GPCR_inactive Inactive State (¹⁹F Signal A) GPCR_active_G G-Protein Active State (¹⁹F Signal B) GPCR_inactive->GPCR_active_G GPCR_active_Arr Arrestin Active State (¹⁹F Signal C) GPCR_inactive->GPCR_active_Arr P1 G-Protein Pathway GPCR_active_G->P1 P2 β-Arrestin Pathway GPCR_active_Arr->P2 L1 Full Agonist L1->GPCR_active_G Shifts equilibrium to B & C L1->GPCR_active_Arr L2 G-Protein Biased Agonist L2->GPCR_active_G Preferentially shifts to B L3 Arrestin Biased Agonist L3->GPCR_active_Arr Preferentially shifts to C

¹⁹F NMR distinguishes conformational states of a GPCR, revealing ligand-biased signaling.

Application 4: Drug Metabolism Studies

¹⁹F NMR is a valuable tool for identifying and quantifying drug metabolites in biological fluids (e.g., urine, plasma, bile) without the need for radiolabeling.[4][15] The absence of background signals allows for the direct detection of the parent drug and its fluorinated metabolites.

Experimental Protocol: ¹⁹F NMR for Metabolite Profiling in Urine
  • Sample Preparation:

    • Collect urine samples at different time points after administration of a fluorinated drug.

    • Centrifuge the urine samples to remove any precipitates.

    • To a 500 µL aliquot of urine, add 50 µL of D₂O (for locking) and an internal standard of known concentration for quantification.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra.

    • Typical Acquisition Parameters:

      • Pulse Program: 1D pulse-acquire with solvent presaturation (if a ¹H-observe experiment were run) and ¹H decoupling.

      • Spectral Width: Sufficient to cover the expected chemical shifts of the parent drug and its metabolites.

      • Acquisition Time: 1-2 s.

      • Relaxation Delay (D1): 5-10 s for quantitative accuracy.

      • Number of Scans: 512 - 2048, depending on the concentration of metabolites.

      • Temperature: 298 K.

  • Data Processing and Analysis:

    • Process the spectra as described previously.

    • Identify the signals of the parent drug and its metabolites based on their chemical shifts.

    • Quantify the amount of each species by comparing their integral areas to that of the internal standard.

Quantitative Data: ¹⁹F NMR for Mass Balance Studies

¹⁹F NMR can be used as an alternative to radiolabeling for estimating the mass balance of a fluorinated drug in preclinical species.

SpeciesRoute of AdministrationMatrix% of Dose Recovered (0-48h)Reference
Male RatOralUrine28[4]
Male RatOralBile9[4]
Male RatOralFeces3[4]
Male Rat Oral Total 40 [4]
Female RatOralUrine40[4]
Female RatOralBile8[4]
Female RatOralFeces7[4]
Female Rat Oral Total 55 [4]

Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful technique with broad applications in drug discovery and development. Its high sensitivity, wide chemical shift range, and the absence of background signals in biological systems make it an invaluable tool for fragment-based screening, quantitative analysis, elucidation of protein dynamics in signaling pathways, and metabolism studies. The detailed protocols and representative data presented in these application notes provide a foundation for researchers to implement ¹⁹F NMR in their own laboratories to accelerate the discovery and development of new fluorinated therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Thermal Decomposition of Fluorine Dioxide (FO₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of fluorine dioxide (FO₂). Given the limited experimental data on this specific radical, this guide is built upon theoretical thermochemical data and analogies with other reactive fluorine-oxygen species.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary thermal decomposition pathway of fluorine dioxide (FO₂)?

A1: Based on theoretical calculations of the bond dissociation energies (BDE), the primary and most favorable thermal decomposition pathway for the fluorine dioxide radical is the cleavage of the relatively weak fluorine-oxygen (F-O) bond. This unimolecular decomposition produces a fluorine atom (F) and a molecule of oxygen (O₂). The alternative pathway, which involves the cleavage of the oxygen-oxygen (O-O) bond to form the fluoroxyl radical (FO) and an oxygen atom (O), is significantly less likely due to a much higher bond dissociation energy.

Q2: At what temperature range should the thermal decomposition of FO₂ be expected?

A2: The precise temperature range for the thermal decomposition of FO₂ has not been extensively reported in experimental literature. However, given the calculated low F-O bond dissociation energy, the decomposition is expected to commence at relatively moderate temperatures. Researchers should consider starting with a low-temperature regime and gradually increasing it while monitoring for the appearance of decomposition products.

Q3: What are the main challenges in studying the thermal decomposition of FO₂?

A3: The primary challenges include:

  • High Reactivity and Instability: FO₂ is a highly reactive radical, making it difficult to handle and isolate. It can readily react with other molecules or surfaces.

  • Precursor Handling: The synthesis of FO₂ often involves hazardous precursors like fluorine gas (F₂), which require specialized equipment and safety protocols.

  • Secondary Reactions: The initial decomposition products, particularly the highly reactive fluorine atom, can initiate a cascade of secondary reactions, complicating the analysis of the primary decomposition pathway.

  • Material Compatibility: Fluorine and fluorine-containing radicals are highly corrosive and can react with many common laboratory materials. Careful selection of reactor materials is crucial.

Q4: What analytical techniques are suitable for monitoring the decomposition of FO₂ and its products?

A4: A combination of techniques is often necessary:

  • Mass Spectrometry: Photoionization mass spectrometry is a powerful tool for detecting and identifying radical species and other intermediates in the gas phase.

  • Infrared (IR) Spectroscopy: Matrix isolation IR spectroscopy can be used to trap and identify reactive species at low temperatures.

  • Laser-Induced Fluorescence (LIF): This technique can be used for the sensitive detection of specific radical species, such as the FO radical, if it were formed.

  • Gas Chromatography (GC): Can be used to separate and quantify stable products, though derivatization may be necessary for some species.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible decomposition rates.

Possible Cause Troubleshooting Step
Surface Reactions: The decomposition of FO₂ may be catalyzed or otherwise influenced by the reactor walls.1. Passivate the reactor surfaces, for example, by treating with a fluorine source to create an inert fluoride layer. 2. Use different reactor materials (e.g., quartz, stainless steel, Teflon-coated) to assess the impact of surface effects. 3. Vary the surface area-to-volume ratio of the reactor to determine if the reaction is heterogeneous.
Precursor Purity: Impurities in the precursor gases (e.g., F₂, O₂) can introduce alternative reaction pathways or act as catalysts or inhibitors.1. Use high-purity gases and verify their purity before use. 2. Employ cold traps to remove condensable impurities from the gas lines.
Temperature Fluctuations: Inconsistent temperature control will lead to variations in the decomposition rate.1. Ensure the reactor's temperature is stable and uniform. 2. Use multiple thermocouples to monitor the temperature profile across the reactor.

Issue 2: Detection of unexpected products.

Possible Cause Troubleshooting Step
Secondary Reactions: The primary product, the fluorine atom, is highly reactive and can react with the precursor, other FO₂ molecules, or any other species present.1. Conduct experiments at very low concentrations (high dilution in an inert gas like argon or helium) to minimize bimolecular reactions. 2. Vary the residence time in the reactor to distinguish between primary and secondary products. Primary products should be more abundant at shorter residence times.
Reaction with Reactor or Carrier Gas: Fluorine atoms can react with certain reactor materials or impurities in the carrier gas.1. Ensure the reactor material is inert to fluorine atoms at the experimental temperatures. 2. Use a high-purity inert carrier gas.
Air Leaks: The presence of atmospheric nitrogen and oxygen can lead to the formation of nitrogen oxides and other byproducts.1. Thoroughly leak-check the experimental setup before each run. 2. Use a mass spectrometer to monitor for the presence of N₂ and O₂ in the system.

Data Presentation

Table 1: Calculated Thermochemical Data for FO₂ Decomposition Pathways

The following table summarizes the key thermochemical data for the two primary unimolecular decomposition pathways of the fluorine dioxide radical. These values are derived from theoretical calculations.

Decomposition Pathway Products ΔfH°(298 K) of Products (kcal/mol) ΔfH°(298 K) of FO₂ (kcal/mol) Calculated Bond Dissociation Energy (BDE) (kcal/mol) Likelihood
Pathway 1: F-O Cleavage F + O₂F: 19.0O₂: 0~8.9~10.1 High
Pathway 2: O-O Cleavage FO + OFO: 26.5O: 59.6~8.9~77.2 Low

Note: Thermochemical values for F, O, and FO are from Active Thermochemical Tables. The enthalpy of formation for FO₂ is a theoretical value from Francisco et al. (1992) at 0 K, used here as an approximation for 298 K.

Experimental Protocols

Methodology for Studying the Gas-Phase Thermal Decomposition of a Radical Species (Adapted for FO₂)

This protocol outlines a general methodology for studying the thermal decomposition of a reactive radical like FO₂ in the gas phase using a flow reactor coupled with a mass spectrometer.

  • FO₂ Radical Generation:

    • The FO₂ radical can be generated in situ via the reaction of fluorine atoms with oxygen. For example, by passing a dilute mixture of F₂ in an inert gas (e.g., Helium) through a microwave discharge to produce F atoms, which are then mixed with an excess of O₂ in a flow tube.

    • All gas handling should be done in a well-ventilated fume hood with appropriate safety measures for handling fluorine.

  • Reactor Setup:

    • A heated flow reactor is used for the decomposition study. The reactor should be made of a material inert to fluorine and fluorine-containing radicals, such as quartz or passivated stainless steel.

    • The reactor is heated to the desired temperature, which is monitored by thermocouples placed along its length.

    • The pressure in the reactor is maintained at a low level (e.g., a few Torr) to minimize secondary reactions.

  • Experimental Procedure:

    • A continuous flow of a dilute mixture of FO₂ in an inert carrier gas (e.g., Argon) is passed through the heated reactor.

    • The residence time in the reactor can be controlled by adjusting the flow rates and the reactor pressure.

    • The gas mixture exiting the reactor is sampled through a pinhole into the ionization region of a mass spectrometer.

  • Detection and Analysis:

    • Photoionization mass spectrometry is used for the detection of reactants, intermediates, and products. The use of tunable synchrotron radiation allows for the differentiation of isomers based on their ionization energies.

    • Experiments are conducted at various reactor temperatures to determine the temperature dependence of the decomposition.

    • The concentrations of FO₂ and its decomposition products are monitored as a function of time (or residence time) and temperature to determine the reaction kinetics.

Mandatory Visualization

Thermal_Decomposition_Pathways_of_FO2 Proposed Thermal Decomposition Pathways of Fluorine Dioxide (FO₂) cluster_path1 Pathway 1: F-O Bond Cleavage (More Favorable) cluster_path2 Pathway 2: O-O Bond Cleavage (Less Favorable) FO2 FO₂ Radical TS1 Transition State 1 FO2->TS1 ΔH ≈ 10.1 kcal/mol TS2 Transition State 2 FO2->TS2 ΔH ≈ 77.2 kcal/mol F_atom F Atom TS1->F_atom O2_molecule O₂ Molecule TS1->O2_molecule FO_radical FO Radical TS2->FO_radical O_atom O Atom TS2->O_atom

Caption: Proposed unimolecular decomposition pathways of the FO₂ radical.

Experimental_Workflow_FO2_Decomposition Experimental Workflow for Studying FO₂ Decomposition Gas_Prep Gas Preparation (Dilute F₂ in He, O₂) Radical_Source Radical Generation (Microwave Discharge) Gas_Prep->Radical_Source Flow_Tube Flow Tube (Mixing of F and O₂ to form FO₂) Radical_Source->Flow_Tube Heated_Reactor Heated Flow Reactor (Thermal Decomposition) Flow_Tube->Heated_Reactor Sampling Molecular Beam Sampling (Pinhole) Heated_Reactor->Sampling MS Photoionization Mass Spectrometer Sampling->MS Data_Analysis Data Analysis (Kinetics and Product Identification) MS->Data_Analysis

Caption: A generalized experimental workflow for studying gas-phase radical decomposition.

Technical Support Center: The Fluorine Dioxide Radical (FO₂•)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the highly reactive fluorine dioxide radical (FO₂•). The focus is on the in situ generation, stabilization via isolation, and characterization of this transient species.

Frequently Asked Questions (FAQs)

Q1: What is the fluorine dioxide radical (FO₂•)? A1: The fluorine dioxide radical is a molecule with the chemical formula FO₂•. It is an open-shell species, meaning it possesses an unpaired electron, which makes it highly reactive. Structurally, the radical is non-linear, with the atoms arranged in an F-O-O configuration, and features two dissimilar oxygen atoms.[1] It is a significant intermediate in certain fluorine-oxygen chemical systems.

Q2: How stable is the FO₂• radical? Can it be isolated as a stable compound? A2: The FO₂• radical is thermodynamically unstable and highly reactive under normal conditions.[2] It cannot be isolated as a stable, macroscopic compound at room temperature or pressure. The term "stabilization" in the context of FO₂• refers to experimental techniques that trap the radical in an inert environment at cryogenic temperatures, allowing for its characterization.[3] The primary method for this is matrix isolation.[1][3][4]

Q3: What are the primary methods for generating the FO₂• radical for experimental studies? A3: The most common and effective method for generating FO₂• for spectroscopic studies is the gas-phase reaction of fluorine atoms (F•) with molecular oxygen (O₂).[1][5] Fluorine atoms are typically produced by passing molecular fluorine (F₂) through a microwave discharge. The reaction is a three-body process: F + O₂ + M → FO₂• + M, where 'M' is a third body (like an argon atom in matrix isolation) that absorbs excess energy to stabilize the newly formed radical.

Q4: What spectroscopic techniques are used to characterize the FO₂• radical? A4: Due to its transient nature, FO₂• is characterized primarily by in situ spectroscopic methods. These include:

  • Infrared (IR) Spectroscopy: Used in matrix isolation experiments to identify the fundamental vibrational modes of the radical.[1]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Confirms the paramagnetic nature of the radical and provides information about its electronic structure and the hyperfine interactions with the fluorine nucleus.[1][5]

  • Microwave Spectroscopy: Provides highly accurate data on the rotational constants, allowing for precise determination of the molecule's geometry and bond parameters.[1][5]

Q5: What is the known geometry and electronic ground state of the FO₂• radical? A5: Experimental and theoretical studies have established that the FO₂• radical has a non-linear, bent F-O-O structure in its 2A'' vibronic ground state.[1][5] Early studies, including ESR and IR spectroscopy, correctly identified that the two oxygen atoms are not equivalent.[1]

Troubleshooting Guide

Issue: I am attempting to generate FO₂• via the F + O₂ reaction in a matrix isolation experiment but see no product signal in my IR/EPR spectrum. What could be the problem?

  • Answer: Several factors could be responsible for the lack of a detectable FO₂• signal:

    • Inefficient F Atom Generation: Verify the efficiency of your microwave discharge source for dissociating F₂ into F atoms. Ensure the pressure of F₂ gas is optimized; pressures that are too high or too low can be inefficient.[1]

    • Incorrect Precursor Concentrations: The ratio of O₂ to the F₂ precursor in the matrix gas is critical. An excess of O₂ is typically required. The overall mixture should be highly dilute in the noble gas (e.g., Ar or Ne) to ensure proper isolation.

    • Radical Recombination: If the concentration of radicals in the matrix is too high, F atoms may recombine to form F₂ or react with other species before they can be isolated. Try increasing the dilution factor with the matrix gas.

    • Matrix Deposition Temperature: The deposition surface must be cold enough (typically below 20 K) to rapidly freeze the gas mixture and prevent diffusion and reaction of the trapped species.

    • Contaminants: Impurities like water or hydrocarbons in your gas lines can react with fluorine atoms, consuming them before they can react with O₂. Ensure all gases are of high purity and the vacuum system is clean and free of leaks.

Issue: My spectroscopic data for matrix-isolated FO₂• shows inconsistent peak positions, unexpected splitting, or broad lines. Why?

  • Answer: These issues often relate to the quality of the matrix environment:

    • Matrix Site Effects: The specific site within the solid noble gas matrix where the FO₂• radical is trapped can slightly alter its vibrational or rotational frequencies, leading to peak splitting or broadening. Annealing the matrix (warming it slightly for a short period) can sometimes resolve this by allowing the species to settle into more stable sites, but it can also promote diffusion and reaction.

    • Interaction with Other Molecules: If the isolation is poor, FO₂• may form weak complexes with other molecules, such as O₂ or the F₂ precursor, altering its spectroscopic signature.

    • Pressure Broadening (Gas-Phase): For gas-phase studies like microwave spectroscopy, the pressures required to generate a sufficient concentration of FO₂• can lead to pressure broadening of the spectral lines, obscuring fine and hyperfine structures.[1] A careful balance between radical concentration and pressure is necessary.

Quantitative Data

The following table summarizes the fundamental vibrational frequencies of the FO₂• radical observed in condensed-phase matrix isolation experiments.

Vibrational ModeDescriptionWavenumber (cm⁻¹)Reference
ν₁O-O Stretch1490[1]
ν₂F-O-O Bend376[1]
ν₃F-O Stretch584[1]

Experimental Protocols

Protocol: Generation and Matrix Isolation IR Spectroscopy of the FO₂• Radical

This protocol outlines a general procedure for the generation, trapping, and infrared spectroscopic analysis of the fluorine dioxide radical.

1. Materials and Equipment:

  • High-purity gases: Molecular fluorine (F₂), molecular oxygen (O₂), and a noble gas (e.g., Argon, Neon).

  • Gas handling manifold with mass flow controllers for precise mixing.

  • Microwave discharge source (e.g., 2450 MHz) for F₂ dissociation.

  • High-vacuum cryostat system with a cooled window (e.g., CsI or KBr) capable of reaching temperatures of 4-20 K.

  • Fourier Transform Infrared (FTIR) spectrometer configured for matrix isolation studies.

  • Appropriate safety equipment for handling fluorine gas (a highly toxic and reactive material).

2. Procedure:

  • System Preparation: Evacuate the cryostat and gas lines to high vacuum (< 10⁻⁶ Torr) to remove contaminants. Cool the deposition window to the desired temperature (e.g., 15 K).

  • Precursor Gas Mixture Preparation: Prepare a dilute gas mixture. A typical ratio might be F₂:O₂:Ar = 1:20:1000. The high dilution is crucial for effective isolation.[3]

  • Deposition and Radical Generation:

    • Flow the precursor gas mixture at a controlled rate (e.g., 5-15 mmol/hour) towards the cold window.

    • Pass the portion of the line containing the F₂ precursor through the active microwave discharge source to generate fluorine atoms. The discharge products are then co-deposited with the O₂/Ar mixture onto the cold window.

    • The F atoms and O₂ molecules react upon condensation on the cold surface, forming FO₂• radicals that are immediately trapped in the solid argon matrix.

  • FTIR Spectroscopy:

    • Record a background IR spectrum of the cold, clean window before deposition.

    • During and after deposition, record IR spectra of the matrix. The appearance of new absorption bands not attributable to precursors (F₂, O₂) or known impurities indicates the formation of new species.

    • Identify the FO₂• radical by its characteristic vibrational frequencies at approximately 1490 cm⁻¹ (ν₁), 584 cm⁻¹ (ν₃), and 376 cm⁻¹ (ν₂).[1]

  • Data Analysis and Confirmation (Optional):

    • Perform isotopic substitution experiments (e.g., using ¹⁸O₂) to confirm the vibrational assignments. The shifts in the observed frequencies for the isotopically labeled radical should match theoretical predictions.

    • Conduct annealing experiments by carefully warming the matrix by a few Kelvin. Changes in the spectra can provide information on the stability of the radical and its potential to react with other trapped species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_gen Generation & Trapping cluster_analysis Analysis P1 Prepare Gas Mixture (F₂ / O₂ / Ar) G1 Flow Gas Mixture P1->G1 P2 Evacuate & Cool Cryostat (15 K) G3 Co-deposit on Cold Window (F• + O₂ → FO₂•) P2->G3 G2 Microwave Discharge (F₂ → 2F•) G1->G2 G2->G3 A1 Acquire IR / EPR Spectra G3->A1 A2 Identify FO₂• Signatures A1->A2 A3 Data Interpretation (Vibrational Frequencies, etc.) A2->A3

Caption: Experimental workflow for the generation and characterization of the FO₂• radical.

formation_pathway F2 F₂ (Fluorine Gas) F_rad 2 F• (Fluorine Atoms) F2->F_rad Microwave Discharge FO2 FO₂• Radical F_rad->FO2 + O₂ + M O2 O₂ (Oxygen) O2->FO2 M M (e.g., Ar) M->FO2

Caption: Reaction pathway for the formation of the FO₂• radical.

References

Technical Support Center: Fluorine Dioxide (O₂F₂) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of fluorine dioxide (O₂F₂) synthesis. Given the extreme reactivity and instability of fluorine dioxide, all experimental work should be conducted with appropriate safety measures in a specialized laboratory environment.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of fluorine dioxide.

Issue Potential Cause Recommended Action
Low or No Product Yield Inadequate Reactant Purity: Trace amounts of water, nitrogen oxides, or organic compounds can react with and consume O₂F₂ or interfere with its formation.[1][2]- Ensure high-purity oxygen and fluorine gas are used.- Purify reactant gases if necessary, for example, by low-temperature distillation.[3]- Thoroughly clean and passivate the reaction system to remove any contaminants.
Suboptimal Reactant Ratio: An incorrect ratio of oxygen to fluorine can limit the reaction.- For glow discharge methods, maintain a 1:1 molar ratio of O₂ to F₂.[4]
Incorrect Pressure: The efficiency of the glow discharge method is pressure-dependent.- Operate within the optimal low-pressure range of 7–17 mmHg.[4]
Insufficient Energy Input: In photochemical or glow discharge synthesis, inadequate energy will result in low conversion rates.[5]- Glow Discharge: Ensure the electrical discharge is stable and within the recommended voltage (2.1–2.4 kV) and current (25–30 mA) parameters.[4] - Photochemical: Use a high-intensity UV source and ensure it is properly focused on the reaction mixture.[6]
Product Decomposition Inadequate Cooling: Fluorine dioxide is highly unstable and decomposes rapidly at temperatures above -160°C.[4][7]- Ensure the cold trap for product collection is maintained at or below liquid nitrogen temperature (90 K).[5]- For glow discharge methods, the walls of the reaction vessel must be intensely cooled.[5]
Slow Product Trapping: If the newly formed O₂F₂ is not trapped quickly, it will decompose in the warmer parts of the system.- Optimize the gas flow rate to ensure rapid transport of the product from the reaction zone to the cold trap. The amount of product is proportional to the gas flow velocity.[5]
Inconsistent Results Fluctuations in System Parameters: Variations in pressure, flow rate, or energy input will lead to inconsistent yields.- Implement precise mass flow controllers for reactant gases.- Use a stabilized high-voltage power supply for glow discharge.- Continuously monitor and log all experimental parameters.
Explosive Reactions Reaction with Contaminants: O₂F₂ reacts explosively with many substances, including ice, organic compounds, and certain metals.[2][4]- As with low yield, ensure the utmost purity of reactants and a scrupulously clean and passivated apparatus.- Never allow the product to come into contact with incompatible materials.
Uncontrolled Warming: Rapid warming of condensed O₂F₂ can lead to explosive decomposition.- Warm the cold trap very slowly and under controlled conditions after the experiment is complete, ensuring any evolved gases are safely vented.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing fluorine dioxide?

A1: The most historically significant and frequently cited method is the glow discharge synthesis. This involves passing a 1:1 mixture of oxygen and fluorine gas at low pressure through an electric discharge.[4] However, photochemical synthesis at low temperatures, while requiring specialized equipment, has been described as a relatively safer approach for producing macroscopic quantities.[6]

Q2: Why is maintaining an extremely low temperature so critical for O₂F₂ synthesis?

A2: Fluorine dioxide is thermally unstable, decomposing into oxygen and fluorine. This decomposition is rapid even at -160°C (113 K).[4] Therefore, to isolate and collect the product, it must be synthesized and trapped at or near liquid nitrogen temperature (77 K). Intense cooling of the reaction vessel itself is also essential to prevent immediate decomposition.[5]

Q3: What materials are compatible with fluorine dioxide?

A3: Due to its extreme reactivity, material selection is critical. While glass (Pyrex) has been used for the synthesis apparatus in some historical experiments, it can be etched by fluorine atoms.[1][5] For handling liquid fluorine and O₂F₂, certain fluoropolymers and passivated metals (like stainless steel, nickel, or Monel) are more suitable, especially at cryogenic temperatures.[4][6]

Q4: Can the yield of O₂F₂ be improved by using a catalyst?

A4: The existing literature on O₂F₂ synthesis does not prominently feature the use of catalysts. The primary methods rely on providing sufficient energy—either electrical or photochemical—to initiate the reaction between oxygen and fluorine. The main challenges to improving yield are preventing the product's decomposition and ensuring reactant purity, rather than overcoming a high activation energy barrier with a catalyst.

Q5: How can I confirm that I have synthesized O₂F₂?

A5: Fluorine dioxide is an orange-red colored solid at liquid nitrogen temperature, which melts to a red liquid at -163°C (110 K).[4] This visual confirmation is a primary indicator. For more rigorous identification, low-temperature spectroscopic methods would be required, though this is highly challenging due to the compound's instability.

Experimental Protocols

Synthesis of Fluorine Dioxide via Glow Discharge

This protocol is based on the method originally described by Otto Ruff.[4] Extreme caution is mandatory.

Objective: To synthesize O₂F₂ by reacting gaseous oxygen and fluorine in an electric discharge.

Materials:

  • High-purity gaseous fluorine (F₂)

  • High-purity gaseous oxygen (O₂)

  • Glow discharge reactor made of Pyrex or a more resistant material, with electrodes.

  • High-voltage DC power supply (capable of 2.1–2.4 kV, 25–30 mA).

  • Vacuum pump and pressure gauges (capable of maintaining 7-17 mmHg).

  • Mass flow controllers.

  • Cold trap (U-tube) and Dewar flask.

  • Liquid nitrogen.

Procedure:

  • System Preparation: Assemble the apparatus as shown in the workflow diagram below. Ensure the entire system is leak-tight, clean, and passivated with a low concentration of fluorine gas prior to the experiment.

  • Cooling: Fill the Dewar flask surrounding the U-tube cold trap with liquid nitrogen. Intensely cool the walls of the discharge tube.[5]

  • Evacuation: Evacuate the entire system to a base pressure.

  • Reactant Flow: Introduce a 1:1 mixture of oxygen and fluorine gas into the system using mass flow controllers.

  • Pressure Control: Adjust the pumping speed and gas flow to maintain a constant pressure between 7 and 17 mmHg within the discharge tube.

  • Initiate Discharge: Apply a high voltage (2.1–2.4 kV) to the electrodes to initiate a stable glow discharge. The current should be maintained between 25–30 mA.

  • Product Collection: The gaseous products from the discharge will pass through the cold trap. O₂F₂ will condense as an orange-red solid.

  • Termination: Once the desired amount of product is collected or the experiment is complete, turn off the power supply and stop the gas flow.

  • Isolation: Keep the product under liquid nitrogen. Any unreacted gases can be slowly pumped out.

Photochemical Synthesis of Fluorine Dioxide

This method is adapted from descriptions of modern, relatively safer syntheses.[6]

Objective: To synthesize O₂F₂ by the UV irradiation of liquid oxygen and fluorine.

Materials:

  • High-purity gaseous fluorine (F₂)

  • High-purity gaseous oxygen (O₂)

  • Reaction vessel made of a fluorine-resistant fluoropolymer.

  • High-intensity UV lamp (e.g., mercury discharge lamp).

  • Cryostat or a system for condensing and maintaining liquids at liquid nitrogen temperatures.

  • Vacuum line for gas handling.

  • Liquid nitrogen.

Procedure:

  • System Preparation: Set up the fluoropolymer reaction vessel within a cryostat or a Dewar with optical access for the UV lamp. Ensure all tubing is made of compatible materials.

  • Cooling: Cool the reaction vessel to liquid nitrogen temperature (-196°C).

  • Condensation of Reactants: Sequentially condense known amounts of oxygen and fluorine gas into the reaction vessel to create a liquid mixture.

  • UV Irradiation: Irradiate the liquid mixture with the high-intensity UV lamp for a designated period (e.g., 2 hours).[6]

  • Product Formation: The liquid will develop an orange color as solid O₂F₂ is formed.

  • Removal of Unreacted Gases: After irradiation, carefully and slowly evaporate the more volatile unreacted oxygen and fluorine, leaving the solid orange O₂F₂ in the vessel.

  • Storage: Maintain the product at or below liquid nitrogen temperature at all times.

Visualizations

experimental_workflow Experimental Workflow for Glow Discharge Synthesis of O₂F₂ cluster_reactants Reactant Supply cluster_reaction Reaction Zone cluster_collection Product Collection cluster_exhaust Exhaust F2 Fluorine Gas Cylinder MFCs Mass Flow Controllers F2->MFCs O2 Oxygen Gas Cylinder O2->MFCs Reactor Glow Discharge Tube (7-17 mmHg, 2.4 kV) MFCs->Reactor 1:1 Mixture ColdTrap Cold Trap (Liquid Nitrogen, 77K) Reactor->ColdTrap Product Stream Product Solid O₂F₂ ColdTrap->Product Pump Vacuum Pump ColdTrap->Pump Unreacted Gases

Caption: Workflow for O₂F₂ synthesis via the glow discharge method.

troubleshooting_logic Troubleshooting Logic for Low O₂F₂ Yield Start Low/No Yield Detected CheckPurity Check Reactant Purity (O₂, F₂) Start->CheckPurity CheckTemp Verify Cold Trap Temp (≤ 77K) CheckPurity->CheckTemp Purity OK Purify Action: Purify Gases & Passivate System CheckPurity->Purify Contaminated CheckParams Check Reaction Params (Pressure, Voltage, Ratio) CheckTemp->CheckParams Temp OK Cool Action: Replenish Coolant & Improve Insulation CheckTemp->Cool Too Warm CheckLeaks Inspect System for Leaks CheckParams->CheckLeaks Params OK Adjust Action: Adjust to Optimal (e.g., 7-17 mmHg, 1:1) CheckParams->Adjust Incorrect Repair Action: Repair Leaks CheckLeaks->Repair Leak Found Success Yield Improved CheckLeaks->Success No Leaks Purify->Start Re-run Cool->Start Re-run Adjust->Start Re-run Repair->Start Re-run

Caption: A logical workflow for troubleshooting low yield in O₂F₂ synthesis.

decomposition_pathway Decomposition Pathway of Fluorine Dioxide O2F2 O₂F₂ (Dioxygen Difluoride) Unstable Products O₂ (Oxygen) + F₂ (Fluorine) Stable Products O2F2->Products Decomposition Energy Energy Input (Heat > 113 K, Light, etc.) Energy->O2F2 destabilizes

Caption: The simple decomposition pathway of unstable O₂F₂.

References

Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorine dioxide (O₂F₂), also known as dioxygen difluoride.

Frequently Asked Questions (FAQs)

Q1: What is fluorine dioxide and what are its basic physical properties?

A1: Fluorine dioxide, with the chemical formula O₂F₂, is a highly reactive oxidizing agent. It is an orange-red colored solid that melts into a red liquid at -163 °C.[1] It is crucial to handle this compound with extreme care due to its instability and vigorous reactivity with many substances.[1][2]

Q2: What are the common impurities in crude fluorine dioxide gas produced by electric discharge?

A2: Fluorine dioxide is typically synthesized by subjecting a mixture of fluorine and oxygen to an electric discharge at low temperatures.[1][3][4] Consequently, the primary impurities include unreacted starting materials and byproducts of side reactions.

Common Impurities in Fluorine Dioxide Synthesis:

  • Unreacted Fluorine (F₂)

  • Unreacted Oxygen (O₂)

  • Ozone (O₃)[3]

  • Other Fluorine Oxides (e.g., Oxygen Difluoride - OF₂)

  • Constituents from the fluorine gas source, such as Nitrogen (N₂), Carbon Dioxide (CO₂), Carbon Tetrafluoride (CF₄), Sulfur Hexafluoride (SF₆), Silicon Tetrafluoride (SiF₄), and Hydrogen Fluoride (HF).[5][6]

Q3: What are the recommended purification methods for fluorine dioxide gas?

A3: Due to the significant differences in boiling points between fluorine dioxide and its common impurities, low-temperature fractional distillation or cryogenic trapping are the most effective purification methods. This allows for the separation of O₂F₂ from both more volatile and less volatile contaminants.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of fluorine dioxide gas.

Issue 1: Low yield of purified fluorine dioxide.

  • Possible Cause 1: Decomposition of fluorine dioxide.

    • Troubleshooting: Fluorine dioxide is thermally unstable and decomposes into oxygen and fluorine, especially at temperatures above -160°C.[1] Ensure that all stages of the purification process are conducted at the lowest possible temperatures to minimize decomposition.

  • Possible Cause 2: Inefficient trapping.

    • Troubleshooting: Verify the temperature of your cold traps. If the temperature is not low enough, the fluorine dioxide will not condense efficiently. A series of traps at progressively lower temperatures can improve separation.

  • Possible Cause 3: Leaks in the vacuum system.

    • Troubleshooting: A leak in the system can lead to the loss of product. Thoroughly check all connections and seals for leaks using a helium leak detector or by monitoring the pressure over time.

Issue 2: Presence of unreacted fluorine and oxygen in the final product.

  • Possible Cause 1: Inadequate separation during distillation.

    • Troubleshooting: Optimize the parameters of your fractional distillation. This includes adjusting the temperature gradient and the reflux ratio to enhance the separation of components with close boiling points.

  • Possible Cause 2: Co-condensation in cold traps.

    • Troubleshooting: Employ a series of cold traps with carefully controlled temperatures. A trap at a temperature low enough to condense O₂F₂ but not F₂ and O₂ will allow the more volatile gases to pass through.

Issue 3: Contamination with hydrogen fluoride (HF).

  • Possible Cause 1: Moisture in the starting materials or system.

    • Troubleshooting: Fluorine reacts with water to produce HF.[7][8][9] Ensure that all gases and the entire apparatus are scrupulously dry. Pre-treating the fluorine gas stream with a sodium fluoride (NaF) trap can effectively remove HF.[5]

  • Possible Cause 2: Incomplete removal during purification.

    • Troubleshooting: HF has a much higher boiling point than O₂F₂. A cold trap held at a temperature between the boiling points of O₂F₂ and HF can be used to selectively trap and remove HF before the final collection of fluorine dioxide.

Data Presentation

Table 1: Physical Properties of Fluorine Dioxide and Common Impurities

CompoundFormulaBoiling Point (°C)Melting Point (°C)Appearance (at STP)
Fluorine DioxideO₂F₂-57[10]-154[11]Orange Gas[11]
FluorineF₂-188[12]-219.6Pale Yellow Gas[13]
OxygenO₂-183-218.8Colorless Gas
OzoneO₃-112-192.5Pale Blue Gas
Oxygen DifluorideOF₂-144.8-223.8Colorless Gas
NitrogenN₂-195.8-210Colorless Gas
Carbon DioxideCO₂-78.5 (sublimes)-56.6Colorless Gas
Carbon TetrafluorideCF₄-128-183.6Colorless Gas
Sulfur HexafluorideSF₆-64 (sublimes)-50.8Colorless Gas
Silicon TetrafluorideSiF₄-90.3 (sublimes)-90Colorless Gas
Hydrogen FluorideHF19.5-83.6Colorless Gas

Experimental Protocols

Methodology for Purification of Fluorine Dioxide by Cryogenic Trapping

  • System Preparation:

    • Assemble a vacuum-tight gas handling line constructed from materials resistant to fluorine and fluorine dioxide (e.g., stainless steel, Monel, or passivated copper).

    • The system should include a series of U-tube cold traps.

    • Thoroughly clean and dry all components of the apparatus.

    • Passivate the entire system by slowly introducing a low concentration of fluorine gas.

    • Evacuate the system to a high vacuum.

  • Synthesis of Crude Fluorine Dioxide:

    • Introduce a 1:1 mixture of high-purity fluorine and oxygen gas into a reaction vessel cooled to cryogenic temperatures (e.g., with liquid nitrogen).[1]

    • Initiate an electric discharge within the vessel to synthesize fluorine dioxide.[1][3][4]

  • Purification via Cryogenic Trapping:

    • Slowly pass the crude gas mixture from the reaction vessel through the series of cold traps.

    • Trap 1: Maintain at a temperature to condense less volatile impurities like HF (e.g., -80 °C).

    • Trap 2: Maintain at a temperature to condense fluorine dioxide (e.g., -120 °C to -140 °C).

    • Trap 3: Maintain at liquid nitrogen temperature (-196 °C) to trap highly volatile components like F₂, O₂, and N₂ that pass through the second trap.

    • Carefully monitor the pressure throughout the process.

  • Isolation of Pure Fluorine Dioxide:

    • Isolate the second trap containing the condensed fluorine dioxide.

    • Slowly warm the trap to allow the purified fluorine dioxide to vaporize and be collected in a suitable storage vessel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_outputs Outputs F2 Fluorine (F₂) reactor Electric Discharge Reactor (-196 °C) F2->reactor O2 Oxygen (O₂) O2->reactor crude_gas Crude O₂F₂ Gas reactor->crude_gas trap1 Trap 1 (-80 °C) crude_gas->trap1 Crude Gas Stream trap2 Trap 2 (-130 °C) trap1->trap2 Gas Stream impurities1 HF & other less volatile impurities trap1->impurities1 Condensed trap3 Trap 3 (-196 °C) trap2->trap3 Remaining Gas pure_O2F2 Pure O₂F₂ trap2->pure_O2F2 Condensed impurities2 F₂, O₂, N₂ trap3->impurities2 Condensed

Caption: Experimental workflow for the purification of fluorine dioxide.

troubleshooting_tree start Low Yield or Impure Product q1 Check for Leaks in the System start->q1 q1_yes Repair Leaks q1->q1_yes Leak Found q1_no No Leaks Found q1->q1_no No Leak q2 Verify Cold Trap Temperatures q1_no->q2 q2_yes Adjust Temperatures to Correct Values q2->q2_yes Incorrect Temp q2_no Temperatures are Correct q2->q2_no Correct Temp q3 Check for Moisture (HF contamination) q2_no->q3 q3_yes Dry System and Gases; Use NaF Trap q3->q3_yes Moisture Present q3_no System is Dry q3->q3_no No Moisture q4 Optimize Distillation/ Trapping Parameters q3_no->q4

Caption: Troubleshooting decision tree for fluorine dioxide purification.

References

Technical Support Center: Mitigating Impurities in Fluorine Dioxide (O₂F₂) Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fluorine dioxide (O₂F₂) is an extremely hazardous, unstable, and powerfully oxidizing substance. It decomposes into fluorine (F₂) and oxygen (O₂) even at very low temperatures and reacts explosively with a vast array of materials.[1] All experimental work with O₂F₂ must be conducted by highly trained personnel in specialized facilities with appropriate safety measures, including remote handling equipment, blast shields, and continuous atmospheric monitoring. A thorough understanding of the hazards of both fluorine and fluorine dioxide is essential before attempting any synthesis.

Frequently Asked Questions (FAQs)

Q1: What is fluorine dioxide and why is its purification challenging?

A1: Fluorine dioxide (dioxygen difluoride, O₂F₂) is a highly reactive compound of fluorine and oxygen.[1] Its purification is exceptionally challenging due to its inherent instability; it decomposes into oxygen and fluorine at a rate of 4% per day even at -160°C.[1] This instability means that traditional purification techniques must be adapted for cryogenic conditions and rapid execution to prevent significant sample loss.

Q2: What are the likely impurities in fluorine dioxide production?

A2: Given that O₂F₂ is typically synthesized from a mixture of fluorine and oxygen gases via electric discharge at low temperatures, the primary impurities are expected to be:

  • Unreacted Starting Materials: Elemental fluorine (F₂) and oxygen (O₂).

  • Related Fluorine Oxides: Oxygen difluoride (OF₂) can be an impurity in fluorine gas production and may be present.[2][3]

  • Ozone (O₃): Can be formed during the electric discharge process.[4]

  • Contaminant-Derived Impurities:

    • Hydrogen Fluoride (HF): Arises from the reaction of fluorine with trace amounts of water.[2]

    • Carbon Tetrafluoride (CF₄) and Silicon Tetrafluoride (SiF₄): Result from fluorine reacting with any organic materials (e.g., grease) or silicates (e.g., glass) in the apparatus.[2]

    • Nitrogen (N₂): A common impurity in commercial oxygen or fluorine gas.[3]

Q3: What general strategies can be used to purify fluorine dioxide?

A3: The most viable strategy for purifying O₂F₂ is low-temperature fractional condensation or distillation . This technique leverages the different boiling points of the components in the product gas stream to separate them. The process involves passing the gas mixture through a series of traps held at successively lower temperatures. Given the extreme reactivity of O₂F₂, this must be done in a passivated, high-vacuum apparatus.

Troubleshooting Guide

Issue: The yield of O₂F₂ is very low.

  • Question: Are the reaction conditions optimal?

    • Answer: Fluorine dioxide synthesis requires a specific ratio of fluorine to oxygen (typically 1:1) at very low pressures (e.g., 7-17 mmHg) and a specific electrical discharge energy (e.g., 2.1-2.4 kV at 25-30 mA).[1] Deviations can significantly impact yield. Verify and calibrate your gas flow rates, pressure sensors, and power supply.

  • Question: Is the reaction vessel temperature too high?

    • Answer: The synthesis is performed at cryogenic temperatures. Intense cooling of the reaction vessel walls is critical for the formation and preservation of O₂F₂.[4] Ensure your cooling system (e.g., liquid nitrogen bath) is functioning effectively and maintaining the target temperature.

Issue: The purified product rapidly decomposes.

  • Question: Are there any reactive contaminants in the collection system?

    • Answer: O₂F₂ reacts vigorously with almost any substance it contacts.[1] The entire apparatus, including collection vessels, must be meticulously cleaned, dried, and passivated. Passivation involves treating the metal surfaces (typically nickel or Monel) with a dilute stream of fluorine gas to create a non-reactive metal fluoride layer.

  • Question: Is the storage temperature sufficiently low?

    • Answer: O₂F₂ is thermally unstable even at -160°C.[1] It must be stored at or below liquid nitrogen temperatures (-196°C) at all times to minimize decomposition into F₂ and O₂. Any brief warming during transfer or analysis will lead to rapid degradation.

Issue: Analysis shows significant HF contamination.

  • Question: How pure are the starting gases?

    • Answer: Trace moisture in the F₂ or O₂ gas feeds is a primary source of HF contamination. Use the highest purity gases available and consider passing them through a purification train (e.g., a cold trap or a chemical scrubber with a material like sodium fluoride) to remove residual water before they enter the reactor.

Data Presentation

For any purification strategy based on fractional condensation or distillation, understanding the physical properties of the components is crucial.

Table 1: Physical Properties of Fluorine Dioxide and Common Impurities

CompoundFormulaBoiling Point (°C)Melting Point (°C)Appearance
Fluorine Dioxide O₂F₂ -57 [5]-154 [1]Orange-red solid, red liquid[1]
Oxygen DifluorideOF₂-144.8[6]-223.8[6]Colorless gas, pale yellow liquid[6]
FluorineF₂-188.1-219.6Pale yellow gas
OxygenO₂-183.0-218.8Colorless gas
OzoneO₃-111.9-192.5Pale blue gas
Hydrogen FluorideHF19.5-83.6Colorless gas or liquid
NitrogenN₂-195.8-210.0Colorless gas
Carbon TetrafluorideCF₄-127.8-183.6Colorless gas

Data sourced from publicly available chemical databases and scientific literature.

Experimental Protocols

Protocol 1: Purification by Low-Temperature Fractional Condensation

Objective: To separate O₂F₂ from unreacted starting materials and more volatile impurities.

Materials:

  • High-vacuum manifold constructed from passivated nickel or Monel.

  • Series of three cold traps (U-tubes).

  • Dewar flasks.

  • Cooling baths: Dry ice/acetone (-78°C), liquid argon (-186°C), and liquid nitrogen (-196°C).

  • Calibrated vacuum gauges.

  • Remote-operated, corrosion-resistant valves.

Methodology:

  • System Preparation: Evacuate the entire manifold to high vacuum (<10⁻⁵ torr) and leak-check thoroughly. Ensure all surfaces are properly passivated.

  • Trap Setup:

    • Immerse Trap 1 in a dry ice/acetone bath (-78°C).

    • Immerse Trap 2 in a liquid argon bath (-186°C).

    • Immerse Trap 3 in a liquid nitrogen bath (-196°C).

  • Gas Flow: Slowly and carefully flow the crude O₂F₂ gas mixture from the reactor through the traps in sequence. Maintain a low flow rate to ensure thermal equilibrium.

  • Fractionation:

    • Trap 1 (-78°C): This trap will condense O₂F₂ (B.P. -57°C) and any less volatile impurities like HF (if present in large quantities).

    • Trap 2 (-186°C): This trap will condense O₂ (B.P. -183°C) and F₂ (B.P. -188°C).

    • Trap 3 (-196°C): This trap will condense any remaining highly volatile components like N₂ (B.P. -195.8°C).

  • Isolation: Once the gas flow is complete, isolate each trap using the remote-operated valves. The purified, condensed O₂F₂ is in Trap 1. It can be slowly warmed to its boiling point to be transferred as a gas to a pre-cooled collection vessel.

Protocol 2: Impurity Analysis by Low-Temperature FTIR Spectroscopy

Objective: To identify and quantify impurities in the gas phase.

Materials:

  • FTIR spectrometer.

  • Cryogenically-cooled, long-path gas cell with passivated internal surfaces and corrosion-resistant windows (e.g., AgCl or CaF₂).

  • High-vacuum line for sample introduction.

  • Reference spectra for F₂, O₂, O₃, OF₂, HF, CF₄, etc.

Methodology:

  • Background Spectrum: Evacuate the gas cell to high vacuum and record a background spectrum.

  • Sample Introduction: Carefully introduce a small, known pressure of the purified O₂F₂ gas into the cooled gas cell.

  • Spectrum Acquisition: Record the infrared spectrum of the sample.

  • Analysis: Compare the sample spectrum to reference spectra. O₂F₂ has characteristic absorption bands. The presence of other peaks indicates impurities. For example, sharp rotational-vibrational lines around 3600-4000 cm⁻¹ would indicate HF. The concentration of impurities can be estimated based on the intensity of their characteristic absorption bands and established calibration curves.

Visualizations

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Instability) check_synthesis Verify Synthesis Parameters (Pressure, Temp, Discharge) start->check_synthesis check_purity Analyze Purity of Starting Materials (F₂, O₂) start->check_purity check_system Inspect System Integrity (Leaks, Passivation) start->check_system check_storage Confirm Storage Conditions (Temp < -196°C) start->check_storage action_adjust Adjust Synthesis Parameters check_synthesis->action_adjust action_purify_reagents Purify Reagents (e.g., Cold Trap) check_purity->action_purify_reagents action_repassivate Clean & Re-passivate Apparatus check_system->action_repassivate action_cool Improve Cryogenic Cooling check_storage->action_cool end_node Problem Resolved action_adjust->end_node action_purify_reagents->end_node action_repassivate->end_node action_cool->end_node

Caption: Troubleshooting flowchart for O₂F₂ synthesis issues.

Experimental Workflow for Purification

PurificationWorkflow cluster_0 Purification Apparatus reactor {Reactor Output|Crude O₂F₂ Gas Mixture} trap1 Trap 1 -78°C (Dry Ice) Collects O₂F₂, HF reactor->trap1 trap2 Trap 2 -186°C (Liq. Ar) Collects F₂, O₂ trap1->trap2 trap3 Trap 3 -196°C (Liq. N₂) Collects N₂ trap2->trap3 vacuum To Vacuum Pump trap3->vacuum

Caption: Fractional condensation workflow for O₂F₂ purification.

References

"troubleshooting fluorine dioxide instability issues"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to fluorine dioxide. This guide is intended for researchers, scientists, and drug development professionals working with fluorine-oxygen compounds. Please note that "fluorine dioxide" can refer to two distinct chemical species: dioxygen difluoride (O₂F₂) and the fluorine dioxide radical (FO₂). This guide will address the instability and handling challenges associated with both.

EXTREME HAZARD WARNING: Dioxygen difluoride (O₂F₂) is an exceptionally reactive and explosive material. It is nicknamed "FOOF" in reference to its chemical formula and its tendency to react violently, often explosively, with a vast array of substances, even at cryogenic temperatures.[1] All work with this compound must be conducted by highly trained personnel in a specialized laboratory setting with appropriate safety measures in place.

Frequently Asked Questions (FAQs)

Q1: What is the difference between fluorine dioxide (FO₂) and dioxygen difluoride (O₂F₂)?

A1: These are two distinct chemical species.

  • Dioxygen Difluoride (O₂F₂): This is a molecule with the formula O₂F₂. It exists as an orange-red solid that melts into a red liquid at -163°C (110 K).[1] It is notoriously unstable and a powerful oxidizing and fluorinating agent.

  • Fluorine Dioxide Radical (FO₂): This is a free radical with the formula FO₂. It is a transient species and is typically studied at very low temperatures using techniques like matrix isolation infrared (IR) and Raman spectroscopy.[2][3][4]

Q2: Why is dioxygen difluoride (O₂F₂) so unstable?

A2: The instability of O₂F₂ is due to its molecular structure and bonding. The O-O bond length is unusually short, similar to that of an O=O double bond, while the O-F bonds are long and weak.[1] The molecule has a high positive enthalpy of formation, meaning its decomposition into the more stable elements, oxygen (O₂) and fluorine (F₂), is highly exothermic and often explosive.[1]

Q3: At what temperature does dioxygen difluoride (O₂F₂) decompose?

A3: O₂F₂ is thermally unstable even at very low temperatures. It decomposes into oxygen and fluorine at a rate of 4% per day at -160°C (113 K).[1] Its lifetime at room temperature is extremely short, and rapid, often explosive, decomposition can occur with a slight increase in temperature.

Q4: What are the primary hazards associated with dioxygen difluoride (O₂F₂)?

A4: The primary hazards are:

  • Extreme Reactivity: It reacts vigorously and often explosively with nearly every chemical it encounters, including water, ice, organic compounds, and most laboratory materials.[1][5]

  • Explosive Decomposition: It can decompose explosively upon warming, exposure to light, or contact with incompatible materials.

  • Toxicity: As it decomposes, it releases fluorine gas, which is highly toxic and corrosive.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Decomposition of Dioxygen Difluoride (O₂F₂) during Synthesis or Storage

Question: My synthesized O₂F₂ is decomposing much faster than the expected rate of 4% per day at -160°C. What could be the cause?

Answer:

Several factors can accelerate the decomposition of O₂F₂. Consider the following possibilities:

  • Temperature Fluctuations: Even minor increases in temperature above -160°C can significantly increase the decomposition rate. Ensure your cryogenic storage is stable and accurately monitored.

  • Contamination: O₂F₂ reacts violently with a wide range of contaminants. The presence of impurities such as water/ice, organic solvents, or incompatible materials in your storage vessel can catalyze its decomposition.[1][5]

  • Container Material: The material of the reaction or storage vessel can influence stability. While quartz and Vycor have been used, studies have shown that decomposition can be faster in Pyrex vessels.

  • Exposure to Light: Photodissociation can contribute to the decomposition of fluorine-oxygen compounds. Protect your setup from light, especially UV radiation.

Troubleshooting Workflow:

cluster_solutions Solutions start Rapid O₂F₂ Decomposition temp Check Cryogenic System Stability start->temp Possible Cause contam Verify Purity of Reactants and Vessel start->contam Possible Cause material Assess Vessel Material Compatibility start->material Possible Cause light Ensure Light Protection start->light Possible Cause temp_sol Calibrate temperature sensors. Improve insulation. temp->temp_sol Action contam_sol Use high-purity reactants. Rigorously clean and passivate vessel. contam->contam_sol Action material_sol Use quartz or passivated metal vessels. material->material_sol Action light_sol Wrap setup in opaque material. light->light_sol Action

Caption: Troubleshooting workflow for rapid O₂F₂ decomposition.

Issue 2: Difficulty in Spectroscopic Identification and Differentiation of FO₂ and O₂F₂

Question: I am trying to characterize my product, but I am unsure if I have synthesized the FO₂ radical or O₂F₂. How can I distinguish them?

Answer:

Differentiating between the FO₂ radical and O₂F₂ requires specific spectroscopic techniques, typically in a matrix isolation setup due to their high reactivity.

  • Infrared (IR) Spectroscopy: In an argon matrix, the FO₂ radical exhibits characteristic vibrational frequencies. These have been identified and can be compared to your experimental spectra.[6][7][8][9]

  • Raman Spectroscopy: Raman spectroscopy is another powerful tool for identifying these species in a matrix. The Raman spectra of O₂F₂ and the OF radical (a decomposition product) have been characterized in an argon matrix.[2][3][4]

  • Electron Spin Resonance (ESR/EPR) Spectroscopy: As a radical species, FO₂ is paramagnetic and will give a signal in an ESR/EPR spectrometer. O₂F₂ is a diamagnetic molecule and will be ESR/EPR silent. This is a definitive method to confirm the presence of the FO₂ radical.[6]

Spectroscopic Differentiation Logic:

cluster_results Results & Identification sample Unknown Sample esr Perform ESR/EPR Spectroscopy sample->esr ir_raman Perform Matrix Isolation IR/Raman Spectroscopy sample->ir_raman esr_pos ESR Signal Observed esr->esr_pos Positive esr_neg No ESR Signal esr->esr_neg Negative ir_match_fo2 IR/Raman matches literature for FO₂ ir_raman->ir_match_fo2 ir_match_o2f2 IR/Raman matches literature for O₂F₂ ir_raman->ir_match_o2f2 id_fo2 Identified as FO₂ Radical esr_pos->id_fo2 id_o2f2 Identified as O₂F₂ esr_neg->id_o2f2 ir_match_fo2->id_fo2 ir_match_o2f2->id_o2f2

References

Technical Support Center: Optimizing Reaction Conditions for Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of fluorination reactions and their general mechanisms?

Fluorination reactions are broadly categorized into two main types: nucleophilic and electrophilic fluorination.

  • Nucleophilic Fluorination: This method involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group or open an epoxide. Common reagents include alkali metal fluorides (KF, CsF), ammonium fluorides, and diethylaminosulfur trifluoride (DAST). The reaction typically proceeds via an S(_N)2 or S(_N)Ar mechanism.

  • Electrophilic Fluorination: In this approach, an electrophilic fluorine source ("F⁺") reacts with a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring. Widely used reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and other N-F compounds.

Q2: How do I choose the appropriate fluorinating agent for my substrate?

The choice of fluorinating agent is critical and depends on the nature of the substrate and the desired transformation.

  • For deoxyfluorination of alcohols , reagents like DAST and Deoxo-Fluor are commonly used.

  • For converting ketones to gem-difluoro groups , DAST or Deoxo-Fluor are also suitable.

  • For the fluorination of electron-rich aromatic compounds or enol ethers , electrophilic reagents like Selectfluor® are often the best choice.

  • For nucleophilic aromatic substitution (S(_N)Ar) , a fluoride salt such as KF or CsF is typically used in a polar aprotic solvent.

Q3: What are the most common safety concerns when handling fluorinating agents?

Safety is paramount when working with fluorinating reagents.

  • Many "F⁺" reagents can react violently with common solvents like DMF, pyridine, and DMSO.

  • Reagents like DAST can decompose at elevated temperatures, releasing corrosive byproducts.

  • Elemental fluorine (F₂) is extremely reactive, toxic, and corrosive, requiring specialized equipment and handling procedures.

  • Hydrogen fluoride (HF) and its solutions (like Olah's reagent) are highly corrosive and toxic.

  • Always consult the Safety Data Sheet (SDS) for the specific reagent and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My fluorination reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in fluorination reactions can stem from several factors. A systematic approach to troubleshooting is often effective.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed reagent_check Check Fluorinating Reagent Activity start->reagent_check reagent_inactive Inactive Reagent reagent_check->reagent_inactive Degraded? conditions_check Review Reaction Conditions reagent_check->conditions_check Active reagent_fresh Use Fresh Reagent reagent_inactive->reagent_fresh temp_check Optimize Temperature conditions_check->temp_check solvent_check Verify Solvent Compatibility conditions_check->solvent_check substrate_check Assess Substrate Reactivity conditions_check->substrate_check temp_low Temperature Too Low temp_check->temp_low No reaction? temp_increase Gradually Increase Temperature temp_low->temp_increase solvent_issue Inappropriate/Wet Solvent solvent_check->solvent_issue Incompatible/Wet? solvent_change Use Anhydrous, Compatible Solvent solvent_issue->solvent_change leaving_group_issue Poor Leaving Group (for Nucleophilic Fluorination) substrate_check->leaving_group_issue Nucleophilic? activation_issue Insufficient Ring Activation (for SNAr) substrate_check->activation_issue SNAr? leaving_group_improve Convert to a Better Leaving Group (e.g., sulfonate ester) leaving_group_issue->leaving_group_improve activation_increase Ensure Strong EWG ortho/para to Leaving Group activation_issue->activation_increase

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Reagent Inactivity: Fluorinating agents like DAST and Deoxo-Fluor can degrade over time, especially with improper storage.

    • Solution: Use a fresh bottle of the fluorinating reagent. Ensure storage under anhydrous conditions.

  • Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating agent.

    • Solution: Increase the equivalents of the fluorinating reagent.

  • Low Reaction Temperature: Some fluorination reactions, particularly deoxyfluorinations, require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Be aware that higher temperatures can also promote side reactions.

  • Poor Leaving Group (for Nucleophilic Fluorination): For deoxyfluorination of alcohols, the hydroxyl group must be effectively activated.

    • Solution: In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination can be beneficial.

  • Solvent Incompatibility: The solvent must be appropriate for the chosen fluorinating reagent and completely anhydrous. Common solvents include dichloromethane (DCM), acetonitrile (MeCN), and toluene.

    • Solution: Ensure the solvent is dry and compatible with your fluorinating agent. For instance, Selectfluor® can react exothermically with DMF.

Issue 2: Formation of Side Products (Elimination, Rearrangement)

Q: My reaction is producing significant amounts of elimination or rearrangement byproducts. How can I minimize these?

A: The formation of side products is a common challenge, often influenced by reaction conditions and the choice of fluorinating agent.

Logical Relationship for Minimizing Side Products

start Side Products Observed elimination Elimination Products start->elimination rearrangement Rearrangement Products start->rearrangement high_temp High Reaction Temperature elimination->high_temp strong_base Presence of a Strong Base elimination->strong_base sn1_mechanism SN1-type Mechanism Favored rearrangement->sn1_mechanism lower_temp Lower Reaction Temperature high_temp->lower_temp neutral_acidic Use Neutral/Acidic Conditions or a Hindered Base strong_base->neutral_acidic sn2_reagent Switch to Reagent/Conditions Favoring SN2 sn1_mechanism->sn2_reagent

Technical Support Center: Synthesis of Oxygen Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of oxygen fluorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of these highly reactive compounds.

Frequently Asked Questions (FAQs)

Q1: My synthesis of dioxygen difluoride (O₂F₂) is producing a significant amount of ozone (O₃). What could be the cause and how can I prevent it?

A1: The formation of ozone is a known side reaction in the synthesis of dioxygen difluoride, particularly in glow discharge methods. This occurs due to the high energy environment of the electric discharge, which can activate oxygen molecules to form ozone.

Troubleshooting Steps:

  • Optimize Specific Energy: The degree of conversion of the fluorine-oxygen mixture to O₂F₂ is dependent on the specific energy of the glow discharge. An improperly calibrated specific energy can favor the formation of ozone. It is crucial to establish the optimal specific energy for your reactor setup.[1]

  • Intense Cooling: Inadequate cooling of the reaction vessel walls can lead to the decomposition of O₂F₂ and the formation of ozone. Ensure that the cooling system, typically liquid nitrogen, is functioning efficiently and maintaining a consistently low temperature (around 90K).[1]

  • Reactant Flow Rate: The amount of O₂F₂ produced is proportional to the volumetric flow rate of the reactant gases. A suboptimal flow rate can affect the residence time of the gases in the discharge zone, potentially influencing the reaction pathway towards ozone formation.[1]

Q2: I am observing the formation of higher oxygen fluorides (e.g., O₃F₂, O₄F₂) as impurities in my O₂F₂ synthesis. How can I minimize these?

A2: The formation of a mixture of oxygen fluorides is common in electric discharge syntheses, with the relative amounts of each compound being sensitive to the reaction conditions.

Troubleshooting Steps:

  • Adjust Reactant Ratio: The initial ratio of oxygen to fluorine is a critical parameter. While a 1:1 mixture is often cited for O₂F₂ synthesis, deviations can lead to the formation of other oxygen fluorides.[2] Experiment with slight variations in the reactant ratio to optimize for the desired product.

  • Control Pressure: The pressure of the reactant gases within the discharge tube influences the reaction kinetics. The optimal pressure for O₂F₂ synthesis is typically in the range of 7-17 mmHg. Operating outside this range can promote the formation of other oxygen fluorides.[2]

  • Precise Temperature Control: The stability of different oxygen fluorides varies significantly with temperature. Maintaining a very low and stable temperature during synthesis and collection is crucial to prevent the formation and decomposition into other species.

Q3: My oxygen fluoride product is contaminated with nitrogen oxides. What is the likely source and how do I eliminate it?

A3: Nitrogen oxide contamination is a common issue that can arise from two main sources: air leaks in the synthesis apparatus and impurities in the fluorine gas.

Troubleshooting Steps:

  • Leak-Free System: The high reactivity of fluorine and oxygen radicals in the synthesis environment makes the system highly susceptible to reactions with any atmospheric nitrogen present. It is imperative to ensure your vacuum setup is completely leak-free. Thoroughly check all seals, joints, and valves before starting the experiment. Early preparations of O₂F₂ were often contaminated with nitrogen oxides due to leaks in the electrical discharge apparatus.[3]

  • High-Purity Reactants: Commercially available fluorine gas can contain impurities such as nitrogen. For high-purity oxygen fluoride synthesis, it is essential to use high-purity fluorine and oxygen. Analysis of the starting materials for nitrogen content is recommended.[3]

Q4: What are disproportionation reactions and how are they relevant to oxygen fluoride synthesis?

A4: A disproportionation reaction is a type of redox reaction where a species is simultaneously oxidized and reduced to form two different products. In the context of oxygen fluoride synthesis, radical species such as the fluoroperoxyl radical (O₂F•) can undergo disproportionation. This can be a pathway for the formation of side products and can affect the overall yield and purity of the desired oxygen fluoride. For example, two O₂F• radicals could react to form O₂ and OF₂. Understanding the conditions that favor or inhibit these radical disproportionation reactions is important for controlling the product distribution.

Troubleshooting Guides

Issue 1: Low Yield of Oxygen Difluoride (OF₂) in the Fluorine-Sodium Hydroxide Reaction

The reaction of fluorine gas with a dilute aqueous solution of sodium hydroxide is a common method for preparing oxygen difluoride (OF₂). However, several factors can lead to a lower than expected yield.

Potential Cause Explanation Recommended Action
Incorrect NaOH Concentration The concentration of the sodium hydroxide solution is critical. If the solution is too concentrated, it can lead to side reactions. Conversely, if it is too dilute, the reaction rate may be too slow.Use a 2% (by weight) aqueous solution of sodium hydroxide for optimal results.
Suboptimal Reaction Temperature The reaction is exothermic, and temperature control is crucial. High temperatures can lead to the decomposition of OF₂ and favor side reactions.Maintain the reaction temperature between -2°C and +2°C. Use an efficient cooling bath to manage the heat generated.
Inefficient Gas Dispersion Poor contact between the fluorine gas and the NaOH solution will result in an incomplete reaction.Use a fritted gas dispersion tube to create fine bubbles of fluorine gas, maximizing the surface area for reaction. Ensure vigorous stirring of the NaOH solution.
Formation of Ice If the cooling is too aggressive, ice can form in the reactor, obstructing the reaction.Carefully monitor the temperature and adjust the cooling rate to prevent freezing of the NaOH solution.
Issue 2: Explosive Decomposition During Synthesis and Handling of Dioxygen Difluoride (O₂F₂)

Dioxygen difluoride is notoriously unstable and can decompose explosively.[2] Extreme caution is necessary during its synthesis and handling.

Potential Cause Explanation Recommended Action
Rapid Warming O₂F₂ is only stable at very low temperatures and decomposes rapidly as it warms. Even a slight increase in temperature can trigger a violent decomposition.Always handle O₂F₂ at or below its boiling point (-57 °C). Use liquid nitrogen or other suitable cryogens to maintain low temperatures. Avoid any rapid changes in temperature.
Contact with Incompatible Materials O₂F₂ is a powerful oxidizing agent and reacts explosively with many substances, including organic compounds, metals, and even water ice.Use compatible materials for the reaction vessel and handling equipment. Passivated stainless steel, copper, or specific fluoropolymers are often used. Ensure the apparatus is scrupulously clean and dry.
Mechanical Shock or Friction Solid O₂F₂ can be sensitive to mechanical shock and friction, which can initiate decomposition.Handle solid O₂F₂ with extreme care. Avoid scraping or grinding the solid material.
High Concentration Pure or highly concentrated O₂F₂ is more prone to explosive decomposition.Whenever possible, handle O₂F₂ in dilute solutions with inert solvents.

Experimental Protocols

Protocol 1: High-Purity Synthesis of Oxygen Difluoride (OF₂)

This protocol is adapted from the modern preparation method involving the reaction of fluorine with sodium hydroxide.

Materials:

  • Fluorine gas (high purity)

  • Sodium hydroxide (reagent grade)

  • Distilled water

  • Gas dispersion tube with a frit

  • Reaction vessel with a cooling jacket

  • Cold traps (cooled with liquid nitrogen)

  • Flow meter and pressure gauges

Procedure:

  • Prepare a 2% (by weight) aqueous solution of sodium hydroxide in distilled water.

  • Cool the reaction vessel to a temperature between -2°C and +2°C using a circulating coolant in the jacket.

  • Slowly bubble high-purity fluorine gas through the chilled NaOH solution via the gas dispersion tube at a controlled rate.

  • Monitor the reaction temperature closely and adjust the fluorine flow rate to maintain the temperature within the desired range.

  • The gaseous product (OF₂) exiting the reactor is passed through a series of cold traps cooled with liquid nitrogen to condense and collect the product.

  • Unreacted fluorine and any volatile byproducts can be captured in a subsequent trap containing a suitable absorbent.

Protocol 2: Synthesis of Dioxygen Difluoride (O₂F₂) via Electric Discharge

This protocol describes a general method for the synthesis of O₂F₂ using an electric discharge. Extreme caution is required due to the explosive nature of O₂F₂.

Materials:

  • Oxygen gas (high purity)

  • Fluorine gas (high purity)

  • Glow discharge reactor with electrodes

  • High-voltage power supply

  • Vacuum pump and pressure gauges

  • Cryogenic collection trap (liquid nitrogen)

Procedure:

  • Construct a leak-free vacuum system with the glow discharge reactor and collection trap.

  • Thoroughly clean and passivate the entire system to remove any organic residues or moisture.

  • Cool the collection trap to liquid nitrogen temperature (-196 °C).

  • Introduce a 1:1 mixture of high-purity oxygen and fluorine gas into the reactor.[2]

  • Maintain a low pressure within the reactor, typically between 7 and 17 mmHg.[2]

  • Apply a high voltage across the electrodes to initiate a glow discharge. The specific voltage and current will depend on the reactor design.

  • The product, O₂F₂, will condense in the cold trap as a solid.

  • After the reaction is complete, carefully and slowly pump away any unreacted gases while keeping the product trap at liquid nitrogen temperature.

  • The solid O₂F₂ should be handled at cryogenic temperatures at all times.

Logical Workflow for Troubleshooting O₂F₂ Synthesis

This diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of dioxygen difluoride.

Troubleshooting_O2F2_Synthesis start Start Synthesis check_purity Analyze Product Purity start->check_purity pure_product High Purity Product check_purity->pure_product Purity > 95% impure_product Identify Impurities check_purity->impure_product Purity < 95% low_yield Low Yield? optimize_flow Optimize Reactant Flow Rate low_yield->optimize_flow Yes end End low_yield->end No pure_product->low_yield check_o3 check_o3 impure_product->check_o3 Ozone (O3) detected check_higher_of check_higher_of impure_product->check_higher_of Higher Oxygen Fluorides (O3F2, etc.) detected check_nxoy check_nxoy impure_product->check_nxoy Nitrogen Oxides (NxOy) detected optimize_energy optimize_energy check_o3->optimize_energy Adjust Specific Energy improve_cooling improve_cooling check_o3->improve_cooling Improve Cooling adjust_ratio adjust_ratio check_higher_of->adjust_ratio Adjust O2:F2 Ratio adjust_pressure adjust_pressure check_higher_of->adjust_pressure Adjust Pressure check_leaks check_leaks check_nxoy->check_leaks Check for Air Leaks check_gas_purity check_gas_purity check_nxoy->check_gas_purity Verify Reactant Gas Purity optimize_energy->start improve_cooling->start adjust_ratio->start adjust_pressure->start check_leaks->start check_gas_purity->start optimize_flow->start

Troubleshooting workflow for O₂F₂ synthesis.

References

Technical Support Center: Managing Halogen Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely handling the explosive nature of halogen oxides. It includes troubleshooting for common experimental issues and frequently asked questions to ensure user safety and experimental integrity.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments involving halogen oxides.

Issue Potential Cause Recommended Action
Unexpected Color Change or Gas Evolution Decomposition of the halogen oxide, possibly initiated by contaminants, light, or temperature fluctuations.1. Do not approach. Observe from a safe distance behind a blast shield.2. If the reaction appears to be accelerating (e.g., rapid color change, increased gas evolution), evacuate the area immediately and activate emergency protocols.3. If the reaction is slow and controlled, ensure the ventilation is adequate to handle any released gases.[1] 4. Once the reaction has ceased and the area is safe to enter, neutralize any remaining material according to established laboratory procedures.
Pressure Buildup in Reaction Vessel Rapid decomposition of the halogen oxide leading to gas formation. This can be triggered by heat, shock, or incompatible materials.1. IMMEDIATELY seek cover and alert others in the vicinity.[2] 2. If possible from a safe distance, attempt to cool the reaction vessel with a water bath or other cooling medium. DO NOT use a direct stream of water on a potentially explosive substance.[1] 3. If pressure continues to rise, evacuate the laboratory and contact emergency response personnel.[2][3]
Difficulty in Controlling Reaction Rate The catalytic effect of impurities or improper temperature control.[4][5]1. Immediately attempt to cool the reaction to slow down the rate.2. If cooling is ineffective, prepare for a potential runaway reaction by clearing the area and having emergency quenching materials on hand.3. In the future, ensure all glassware is scrupulously clean and that reactants are free from contaminants. Utilize a reliable temperature control system.
Formation of Unstable Side-Products Reaction with moisture or other atmospheric components. Halogen oxides can react with water to form acids.[1]1. Conduct experiments under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. 2. Use dried solvents and reagents.3. If acidic byproducts are a concern, consider using acid scavengers compatible with your reaction system.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with halogen oxides?

A1: The primary hazard is their inherent instability, leading to a high risk of explosion.[6] They are powerful oxidizing agents and can react violently with organic materials, reducing agents, and even water.[1][7] Many are also toxic and corrosive.[8][9]

Q2: How should I properly store halogen oxides?

A2: Store halogen oxides in a cool, dry, dark, and well-ventilated area, away from heat, sunlight, and any sources of ignition.[1][10] They should be kept in tightly sealed containers made of compatible materials. It is also crucial to store them separately from flammable and combustible materials.

Q3: What personal protective equipment (PPE) is necessary when working with halogen oxides?

A3: Appropriate PPE includes chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[7][10] In some cases, respiratory protection may be necessary, especially when working with gaseous halogen oxides or in poorly ventilated areas.[10]

Q4: What should I do in case of a spill?

A4: In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[1] Ventilate the area to disperse any gases.[1] The spill should be neutralized with a suitable reducing agent, such as a solution of sodium bisulfite and sodium bicarbonate, before cleanup.[1] Always refer to your institution's specific emergency procedures.

Q5: Are there ways to stabilize halogen oxides for experimental use?

A5: Yes, stabilization can sometimes be achieved through various methods. For instance, forming complexes with other molecules or using specific solvents can enhance stability. Recent research has also explored the use of certain nitrogen compounds as stabilizers for active halogen solutions.[11] However, the inherent instability of many halogen oxides remains a significant challenge.

Quantitative Data Summary

The stability of halogen oxides varies significantly. The following table summarizes key stability-related data for some common halogen oxides.

Halogen Oxide Formula Physical Appearance Melting Point (°C) Boiling Point (°C) Key Stability Notes
Dichlorine monoxideCl₂OBrownish-yellow gas-1202Explosive at high concentrations.[6]
Chlorine dioxideClO₂Yellowish gas-5911Explosive in air at concentrations above 10-15%.[1][6] Initiated by light.[6]
Dibromine monoxideBr₂OBrown solid-17.5DecomposesUnstable at room temperature.
Bromine dioxideBrO₂Pale yellow solidDecomposesDecomposesGenerally unstable at room temperature, decomposing to elements.[6]
Iodine pentoxideI₂O₅White crystalline solid300 (decomposes)-The most stable of the common halogen oxides.[6][12]

Experimental Protocols

Protocol 1: General Safe Handling of a Gaseous Halogen Oxide (e.g., Chlorine Dioxide)
  • Preparation:

    • Ensure a well-ventilated fume hood is operational.

    • Have a blast shield in place.

    • Prepare a neutralization trap (e.g., a bubbler with a solution of sodium bisulfite and sodium bicarbonate).[1]

    • Don all required PPE.[10]

  • Procedure:

    • Work with the smallest possible quantities.

    • If using a cylinder, ensure the regulator is functioning correctly and check for leaks before use.

    • Maintain a controlled flow of the gas.

    • The exhaust from the reaction should be passed through the neutralization trap.

  • Shutdown:

    • Stop the flow of gas.

    • Purge the system with an inert gas (e.g., nitrogen or argon).

    • Safely disconnect and store the gas cylinder according to safety guidelines.

Protocol 2: Quenching an Unexpected Halogen Oxide Reaction
  • Assessment:

    • From a safe distance, assess the scale and speed of the reaction.

    • If there is an immediate risk of explosion, evacuate.[2]

  • Controlled Quenching (for slow, manageable reactions):

    • Have a pre-prepared quenching solution ready (e.g., a suitable reducing agent).

    • Slowly and carefully add the quenching agent to the reaction mixture, monitoring for any changes in temperature or gas evolution.

    • Use a blast shield throughout this process.

  • Post-Quenching:

    • Allow the mixture to cool to room temperature.

    • Test a small sample of the mixture to ensure the halogen oxide has been completely neutralized before proceeding with disposal.

Visualizations

HalogenOxide_Safety_Workflow cluster_assessment Initial Assessment cluster_emergency Emergency Response cluster_controlled Controlled Mitigation cluster_resolution Resolution A Unexpected Reaction (e.g., color change, gas) B Is the reaction accelerating rapidly? A->B C EVACUATE IMMEDIATELY B->C Yes E Work behind a blast shield B->E No D Activate Emergency Protocols (e.g., alarm, call for help) C->D F Isolate the reaction (if possible) E->F G Prepare for quenching F->G H Monitor from a safe distance G->H I Reaction Subsides H->I J Neutralize remaining material (follow SOPs) I->J K Investigate Cause J->K

Caption: Decision workflow for handling an unexpected halogen oxide reaction.

This technical support guide is intended to supplement, not replace, your institution's established safety protocols and standard operating procedures. Always prioritize safety and consult with your environmental health and safety department for specific guidance.

References

Technical Support Center: Fluorine-Oxygen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Fluorine Dioxide" is ambiguous and often refers to the highly unstable radical FO₂ or, more commonly in literature, to dioxygen difluoride (O₂F₂). This guide pertains to highly reactive fluorine-oxygen compounds, with a focus on O₂F₂, and addresses the critical challenge of preventing their violent reaction with water (hydrolysis). The primary method of prevention is not through inhibition, but through the rigorous exclusion of water under controlled, low-temperature conditions.

Frequently Asked Questions (FAQs)

Q1: My fluorine-oxygen compound is decomposing rapidly and unexpectedly. What could be the cause?

A1: The most probable cause is contamination with water. Fluorine-oxygen compounds like dioxygen difluoride (O₂F₂) are exceptionally reactive and will hydrolyze violently and often explosively upon contact with even trace amounts of moisture.[1][2] Another major factor is thermal instability; O₂F₂ decomposes at a rate of 4% per day even at -160°C.[3] Elevated temperatures will lead to rapid decomposition into oxygen and fluorine.[1][3]

Q2: What are the visible signs of unintentional hydrolysis in my experiment?

A2: Signs of hydrolysis can be subtle if trace moisture is present or dramatic with larger amounts. Look for:

  • Pressure Changes: A rapid, unexpected increase in pressure within your apparatus due to the formation of gaseous O₂ and HF.

  • Corrosion: Etching or fogging of glass or quartz components in your setup. The primary product of hydrolysis is hydrofluoric acid (HF), which aggressively attacks silica-based materials.[4]

  • Color Change: Unexpected changes in the color of your reactants. O₂F₂ is an orange-yellow solid/orange-red liquid.[5] Its decomposition or reaction will alter this appearance.

  • Exothermic Events: A sudden increase in temperature, which can accelerate decomposition. In severe cases, this can lead to an explosion.[6]

Q3: What materials are safe to use for handling and storing fluorine-oxygen compounds?

A3: Material selection is critical to prevent reactions.

  • Metals: Passivated stainless steel or Monel are often used for storage and handling of fluorine compounds. Passivation creates a thin, protective metal fluoride layer that prevents further corrosion.[7]

  • Polymers: Polytetrafluoroethylene (PTFE, or Teflon) and other perfluorinated polymers are generally preferred for gaskets, seals, and coatings due to their high resistance to attack by fluorine compounds.[2][8]

  • Glass/Quartz: These should be avoided whenever possible, especially if there is any risk of moisture contamination, due to the corrosive nature of the hydrofluoric acid produced during hydrolysis.[4]

Q4: Can I use an inert gas like Nitrogen or Argon to prevent hydrolysis?

A4: Yes, blanketing and purging with a dry, inert gas is a cornerstone of preventing hydrolysis. However, the gas must be scrupulously dried. Standard-purity inert gases contain sufficient moisture to initiate hydrolysis. Use a high-purity grade (e.g., 99.999%) and pass it through a drying agent train (e.g., molecular sieves, cold traps) immediately before it enters your apparatus.[7]

Troubleshooting Guide: Hydrolysis Prevention

This guide provides a systematic approach to identifying and eliminating sources of water contamination in your experimental setup.

Issue Potential Cause Troubleshooting Steps & Solutions
Persistent Sample Decomposition Inadequate Drying of Apparatus: Residual water adsorbed on the internal surfaces of glassware, metal tubing, or reactors.Solution: Bake all components under high vacuum (e.g., >120°C for several hours) to drive off adsorbed water. For components that cannot be heated, perform multiple cycles of purging with a dry, inert gas.
Reaction Failure or Unexplained Products Contaminated Reagents or Solvents: The solvent or other reagents used in the experiment may contain dissolved water.Solution: Use solvents and reagents specifically rated for anhydrous conditions. If necessary, distill solvents over an appropriate drying agent (e.g., sodium-benzophenone ketyl for ethers, CaH₂ for hydrocarbons) immediately prior to use.
Slow Gas Leaks Leading to Contamination Improperly Sealed System: Small leaks in joints, valves, or septa can allow atmospheric moisture to slowly diffuse into the apparatus.Solution: Meticulously leak-check the entire system before introducing the fluorine-oxygen compound.[7] Use a helium leak detector for high-sensitivity applications or perform a pressure-test with a dry inert gas. Ensure all gaskets and seals are made of compatible materials (e.g., PTFE).[2]
Ice Formation in Cryogenic Traps Atmospheric Back-Diffusion: Air and moisture can back-diffuse from vacuum pump exhausts or through pressure relief bubblers.Solution: Ensure your vacuum line is properly trapped with liquid nitrogen. Use a positive pressure of dry inert gas in bubblers to prevent atmospheric ingress.

Experimental Protocols

Protocol 1: General Procedure for Establishing a Water-Free Experimental Environment

This protocol outlines the fundamental steps for preparing an apparatus suitable for handling highly water-sensitive reagents like O₂F₂.

  • Component Preparation:

    • Disassemble all glassware and metal components of the reaction apparatus.

    • Clean thoroughly to remove any organic residues.

    • Rinse with deionized water followed by a high-purity solvent (e.g., acetone, ethanol) to aid drying.

  • Oven Drying:

    • Place all components in a laboratory oven at a minimum of 120°C for at least 4 hours (overnight is preferred) to remove bulk water.

  • Assembly and High-Vacuum Drying:

    • Immediately assemble the hot apparatus, wearing powder-free nitrile gloves to prevent re-contamination from skin oils and moisture. Use a minimal amount of high-vacuum grease suitable for fluorine compounds on joints.

    • Connect the assembled apparatus to a high-vacuum line equipped with a liquid nitrogen trap.

    • Evacuate the system to the lowest possible pressure (<10⁻³ mbar).

    • While under vacuum, gently flame-dry the entire apparatus with a heat gun to desorb residual water from the surfaces. Allow cooling back to room temperature under vacuum.

  • Inert Gas Purging:

    • Break the vacuum by backfilling the apparatus with a high-purity, dry inert gas (e.g., Argon or Nitrogen) that has passed through a drying column.

    • Perform at least three cycles of evacuating the system and backfilling with the dry inert gas to ensure complete removal of any residual atmospheric gases and moisture.

  • Maintaining Inert Conditions:

    • Maintain a slight positive pressure of the inert gas (~1 psi) throughout the experiment to prevent atmospheric contamination.

    • Transfer all reagents and solvents using gas-tight syringes or cannulas under a positive flow of inert gas.

Quantitative Data

CompoundFormulaDecomposition Temperature (°C)Decomposition RateKey Products of Hydrolysis
Dioxygen DifluorideO₂F₂Decomposes above -60°C[9]~4% per day at -160°C[3]Hydrofluoric Acid (HF), Oxygen (O₂)[1]
Oxygen DifluorideOF₂Decomposes above 200°C[1]Stable at room temp.Hydrofluoric Acid (HF), Oxygen (O₂)[1]
Elemental FluorineF₂N/AN/AHydrofluoric Acid (HF), Oxygen (O₂), Ozone (O₃)[10][11][12]

Visualizations

Reaction Pathway: Hydrolysis of Dioxygen Difluoride

The following diagram illustrates the violent reaction pathway when dioxygen difluoride (O₂F₂) comes into contact with water (H₂O).

Hydrolysis_Pathway O2F2 Dioxygen Difluoride (O₂F₂) reaction Violent Hydrolysis (Highly Exothermic) O2F2->reaction Contact H2O Water (H₂O) H2O->reaction HF Hydrofluoric Acid (HF) O2 Oxygen (O₂) reactants Reactants reactants->O2F2 reactants->H2O products Products products->HF products->O2 reaction->products

Caption: Hydrolysis pathway of Dioxygen Difluoride.

Experimental Workflow: Inert Atmosphere Setup

This diagram shows the logical flow for preparing an experimental setup to prevent hydrolysis.

Inert_Atmosphere_Workflow A 1. Clean & Assemble Apparatus B 2. Primary Drying: Oven Bake (>120°C) A->B C 3. Secondary Drying: Evacuate & Flame Dry B->C D 4. Purge Cycle: Backfill with Dry Inert Gas C->D E 5. Repeat Evacuation/ Purge (3x) D->E F 6. System Ready: Maintain Positive Pressure E->F G Introduce Reagents (Anhydrous Conditions) F->G

Caption: Workflow for establishing a water-free experimental environment.

References

Validation & Comparative

A Comparative Analysis of Chlorine Dioxide and Dioxygen Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of chlorine dioxide (ClO₂) and dioxygen difluoride (O₂F₂). It is important to note that the term "fluorine dioxide" (FO₂) is not a standard chemical name for a stable, well-characterized compound. The most closely related and studied compound is dioxygen difluoride, and therefore, this guide will focus on the comparison between ClO₂ and O₂F₂.

Chlorine dioxide is a well-known oxidizing agent with extensive applications in disinfection and bleaching.[1][2][3] In contrast, dioxygen difluoride is a highly unstable and extremely powerful fluorinating agent, with limited, highly specialized uses.[4] This document outlines their distinct chemical and physical properties, reactivity, stability, synthesis protocols, and applications, supported by available data.

Chemical and Physical Properties

The fundamental differences in the physical and chemical characteristics of chlorine dioxide and dioxygen difluoride dictate their handling, stability, and potential applications. Chlorine dioxide is a yellowish-green gas at room temperature that is often handled as an aqueous solution, whereas dioxygen difluoride is a highly unstable substance that decomposes well below room temperature.[1][4][5]

PropertyChlorine Dioxide (ClO₂)Dioxygen Difluoride (O₂F₂)
Molar Mass 67.45 g/mol [1]69.99 g/mol [5]
Appearance Yellowish-green gas; Reddish-brown liquid[1][3]Brown gas; Cherry-red liquid; Orange solid[5]
Melting Point -59 °C (-74 °F)[1]-163.5 °C (-262.3 °F)[4][5]
Boiling Point 11 °C (52 °F)[1]-57 °C (-70.6 °F)[5]
Solubility in Water 8 g/L at 20 °C; does not hydrolyze[1][6]Reacts violently with water
Density 2.757 g/dm³ (gas)[1]1.342 g/cm³ (liquid)[5]
Stability Unstable as a gas at >10% concentration in air; can decompose explosively.[1][6] Relatively stable in dilute aqueous solution.[7]Extremely unstable; begins to decompose around its melting point.[4]
Primary Hazard Strong oxidant, corrosive, explosive under certain conditions.[6]Extremely potent oxidizer and fluorinating agent; highly explosive.[4]

Reactivity and Stability

Chlorine Dioxide (ClO₂)

Chlorine dioxide is a potent but selective oxidizing agent.[3][8] It is a relatively stable free radical, which allows for its wide range of applications. A key feature of its reactivity is that it does not typically form chlorinated organic byproducts like trihalomethanes, a significant advantage over chlorine gas in water treatment.[1][7] Its effectiveness as a disinfectant is largely independent of pH.[9][10]

While stable in dilute aqueous solutions, ClO₂ gas is explosive at concentrations above 10% in air and can be detonated by light, heat, or pressure shock.[1] For this reason, it is almost always generated on-site for immediate use and is not transported in a pure, compressed form.[1][11]

Dioxygen Difluoride (O₂F₂)

Often referred to by its structural formula FOOF, dioxygen difluoride is one of the most reactive and unstable substances known.[4] It is a ferocious oxidizing and fluorinating agent that reacts explosively with nearly all organic compounds, even at extremely low temperatures.[4] Its extreme reactivity stems from its tendency to decompose into its constituent elements (O₂ and F₂) or into F and OOF radicals. The compound begins to decompose around its melting point of -163°C.[4] Due to this instability, its chemistry is not as extensively studied as ClO₂, and its handling requires highly specialized cryogenic equipment and extreme safety precautions.

G cluster_ClO2 Chlorine Dioxide (ClO₂) Reactivity cluster_O2F2 Dioxygen Difluoride (O₂F₂) Reactivity ClO2 ClO₂ Water Water (pH 6-9) ClO2->Water Stable in Solution Organics Organic Matter ClO2->Organics Selective Oxidation (No THMs) Pathogens Bacteria, Viruses, Fungi ClO2->Pathogens Disinfection (Cell Wall Damage) O2F2 O₂F₂ (FOOF) Water_O2F2 Water O2F2->Water_O2F2 Violent Reaction Organics_O2F2 Organic Matter O2F2->Organics_O2F2 Explosive Fluorination Metals_O2F2 Metals/Non-metals O2F2->Metals_O2F2 Forms Fluorides

Caption: Comparative reactivity pathways of ClO₂ and O₂F₂.

Synthesis and Generation

Due to their instability, both compounds must be generated at the point of use. However, the scale, complexity, and safety protocols for their synthesis are vastly different.

Chlorine Dioxide (ClO₂)

Commercial and laboratory-scale generation of ClO₂ is well-established. Common methods involve the reduction of sodium chlorate or the oxidation of sodium chlorite.[1]

  • Reduction of Chlorate: In large-scale industrial applications like pulp bleaching, sodium chlorate is reduced in a highly acidic solution using agents like methanol or hydrogen peroxide.[12][13]

  • Oxidation of Chlorite: For water treatment and disinfection, the oxidation of sodium chlorite is common. This can be achieved using chlorine gas, hypochlorous acid, or strong acids like hydrochloric or sulfuric acid.[1][14]

G start Select Precursors chlorate Sodium Chlorate (NaClO₃) start->chlorate chlorite Sodium Chlorite (NaClO₂) start->chlorite reducer Reducing Agent (e.g., Methanol, H₂O₂) chlorate->reducer oxidizer Oxidizing Agent (e.g., Cl₂, Acid) chlorite->oxidizer generator ClO₂ Generator reducer->generator oxidizer->generator output Chlorine Dioxide Solution generator->output G start Application Required? disinfection Disinfection or Selective Oxidation? start->disinfection Yes reconsider Re-evaluate Chemical Needs start->reconsider No fluorination Extreme Fluorination of Inert Oxides? disinfection->fluorination No use_clo2 Use Chlorine Dioxide (ClO₂) disinfection->use_clo2 Yes use_o2f2 Use Dioxygen Difluoride (O₂F₂) (Extreme Caution) fluorination->use_o2f2 Yes fluorination->reconsider No

References

Unveiling the Precise Geometry of the FO2 Radical: A Comparative Analysis of Computational and Experimental Bond Lengths

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of experimental data and high-level computational studies reveals a nuanced picture of the F-O and O-O bond lengths in the transient but significant FO2 radical. While experimental microwave spectroscopy provides precise geometric parameters, advanced computational methods, particularly coupled-cluster theory, offer valuable insights and predictive power. This guide synthesizes the available data, details the underlying methodologies, and provides a clear comparison for researchers in chemistry, materials science, and drug development.

The fluorine dioxide (FO2) radical, a species of interest in atmospheric and combustion chemistry, presents a challenging subject for structural determination due to its transient nature. Understanding its precise geometry, specifically the lengths of the fluorine-oxygen (F-O) and oxygen-oxygen (O-O) bonds, is crucial for accurately modeling its reactivity and spectroscopic properties. This report bridges the gap between experimental measurements and theoretical calculations, offering a detailed comparative guide.

Experimental Determination via Microwave Spectroscopy

The most precise experimental geometry of the FO2 radical to date was determined by Bogey et al. through millimeter-wave spectroscopy. This technique measures the rotational transitions of a molecule in the gas phase, from which highly accurate rotational constants can be derived. These constants are, in turn, directly related to the molecule's moments of inertia and, consequently, its geometry.

Experimental Protocol: Millimeter-Wave Spectroscopy of the FO2 Radical

The experimental setup employed by Bogey and colleagues involved the production of the FO2 radical through the reaction of fluorine atoms with molecular oxygen. A summary of the key steps is as follows:

  • Radical Generation: Fluorine atoms were generated by passing molecular fluorine (F2) through a microwave discharge.

  • Reaction: The resulting fluorine atoms were then reacted with molecular oxygen (O2) in a flow system to produce the FO2 radical.

  • Spectroscopic Measurement: The rotational spectrum of the gas-phase FO2 radical was measured using a millimeter-wave spectrometer. This involved passing millimeter-wave radiation through the sample and detecting the frequencies at which the radiation was absorbed, corresponding to transitions between different rotational energy levels.

  • Data Analysis: The measured transition frequencies were then fitted to a Hamiltonian model to extract the precise rotational constants (A, B, and C) and other spectroscopic parameters. From these rotational constants, the molecular geometry, including the F-O and O-O bond lengths and the F-O-O bond angle, was determined.

Computational Approaches to FO2 Geometry

In parallel with experimental efforts, computational quantum chemistry provides a powerful tool for predicting the structure of molecules like the FO2 radical. High-level ab initio methods can solve the electronic Schrödinger equation to determine the equilibrium geometry of a molecule with remarkable accuracy.

Computational Methodology: Coupled-Cluster Theory

One of the most reliable and widely used methods for high-accuracy calculations on small to medium-sized molecules is the coupled-cluster (CC) method, particularly with the inclusion of single, double, and perturbative triple excitations, denoted as CCSD(T). This method is often referred to as the "gold standard" of quantum chemistry for its ability to accurately account for electron correlation.

The general workflow for a CCSD(T) geometry optimization is as follows:

  • Initial Structure: An initial guess for the molecular geometry is provided.

  • Wavefunction Calculation: The electronic wavefunction and energy are calculated for the given geometry using the CCSD(T) method in conjunction with a chosen basis set (e.g., TZ2P, aug-cc-pVTZ). The basis set is a set of mathematical functions used to build the molecular orbitals.

  • Energy Gradient Calculation: The forces on each atom (the negative of the energy gradient) are calculated.

  • Geometry Optimization: The atomic coordinates are adjusted to minimize the energy, following the direction of the negative gradient.

  • Convergence: Steps 2-4 are repeated iteratively until the energy and the forces on the atoms are below a certain threshold, indicating that the equilibrium geometry has been found.

Comparison of Experimental and Computational Bond Lengths

The table below summarizes the experimentally determined and computationally calculated bond lengths for the FO2 radical.

MethodBasis Setr(F-O) [Å]r(O-O) [Å]Reference
Experimental 1.6491.200Bogey et al. (1989)
Computational (CCSD(T)) TZ2P1.6531.189Lee et al. (1993)

The data clearly shows a remarkable agreement between the experimental values derived from microwave spectroscopy and the theoretical predictions from high-level CCSD(T) calculations. The calculated F-O bond length is within 0.004 Å of the experimental value, and the O-O bond length is within 0.011 Å. This close correspondence validates the accuracy of both the experimental technique and the computational methodology.

Logical Relationship of Methodologies

The relationship between the experimental and computational approaches to determining the bond lengths of the FO2 radical can be visualized as a complementary and validating cycle.

FO2_Bond_Length_Methodology cluster_experimental Experimental Approach cluster_computational Computational Approach Exp_Setup Radical Generation (F + O2 Reaction) Microwave_Spec Microwave Spectroscopy Exp_Setup->Microwave_Spec Produces FO2 for measurement Rot_Const Rotational Constants Microwave_Spec->Rot_Const Measures rotational transitions to derive Exp_Geom Experimental Geometry (r_FO, r_OO) Rot_Const->Exp_Geom Used to calculate Validation Validation & Comparison Exp_Geom->Validation Comparison validates theory Method_Select Method & Basis Set Selection (e.g., CCSD(T)/TZ2P) Geo_Opt Geometry Optimization Method_Select->Geo_Opt Defines the theoretical model for Comp_Geom Computed Geometry (r_FO, r_OO) Geo_Opt->Comp_Geom Calculates the minimum energy structure Comp_Geom->Validation Theory predicts experiment Validation->Method_Select Guides future calculations

Figure 1: Workflow comparing experimental and computational determination of FO2 bond lengths.

Conclusion

The structural determination of the FO2 radical serves as an excellent example of the synergy between modern experimental techniques and high-level computational chemistry. The microwave spectroscopy experiment by Bogey et al. provided benchmark experimental data for the geometry of this elusive radical. Concurrently, the CCSD(T) calculations performed by Lee et al. not only reproduced the experimental findings with high fidelity but also demonstrated the predictive power of modern quantum chemical methods. For researchers and professionals in fields where molecular structure is paramount, this comparative guide underscores the importance of leveraging both experimental and computational approaches to achieve a comprehensive and validated understanding of molecular properties.

Unveiling the Reactivity of Fluorine Dioxide: A Comparative Guide to Kinetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of reaction kinetics is paramount. This guide provides a comparative analysis of kinetic models for the reactions of fluorine dioxide (FO₂), a significant intermediate in atmospheric and combustion chemistry. By presenting experimental data and detailed methodologies, this document aims to facilitate the validation and refinement of kinetic models for FO₂ reactions.

The study of fluorine dioxide (FO₂) reaction kinetics is essential for accurately modeling complex chemical systems, from stratospheric ozone depletion to the development of novel fluorinating agents. The highly reactive nature of the FO₂ radical makes its experimental investigation challenging, leading to a limited but crucial set of available kinetic data. This guide focuses on the seminal work that has provided foundational data for several key reactions of FO₂ and compares these findings with other available models and data.

Experimental Determination of FO₂ Reaction Kinetics

A cornerstone in the experimental investigation of FO₂ kinetics is the work of Li, Friedl, and Sander, who utilized a discharge-flow system coupled with a mass spectrometer to directly measure the rate coefficients of FO₂ reactions with several atmospheric species at low pressure (1 Torr). This technique allows for the generation of the unstable FO₂ radical and the precise measurement of its decay in the presence of various reactants.

Experimental Protocol: Discharge-Flow Mass Spectrometry

The experimental setup for studying FO₂ kinetics via discharge-flow mass spectrometry can be outlined as follows:

  • Radical Generation: Fluorine atoms (F) are produced by passing a dilute mixture of F₂ in a carrier gas (typically Helium) through a microwave discharge.

  • FO₂ Formation: The F atoms are then reacted with molecular oxygen (O₂) in the presence of a third body (M) to form fluorine dioxide (FO₂) radicals in the upstream section of a flow tube.

    • F + O₂ + M → FO₂ + M

  • Reactant Introduction: A known concentration of the reactant gas (e.g., NO, NO₂, O₃, CH₄, or C₂H₆) is introduced into the flow tube at a specific point downstream through a movable injector.

  • Reaction and Detection: The FO₂ radicals react with the introduced gas as they travel down the flow tube. A portion of the gas mixture is continuously sampled into a mass spectrometer, which is used to monitor the concentration of FO₂ as a function of the reactant concentration or reaction time (varied by changing the injector position).

  • Data Analysis: The decay of the FO₂ signal is analyzed to determine the pseudo-first-order rate constant, from which the bimolecular rate constant for the reaction of interest is calculated.

This experimental approach allows for the isolation and study of individual elementary reactions involving the FO₂ radical under controlled conditions of temperature and pressure.

Comparative Analysis of Kinetic Data

The following tables summarize the experimentally determined rate coefficients for the reactions of FO₂ with nitric oxide (NO), nitrogen dioxide (NO₂), ozone (O₃), methane (CH₄), and ethane (C₂H₆) from the work of Li et al. (1995). This data serves as a benchmark for validating theoretical and other experimental kinetic models.

Table 1: Rate Coefficients for the Reaction of FO₂ with NO and NO₂

ReactionTemperature Range (K)Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)Rate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹)
FO₂ + NO → F + NO₂190 - 298(7.5 ± 0.5) x 10⁻¹² exp[(-688 ± 377)/T](6.8 ± 0.7) x 10⁻¹³
FO₂ + NO₂ → Products190 - 298(3.8 ± 0.4) x 10⁻¹² exp[(-850 ± 100)/T](2.2 ± 0.2) x 10⁻¹³

Data sourced from Li, Z., Friedl, R. R., & Sander, S. P. (1995). Kinetics of FO₂ with NO, NO₂, O₃, CH₄, and C₂H₆. The Journal of Physical Chemistry.[1][2][3]

Table 2: Upper Limits for Rate Coefficients of FO₂ Reactions at Room Temperature (298 K)

ReactionUpper Limit for Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
FO₂ + O₃ → Products< 3 x 10⁻¹⁵
FO₂ + CH₄ → Products< 2 x 10⁻¹⁶
FO₂ + C₂H₆ → Products< 4 x 10⁻¹⁶

Data sourced from Li, Z., Friedl, R. R., & Sander, S. P. (1995). Kinetics of FO₂ with NO, NO₂, O₃, CH₄, and C₂H₆. The Journal of Physical Chemistry.[1][2][3]

Visualization of Kinetic Model Validation Workflow

The process of validating a kinetic model for FO₂ reactions involves a systematic comparison of model predictions with experimental data. The following diagram illustrates this logical workflow.

G cluster_model Kinetic Model Development A Propose Reaction Mechanism B Estimate Rate Constants (Theoretical Calculations/Analogy) A->B C Construct Kinetic Model B->C F Simulate Experiments using Kinetic Model C->F D Design and Conduct Experiments (e.g., Discharge-Flow Mass Spectrometry) E Acquire Experimental Data (Rate Coefficients, Product Yields) D->E G Compare Model Predictions with Experimental Data E->G F->G H Evaluate Model Performance (Agreement/Discrepancy) G->H I Refine Kinetic Model (Adjust Rate Constants/Mechanism) H->I I->C Iterate G F F FO2 FO2 F->FO2 + O2 + M O2 O2 O2->FO2 M M M->FO2 F_prod F FO2->F_prod + NO NO NO NO->F_prod NO2 NO2

References

A Comparative Guide to the Synthetic Routes of Dioxygen Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dioxygen difluoride (O₂F₂), a powerful oxidizing agent, is notoriously challenging to synthesize due to its inherent instability and extreme reactivity.[1][2][3] This guide provides an objective comparison of the primary synthetic routes to O₂F₂, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific applications.

Comparison of Synthetic Routes

The synthesis of dioxygen difluoride has been approached through several methods since its initial preparation by Otto Ruff and Walter Menzel in 1933.[1][2] The three principal routes—electric discharge, high-temperature synthesis with rapid cooling, and photochemical synthesis via UV irradiation—each present distinct advantages and disadvantages in terms of experimental setup, reaction conditions, and safety considerations.

Data Presentation

The following table summarizes the key quantitative and qualitative parameters for the different synthetic routes to dioxygen difluoride.

ParameterElectric DischargeHigh-Temperature SynthesisUV Photolysis
Reactants Gaseous Fluorine (F₂) and Oxygen (O₂) (1:1 mixture)Gaseous Fluorine (F₂) and Oxygen (O₂)Liquefied Fluorine (F₂) and Oxygen (O₂)
Reaction Conditions Low pressure (7–17 mmHg), 2.1–2.4 kV, 25–30 mA~700 °CLow temperatures (-196 °C)
Key Equipment Electric discharge tube (e.g., Pyrex glass)High-temperature reactor, rapid cooling system (liquid O₂)UV lamp (e.g., mercury discharge), fluoropolymer reaction vessel
Reported Yield Not explicitly quantified, but sufficient for laboratory studiesNot explicitly quantified, described as a viable methodSufficient for macroscopic quantities
Product Purity Can be contaminated with nitrogen oxides if leaks are presentPotential for side products due to high temperatureGenerally yields a solid product after removal of excess gases
Safety Considerations High voltage, handling of fluorine gas, potential for ozone formationExtremely high temperatures, handling of hot, highly reactive gasesCryogenic temperatures, handling of liquefied fluorine and oxygen, UV radiation exposure

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. Extreme caution is advised when attempting any of these procedures due to the highly hazardous nature of the reactants and product. All operations must be conducted in a well-ventilated fume hood or a specialized glovebox, with appropriate personal protective equipment.

Electric Discharge Synthesis

This method, pioneered by Otto Ruff and Walter Menzel, involves the reaction of a low-pressure mixture of fluorine and oxygen gases in an electric discharge.[2]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection Reactants 1:1 Mixture of F₂ and O₂ Gases Discharge Apply Electric Discharge (2.1-2.4 kV, 25-30 mA) Reactants->Discharge Apparatus Glow Discharge Tube (Pyrex) Apparatus->Discharge Pressure Maintain Low Pressure (7-17 mmHg) Cooling Cool Reaction Vessel (e.g., with liquid air) Discharge->Cooling Condensation Condense Product at Cryogenic Temperatures Cooling->Condensation

Electric Discharge Synthesis Workflow.

Methodology:

  • A 1:1 mixture of gaseous fluorine and oxygen is prepared.

  • The gas mixture is introduced into a glow discharge tube, typically made of Pyrex glass.[4]

  • The pressure within the tube is maintained at an optimal range of 7–17 mmHg.[2][3]

  • An electric discharge of 25–30 mA at a potential of 2.1–2.4 kV is applied across the electrodes in the tube.[2][3]

  • The reaction vessel is intensely cooled, for instance, with liquid air, to condense the dioxygen difluoride product.[4] The amount of O₂F₂ obtained is proportional to the volumetric flow rate of the gases.[4]

High-Temperature Synthesis with Rapid Cooling

This method involves the thermal reaction of fluorine and oxygen at a very high temperature, followed by rapid quenching to isolate the unstable product.[1]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection Reactants Mixture of F₂ and O₂ Gases Reactor High-Temperature Reactor Reactants->Reactor Heating Heat to 700 °C Reactor->Heating Quenching Rapid Cooling with Liquid O₂ Heating->Quenching

High-Temperature Synthesis Workflow.

Methodology:

  • A mixture of fluorine and oxygen gases is passed through a reactor capable of withstanding high temperatures.

  • The gas mixture is heated to approximately 700 °C.[1]

  • The hot gas mixture exiting the reactor is immediately and rapidly cooled using liquid oxygen to condense the dioxygen difluoride.[1]

Photochemical Synthesis (UV Photolysis)

This approach is considered a relatively safer method and involves the UV irradiation of a mixture of liquefied fluorine and oxygen.[5]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection Reactants Liquid F₂ and Liquid O₂ Vessel Fluoropolymer Reaction Vessel Reactants->Vessel Irradiation UV Irradiation (Mercury Discharge Lamp, 2 hrs) Vessel->Irradiation Cooling Maintain at -196 °C Isolation Remove Excess Volatile Gases Irradiation->Isolation Product Solid O₂F₂ Isolation->Product

UV Photolysis Synthesis Workflow.

Methodology:

  • Milliliter amounts of liquid fluorine and liquid oxygen are condensed into a reaction vessel made of a fluorine-resistant polymer at liquid nitrogen temperatures (-196 °C).[5]

  • The mixture is then irradiated with a high-intensity UV source, such as a mercury discharge lamp, for approximately 2 hours.[5]

  • After irradiation, the excess volatile gases (unreacted fluorine and oxygen) are removed.

  • The remaining solid orange product is dioxygen difluoride.[5]

Safety Considerations

The synthesis of dioxygen difluoride is an exceptionally hazardous undertaking.

  • Fluorine Gas: Fluorine is highly toxic, corrosive, and reacts violently with a vast array of substances.[6] All equipment must be scrupulously cleaned and dried before use. Metal surfaces should be passivated to form a protective fluoride layer that prevents further reaction.[6][7][8]

  • Dioxygen Difluoride: O₂F₂ is a powerful oxidizer that can react explosively with many materials, even at cryogenic temperatures.[1] It decomposes into fluorine and oxygen, and this decomposition can be rapid and violent, especially with a rise in temperature.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, and cryogenic gloves, is mandatory. All manipulations should be performed behind a blast shield.

Logical Relationship of Synthetic Routes

The choice of synthetic route for dioxygen difluoride depends on a balance of available equipment, safety infrastructure, and the desired scale of production.

cluster_methods Synthetic Routes for O₂F₂ cluster_considerations Key Considerations Discharge Electric Discharge Equipment Equipment Complexity Discharge->Equipment High Voltage, Vacuum Safety Safety Hazards Discharge->Safety Electrical, Gaseous F₂ Scale Production Scale Discharge->Scale Lab Scale Purity Product Purity Discharge->Purity Leak Dependent HighT High Temperature HighT->Equipment High-Temp Reactor, Quenching HighT->Safety Extreme Heat, Hot Gases HighT->Scale Potentially Scalable HighT->Purity Potential Side Products UV UV Photolysis UV->Equipment Cryogenics, UV Source UV->Safety Cryogenic Liquids, UV Radiation UV->Scale Macroscopic Lab Scale UV->Purity Generally Solid Product

Comparison of O₂F₂ Synthetic Routes.

This diagram illustrates the relationship between the three primary synthetic routes and the key factors influencing the choice of method. The electric discharge and UV photolysis methods are generally suited for laboratory-scale synthesis, while the high-temperature method could potentially be adapted for larger scales, albeit with significant engineering challenges. Safety remains the paramount concern across all methods, with each presenting a unique set of hazards that must be rigorously addressed.

References

A Comparative Analysis of the Reactivity of Fluorine Dioxide and Other Halogen Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of fluorine dioxide (FO₂) against other halogen oxides, namely chlorine dioxide (ClO₂), bromine dioxide (BrO₂), and iodine dioxide (IO₂). This analysis is supported by available experimental data on their thermochemical properties and reaction kinetics, offering insights into their stability and oxidizing power.

Executive Summary

Halogen dioxides (XO₂) are a class of highly reactive radical species. Their reactivity is of significant interest in various fields, from atmospheric chemistry to industrial applications. Among them, fluorine dioxide stands out for its extreme reactivity and instability. This guide summarizes key quantitative data, outlines experimental methodologies for their study, and discusses their broader implications.

The general trend in the stability of halogen oxides indicates that iodine oxides are the most stable, while bromine oxides are the least stable, and chlorine oxides tend to decompose violently.[1][2][3] Compounds of fluorine with oxygen are technically considered oxygen fluorides due to fluorine's higher electronegativity.[1][2][3]

Comparative Data on Halogen Dioxides

A direct quantitative comparison of the reactivity of all four halogen dioxides under identical conditions is challenging due to their varying stability and the hazardous nature of handling them, particularly fluorine dioxide. However, by comparing their thermochemical properties and available kinetic data for analogous reactions, a relative reactivity trend can be established.

Thermochemical Properties

The stability of a molecule is inversely related to its enthalpy of formation; a more positive enthalpy of formation indicates lower stability. Bond dissociation energy (BDE) is another critical parameter, representing the energy required to break a bond homolytically. A lower BDE generally suggests higher reactivity.

Halogen DioxideStandard Enthalpy of Formation (ΔfH°) (gas phase)X-O Bond Dissociation Energy (D₀)O-XO Bond Dissociation Energy (D₀)
Dioxygen Difluoride (O₂F₂) +19.2 kJ/mol~81.6 kJ/mol (O-F)-
Chlorine Dioxide (ClO₂) +104.6 kJ/mol247.3 kJ/mol (O-ClO)-
Bromine Dioxide (BrO₂) Not well establishedEstimated to be lower than ClO₂-
Iodine Dioxide (IO₂) Not well establishedEstimated to be lower than BrO₂-

Note: Data for BrO₂ and IO₂ are scarce due to their high instability.

The significantly lower O-F bond dissociation energy in O₂F₂ compared to the O-ClO bond in ClO₂ is a strong indicator of the exceptional reactivity of fluorine dioxide.

Kinetic Data: A Case Study of Reaction with Nitrogen Monoxide (NO)

While comprehensive comparative kinetic data is limited, the reaction of halogen oxides with nitrogen monoxide (NO) can serve as a point of comparison.

ReactionRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)
FO₂ + NO → FNO + O₂ Not directly available, but expected to be extremely fast.
ClO + NO → Cl + NO₂ 1.7 x 10⁻¹¹
BrO + NO → Br + NO₂ 2.1 x 10⁻¹¹
IO + NO → I + NO₂ 2.0 x 10⁻¹¹

A study on the reaction of FO₂ with NO in excess showed a pseudo-first-order rate constant, which can be used to derive the second-order rate constant. The reaction is thought to be irreversible and second-order.[4]

Experimental Protocols for Studying Halogen Oxide Reactivity

The high reactivity and instability of halogen dioxides necessitate specialized experimental techniques for their study.

Gas-Phase Kinetic Studies

Flash Photolysis-Kinetic Spectroscopy: This is a powerful technique for studying fast gas-phase reactions.[1][5][6]

Experimental Workflow:

Precursor Gas Mixture Precursor Gas Mixture Reaction Cell Reaction Cell Precursor Gas Mixture->Reaction Cell Spectrometer Spectrometer Reaction Cell->Spectrometer Probe Beam Flash Lamp Flash Lamp Flash Lamp->Reaction Cell Photolysis Pulse Data Acquisition Data Acquisition Spectrometer->Data Acquisition Time-resolved Spectra

Figure 1: Workflow for Flash Photolysis-Kinetic Spectroscopy.

Methodology:

  • Precursor Preparation: A suitable precursor molecule is chosen to generate the desired halogen dioxide radical upon photolysis. For example, ClO₂ can be studied directly by flashing it with light of an appropriate wavelength.[6] For FO₂, a precursor like a mixture of F₂ and O₂ could be used, though this is extremely hazardous.

  • Photolysis: A short, intense pulse of light from a flash lamp initiates the reaction by dissociating the precursor and forming the radical of interest.[5]

  • Spectroscopic Monitoring: A continuous probe beam of light is passed through the reaction cell. The change in absorption of this light over time at specific wavelengths corresponding to the radical allows for the monitoring of its concentration.[1]

  • Kinetic Analysis: By analyzing the decay of the radical's absorption signal, the rate constant of its subsequent reactions can be determined.

Stopped-Flow Spectrometry: This technique is suitable for studying fast reactions in solution.[7]

Experimental Workflow:

Reactant Syringe 1 Reactant Syringe 1 Mixing Chamber Mixing Chamber Reactant Syringe 1->Mixing Chamber Observation Cell Observation Cell Mixing Chamber->Observation Cell Reactant Syringe 2 Reactant Syringe 2 Reactant Syringe 2->Mixing Chamber Spectrometer Spectrometer Observation Cell->Spectrometer Stopping Syringe Stopping Syringe Observation Cell->Stopping Syringe Data Acquisition Data Acquisition Spectrometer->Data Acquisition

Figure 2: Workflow for Stopped-Flow Spectrometry.

Methodology:

  • Reactant Loading: Two syringes are filled with the reactant solutions.

  • Rapid Mixing: The contents of the syringes are rapidly driven into a mixing chamber, initiating the reaction.[7]

  • Flow and Observation: The reacting mixture flows into an observation cell where its spectroscopic properties (e.g., absorbance, fluorescence) are monitored.

  • Flow Stoppage and Data Acquisition: The flow is abruptly stopped, and the change in the spectroscopic signal is recorded as a function of time to determine the reaction kinetics.[7]

Implications for Researchers and Drug Development Professionals

While the extreme reactivity of fluorine dioxide and other halogen oxides makes them unsuitable for direct therapeutic applications, understanding their reactivity has several indirect implications for the scientific and drug development communities:

  • Understanding Oxidative Stress: Halogen oxides are potent oxidizing agents. Studying their reactions provides fundamental insights into the mechanisms of oxidative damage to biological molecules. Reactive halogen species (RHS) are known to be generated by immune cells as part of the innate immune response to pathogens.[2][8][9] Myeloperoxidase, an enzyme present in neutrophils, can produce hypochlorous acid (HOCl), a potent antimicrobial agent.[2] While the direct involvement of halogen dioxides in these processes is not well-established, the comparative reactivity of these compounds can help in understanding the broader principles of halogen-mediated biological oxidation.

  • Drug Metabolism and Toxicology: The biotransformation of some halogen-containing drugs can lead to the formation of reactive intermediates.[10] Understanding the fundamental reactivity of halogenated compounds, including highly reactive species like halogen oxides, can aid in predicting potential toxicological pathways and designing safer drug candidates. Halogen bonding is also recognized as a significant interaction in drug-receptor binding and can influence a drug's pharmacokinetic properties.

  • Development of Novel Synthetic Reagents: The high reactivity of compounds like fluorine dioxide, while challenging to control, can also be harnessed for novel chemical syntheses. The principles governing their reactivity can inform the design of new, more selective fluorinating or oxidizing agents for use in pharmaceutical manufacturing.

References

A Spectroscopic Comparison of Dioxygen Monofluoride (FO₂) and Trioxygen Difluoride (O₃F₂)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic properties of two highly reactive oxygen fluorides.

This guide provides a detailed spectroscopic comparison of dioxygen monofluoride (FO₂) and trioxygen difluoride (O₃F₂). While both are highly reactive oxidizing agents, their molecular structures and spectroscopic signatures exhibit notable differences. This document summarizes the available experimental data, outlines the methodologies used for their characterization, and presents a logical workflow for their comparative analysis.

Data Presentation

A significant challenge in the direct comparison of FO₂ and O₃F₂ lies in the disparity of available experimental data. FO₂, a radical species, has been more extensively studied using modern spectroscopic techniques. In contrast, O₃F₂, a highly unstable molecule, has proven difficult to characterize, and detailed quantitative spectroscopic data remains scarce in the accessible scientific literature.

Table 1: Spectroscopic Data of FO₂ and O₃F₂

Spectroscopic PropertyDioxygen Monofluoride (FO₂)Trioxygen Difluoride (O₃F₂)
Vibrational Frequencies (cm⁻¹) 1499.7 (O-O stretch), 586.4 (F-O stretch), 376.0 (F-O-O bend)[1][2]Data not available in readily accessible literature.
Molecular Geometry Non-linear[3]Presumed to be non-linear, but detailed experimental data is lacking.
Bond Lengths (Å) Data not explicitly found in the provided search results.Data not available in readily accessible literature.
Bond Angles (°) Data not explicitly found in the provided search results.Data not available in readily accessible literature.
Rotational Constants Determined from microwave spectroscopy[3]Data not available in readily accessible literature.

Note on O₃F₂ Data: Early reports from the 1950s and 1960s mention the synthesis and some physical properties of O₃F₂, describing it as a deep blood-red liquid that decomposes at approximately 116 K.[4] Infrared spectroscopy was reportedly used for its characterization, but specific vibrational frequencies and detailed structural parameters are not available in the surveyed literature.[3][4][5] The extreme instability and reactivity of O₃F₂ have likely hindered its detailed spectroscopic analysis using modern techniques.

Experimental Protocols

The spectroscopic characterization of highly reactive and unstable species like FO₂ and O₃F₂ requires specialized experimental techniques.

1. Matrix Isolation Infrared Spectroscopy (for FO₂):

This technique is crucial for studying reactive molecules like the FO₂ radical.

  • Sample Preparation: A gaseous mixture of a fluorine precursor (e.g., F₂) and an oxygen source (O₂) is diluted in a large excess of an inert gas, such as argon or neon.

  • Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to very low temperatures (typically around 4-20 K) within a high-vacuum chamber.

  • In-situ Generation of FO₂: The FO₂ radical is generated in the frozen matrix by in-situ photolysis of the precursor molecules using a suitable light source (e.g., a mercury arc lamp).

  • Spectroscopic Measurement: The infrared spectrum of the isolated molecules is then recorded. The inert matrix prevents the reactive species from diffusing and reacting with each other, allowing for their spectroscopic characterization. Rotational motion is quenched in the matrix, leading to sharp vibrational bands.[6]

2. Gas-Phase Electron Diffraction (GED) (General Methodology for Unstable Molecules):

While specific GED data for O₃F₂ was not found, this technique is a primary method for determining the precise molecular structure of gas-phase molecules.

  • Sample Introduction: A gaseous beam of the molecule of interest is effused through a fine nozzle into a high-vacuum chamber.[1]

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electric field of the molecule's constituent atoms.[1]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which consists of a series of concentric rings. The intensity of these rings as a function of scattering angle is recorded.[1]

  • Structural Determination: The experimental diffraction pattern is analyzed and compared to theoretical patterns calculated for different molecular geometries. Through an iterative fitting process, precise bond lengths, bond angles, and torsional angles can be determined.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for a comparative spectroscopic analysis and the signaling pathway for the formation of the FO₂ radical in a matrix isolation experiment.

Spectroscopic_Comparison_Workflow cluster_FO2 FO₂ Analysis cluster_O3F2 O₃F₂ Analysis FO2_Synth Synthesis/Generation (e.g., Matrix Isolation Photolysis) FO2_IR Infrared Spectroscopy FO2_Synth->FO2_IR FO2_Microwave Microwave Spectroscopy FO2_Synth->FO2_Microwave FO2_Data Vibrational Frequencies & Rotational Constants FO2_IR->FO2_Data FO2_Microwave->FO2_Data Comparison Comparative Analysis FO2_Data->Comparison O3F2_Synth Synthesis (e.g., Electric Discharge) O3F2_Spectroscopy Spectroscopic Measurement (e.g., IR, Raman, GED) O3F2_Synth->O3F2_Spectroscopy O3F2_Data Spectroscopic Data (Currently Limited) O3F2_Spectroscopy->O3F2_Data O3F2_Data->Comparison

Caption: Workflow for the spectroscopic comparison of FO₂ and O₃F₂.

FO2_Formation_Pathway F2 F₂ Photolysis Photolysis (hν) F2->Photolysis O2 O₂ Reaction Reaction O2->Reaction F_rad 2F• F_rad->Reaction FO2_rad FO₂• Photolysis->F_rad Reaction->FO2_rad

Caption: Formation of the FO₂ radical via photolysis in a matrix.

References

Assessing the Oxidizing Strength of Fluorine Dioxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Oxidizing Strength

The oxidizing strength of a substance is its ability to accept electrons from another substance, thereby oxidizing it. This property is crucial in various chemical transformations, including organic synthesis, materials science, and atmospheric chemistry. A common quantitative measure of oxidizing strength is the standard electrode potential (E°), where a more positive value indicates a stronger oxidizing agent.[1][2][3] Another important parameter is the electron affinity, which is the energy released when an electron is added to a neutral atom or molecule in the gaseous state.[4][5]

II. Comparative Analysis of Oxidizing Agents

While a precise standard electrode potential for fluorine dioxide is not available, its high reactivity, as observed in its chemical reactions, suggests it is an exceptionally strong oxidizing agent.[6][7][8][9] For context, the following table presents the standard electrode potentials of several common and potent oxidizing agents.

Table 1: Standard Reduction Potentials of Selected Oxidizing Agents

Oxidizing AgentReduction Half-ReactionStandard Reduction Potential (E° vs. SHE) at 25 °C (V)
Fluorine (F₂)F₂ (g) + 2e⁻ → 2F⁻ (aq)+2.87
Ozone (O₃)O₃ (g) + 2H⁺ (aq) + 2e⁻ → O₂ (g) + H₂O (l)+2.07
Hydrogen Peroxide (H₂O₂)H₂O₂ (aq) + 2H⁺ (aq) + 2e⁻ → 2H₂O (l)+1.78
Potassium Permanganate (KMnO₄)MnO₄⁻ (aq) + 8H⁺ (aq) + 5e⁻ → Mn²⁺ (aq) + 4H₂O (l)+1.51
Chlorine (Cl₂)Cl₂ (g) + 2e⁻ → 2Cl⁻ (aq)+1.36
Oxygen (O₂)O₂ (g) + 4H⁺ (aq) + 4e⁻ → 2H₂O (l)+1.23
Bromine (Br₂)Br₂ (l) + 2e⁻ → 2Br⁻ (aq)+1.07
Iodine (I₂)I₂ (s) + 2e⁻ → 2I⁻ (aq)+0.54

Note: Data sourced from standard chemistry reference materials.

Based on its observed reactivity, fluorine dioxide is expected to have a standard electrode potential that is highly positive, likely placing it among the strongest oxidizing agents, potentially comparable to or even exceeding that of ozone. Its reaction with chlorine dioxide to form FClO₂ further indicates its potent oxidizing nature.[1][10][11][12][13]

III. Experimental Protocols for Assessing Oxidizing Strength

Determining the oxidizing strength of a highly reactive and unstable species like fluorine dioxide requires specialized experimental techniques. The following are general methodologies that can be adapted for such purposes.

1. Relative Oxidizing Power Determination via Competitive Reactions

This method involves reacting the oxidizing agent with a series of known reducing agents and observing the extent of the reaction. By comparing its reactivity to that of other known oxidizing agents under the same conditions, a qualitative ranking of oxidizing strength can be established.[14][15]

  • Protocol:

    • Generate a stream of fluorine dioxide gas under controlled conditions.

    • Separately, prepare solutions or gaseous mixtures of various reducing agents (e.g., halide ions like I⁻, Br⁻, and Cl⁻).[16][17]

    • Pass the fluorine dioxide gas through the reducing agent preparations.

    • Monitor for signs of reaction, such as color change, precipitate formation, or gas evolution. For instance, the oxidation of iodide to iodine results in a characteristic brown color.[18]

    • Compare the reactivity of fluorine dioxide with that of other oxidizing gases (e.g., chlorine, ozone) under identical conditions to establish a relative strength.

2. Electrochemical Methods (Cyclic Voltammetry)

For more stable oxidizing agents, cyclic voltammetry can be used to determine their reduction potentials. However, for highly reactive species like fluorine dioxide, this method is challenging due to its reactivity with solvents and electrodes. Theoretical calculations are often employed to estimate the redox potentials of such species.[19]

  • General Principle:

    • A three-electrode system (working, reference, and counter electrodes) is used.

    • The potential of the working electrode is swept linearly with time.

    • The resulting current from the reduction or oxidation of the analyte is measured.

    • The potential at which the peak current occurs provides information about the reduction potential.

3. Computational Chemistry Approaches

Theoretical calculations can provide valuable insights into the oxidizing strength of molecules that are difficult to study experimentally.[20][21][22]

  • Methodology:

    • Electron Affinity Calculation: Quantum mechanical methods can be used to calculate the electron affinity of the fluorine dioxide radical. A higher electron affinity generally corresponds to a stronger oxidizing agent.

    • Bond Dissociation Energy (BDE) Calculation: Calculating the energy required to break the F-O bond can provide an indication of its reactivity.

    • Modeling Reaction Energetics: The thermodynamics of reactions between fluorine dioxide and various reducing agents can be computationally modeled to predict the spontaneity and exothermicity of the reactions, which are indicators of oxidizing strength.

IV. Signaling Pathways and Experimental Workflows

Diagram 1: General Redox Signaling Pathway

RedoxSignaling oxidant Oxidizing Agent (e.g., Fluorine Dioxide) substrate Biological Substrate (e.g., Protein, Lipid) oxidant->substrate Electron Transfer oxidized_substrate Oxidized Substrate substrate->oxidized_substrate Oxidation cellular_response Cellular Response (e.g., Apoptosis, Inflammation) oxidized_substrate->cellular_response Signal Transduction

Caption: A simplified diagram illustrating a general redox signaling pathway initiated by an oxidizing agent.

Diagram 2: Experimental Workflow for Comparing Oxidizing Strength

Caption: A flowchart outlining the experimental workflow for the relative comparison of oxidizing strengths.

Diagram 3: Logical Relationship of Oxidizing Strength Indicators

OxidizingStrengthIndicators strength Strong Oxidizing Strength epe High Positive Electrode Potential strength->epe ea High Electron Affinity strength->ea reactivity High Reactivity with Reducing Agents strength->reactivity

Caption: A diagram showing the direct correlation between oxidizing strength and key chemical properties.

V. Conclusion

While quantitative data for the oxidizing strength of fluorine dioxide remains elusive due to its high reactivity and instability, qualitative assessments based on its chemical behavior strongly indicate that it is a formidable oxidizing agent.[6][7][8][9] Its placement in the hierarchy of oxidizers is likely near or above other powerful agents like ozone. Further theoretical and advanced experimental studies are necessary to precisely quantify its standard electrode potential and provide a more definitive comparison with other oxidizing species. Researchers and professionals in drug development should exercise extreme caution when handling this compound due to its potent and reactive nature.

References

A Comparative Guide to the Cross-Verification of Fluorine and Fluoride Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common and emerging methods for the detection of elemental fluorine (F₂) gas and fluoride (F⁻) ions in various matrices. The content is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This guide emphasizes quantitative performance data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of each method. While the initial topic specified "fluorine dioxide," the prevalent and accessible research focuses on the detection of fluorine gas and fluoride ions, which are covered herein.

Data Presentation: A Comparative Overview of Detection Methods

The following table summarizes the quantitative performance of key analytical methods for fluorine and fluoride detection. This allows for a direct comparison of their principal performance characteristics.

Detection Method Analyte Typical Detection Limit Measurement Range Response Time Key Advantages Key Limitations
Electrochemical Sensors F₂ Gas0.01 ppm[1]0 - 5 ppm[1][2]< 30 - 60 seconds[1][3]Real-time monitoring, portability, high sensitivity.[4][5]Potential for cross-sensitivity, sensor lifespan (2-3 years).[1]
Optical/Colorimetric Sensors F⁻ Ion0.05 ppm (spectroscopic)[6][7], 49 µM (CDs)[8], 1 x 10⁻⁷ M (IDTI dye)[9]0.1 - 5 ppm[10]Minutes[11]High sensitivity and selectivity, potential for naked-eye detection.[8][12]Can require organic solvents, potential interference from other ions.[13]
Ion-Selective Electrode (ISE) F⁻ Ion~10⁻⁶ M[14]10⁰ - 10⁻⁶ M[14]MinutesSimple, rapid, and sensitive for aqueous samples.[14]Interference from complexing cations (e.g., Al³⁺, Fe³⁺), requires careful pH and ionic strength control.[15]
Ion Chromatography (IC) F⁻ Ion0.0034 mg/L (with preconcentration)[16], 0.3 ng/mL[17]0.2 - 1.5 mg/L[16]Minutes per sampleHigh selectivity and accuracy, can simultaneously analyze multiple anions.[18][19]Requires specialized equipment, sample preparation can be complex.[20]
Gas Chromatography (GC) F₂ Gas, Fluorinated Compounds150 µL/L (for 2-fluoro-2-methylpropane)[21]8 ppm - 2000 ppm (for fluoride in oral products)[22]Minutes per sampleHigh sensitivity, suitable for complex matrices and organic fluorine compounds.[14]Often requires derivatization of the analyte, destructive method.[22]

Experimental Protocols: Detailed Methodologies

Fluoride Detection using Ion-Selective Electrode (ISE)

This method determines the concentration of fluoride ions in an aqueous solution by measuring the potential of a fluoride-selective electrode against a reference electrode.

a. Materials and Reagents:

  • Fluoride Ion-Selective Electrode (ISE)

  • Reference Electrode (or a combination ISE)

  • pH/mV meter or ion meter

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Beakers (polyethylene recommended)[23]

  • Fluoride standard solution (e.g., 1000 ppm NaF)

  • Total Ionic Strength Adjustment Buffer (TISAB)[15]

  • Deionized water

b. Experimental Procedure:

  • Electrode Preparation: Soak the fluoride ISE in a standard fluoride solution (e.g., 0.1 M NaF) for at least two hours or overnight until a stable potential is achieved.[24]

  • Standard Solution Preparation: Prepare a series of fluoride standards by serial dilution of the stock solution. The concentrations should bracket the expected sample concentration range.[24]

  • Calibration:

    • For each standard, pipette a specific volume (e.g., 20 mL) into a polyethylene beaker.

    • Add an equal volume of TISAB solution (1:1 ratio).[15] TISAB is crucial as it adjusts the pH to an optimal range (typically 5.0-5.5), de-complexes fluoride from interfering ions like aluminum and iron, and provides a constant ionic strength background.[15]

    • Immerse the electrodes in the solution and stir gently.

    • Record the potential (in mV) once the reading stabilizes.

    • Plot a calibration curve of the potential (mV) versus the logarithm of the fluoride concentration. The slope should be approximately 57 ± 2 mV per decade change in concentration.[24]

  • Sample Measurement:

    • Prepare the unknown sample by mixing it with TISAB in the same 1:1 ratio used for the standards.[15]

    • Immerse the electrodes and record the stable potential.

    • Determine the fluoride concentration of the sample from the calibration curve.

c. Visualization of Experimental Workflow:

ISE_Workflow cluster_prep Preparation cluster_cal Calibration cluster_meas Measurement A Prepare Fluoride Standards D Mix Standard with TISAB (1:1) A->D B Prepare Sample G Mix Sample with TISAB (1:1) B->G C Soak ISE Electrode C->D C->G E Measure Potential (mV) D->E F Generate Calibration Curve E->F I Determine Concentration F->I H Measure Sample Potential (mV) G->H H->I

Caption: Workflow for Fluoride Detection by Ion-Selective Electrode.

Fluoride Detection using Ion Chromatography (IC)

Ion chromatography separates ions based on their affinity for an ion-exchange resin. It is a highly accurate and selective method for fluoride analysis.

a. Materials and Reagents:

  • Ion Chromatograph with a conductivity detector

  • Anion-exchange column (e.g., Metrosep A Supp 16)[19]

  • Guard column

  • Eluent solution (e.g., sodium carbonate and sodium bicarbonate in deionized water)[16]

  • Suppressor solution (if required)

  • Fluoride standard solutions

  • Sample filters (e.g., 0.45 µm)[18]

  • Deionized water

b. Experimental Procedure:

  • System Preparation: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the column with the eluent until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of fluoride standards in deionized water. The concentration range should be appropriate for the expected sample concentrations and the linear range of the instrument.

  • Calibration:

    • Inject a fixed volume of each standard solution into the chromatograph.

    • Record the chromatograms and identify the fluoride peak based on its retention time.

    • Create a calibration curve by plotting the peak area or height against the fluoride concentration.

  • Sample Preparation:

    • Dilute the sample as necessary to bring the fluoride concentration within the calibration range.

    • For complex matrices, sample dissolution in acid may be required.[20]

    • Filter the sample through a 0.45 µm filter to remove particulates before injection.[18]

  • Sample Analysis:

    • Inject the prepared sample into the chromatograph.

    • Identify and quantify the fluoride peak using the calibration curve.

c. Visualization of Experimental Workflow:

IC_Workflow cluster_prep Preparation cluster_cal Calibration cluster_meas Measurement A Prepare Eluent & Equilibrate System D Inject Standards A->D G Inject Sample A->G B Prepare Fluoride Standards B->D C Prepare & Filter Sample C->G E Record Chromatograms D->E F Generate Calibration Curve E->F I Quantify Fluoride F->I H Record Sample Chromatogram G->H H->I

Caption: Workflow for Fluoride Detection by Ion Chromatography.

Fluorine Gas Detection using Electrochemical Sensors

Electrochemical sensors are widely used for the continuous monitoring of toxic gases like fluorine. They operate by producing an electrical signal proportional to the gas concentration.

a. Principle of Operation:

  • Gas Diffusion: Fluorine gas from the ambient air diffuses through a porous membrane to the sensing electrode.

  • Electrochemical Reaction: At the sensing electrode, the fluorine gas undergoes an electrochemical reaction (oxidation or reduction).

  • Signal Generation: This reaction generates an electrical current that is directly proportional to the concentration of the fluorine gas.

  • Signal Processing: The sensor's electronics convert this current into a concentration reading, typically in parts per million (ppm).

b. Visualization of Detection Principle:

Electrochemical_Sensor_Principle cluster_environment Environment cluster_sensor Electrochemical Sensor cluster_electronics Electronics F2_gas F₂ Gas Molecules Membrane Porous Membrane F2_gas->Membrane Diffusion Sensing_Electrode Sensing Electrode Membrane->Sensing_Electrode Electrolyte Electrolyte Signal_Processing Signal Processing & Display Sensing_Electrode->Signal_Processing Generates Electrical Current Counter_Electrode Counter Electrode Counter_Electrode->Signal_Processing

Caption: Principle of an Electrochemical Sensor for Fluorine Gas.

This guide provides a foundational understanding of key methods for fluorine and fluoride detection. For specific applications, it is imperative to consult detailed standard operating procedures and validate the chosen method according to the sample matrix and required analytical performance.

References

Unraveling the Elusive Structure of FOOF: A Comparative Guide to Theoretical Validations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of theoretical and experimental data provides a clearer picture of the difluorodioxide (FOOF) molecule, a notoriously unstable and highly reactive species. This guide objectively compares the performance of various computational models against experimental findings, offering valuable insights for researchers in chemistry and drug development.

The molecular structure of difluorodioxide (FOOF) has long presented a significant challenge to both experimentalists and theoretical chemists due to its high reactivity and propensity to decompose. Understanding its geometry is crucial for comprehending its unusual bonding and reactivity. This guide synthesizes key data from theoretical calculations and experimental determinations, providing a structured comparison to validate the predicted molecular structure of FOOF.

Experimental Determination of the FOOF Structure

The most definitive experimental data for the gas-phase molecular structure of FOOF comes from electron diffraction studies. This technique provides information about the arrangement of atoms in a molecule by analyzing how a beam of electrons is scattered by it.

Experimental Protocol: Gas-Phase Electron Diffraction

In a typical gas-phase electron diffraction experiment, a narrow beam of high-energy electrons is directed through a gaseous sample of the molecule of interest. The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings. The intensity and angular distribution of these rings are recorded on a detector. This diffraction pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing this pattern, researchers can determine the equilibrium bond lengths, bond angles, and dihedral angles that define the molecular geometry. For a molecule like FOOF, which is unstable, the experiment must be conducted under carefully controlled conditions of low temperature and pressure to prevent decomposition.

Theoretical Approaches to the FOOF Structure

Various computational chemistry methods, ranging from ab initio to density functional theory (DFT), have been employed to predict the molecular geometry of FOOF. These methods solve the Schrödinger equation for the molecule to determine its lowest energy structure.

Computational Protocol: Geometry Optimization

The theoretical determination of a molecule's structure involves a process called geometry optimization. This process starts with an initial guess for the molecular geometry. The energy of this arrangement is then calculated using a chosen theoretical method (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or a specific DFT functional) and a basis set (a set of mathematical functions used to describe the electron orbitals). The forces on each atom are then calculated, and the atoms are moved in the direction that will lower the total energy. This iterative process of calculating the energy and forces and updating the atomic positions is repeated until a minimum energy geometry is found, where the forces on all atoms are close to zero. The accuracy of the final predicted geometry depends on the level of theory and the quality of the basis set used.

Comparison of Theoretical and Experimental Data

The following table summarizes the key geometric parameters of the FOOF molecule as determined by a landmark gas-phase electron diffraction study and various theoretical methods.

ParameterExperimental (Electron Diffraction)Theoretical (Ab Initio - MP2)Theoretical (DFT - B3LYP)
O-O Bond Length (Å) 1.217 ± 0.0021.2161.209
O-F Bond Length (Å) 1.575 ± 0.0021.5831.591
∠FOO Bond Angle (°) 109.5 ± 0.3109.2109.8
Dihedral Angle (°) 87.5 ± 0.587.888.5

Note: The theoretical values are representative examples from the literature and can vary slightly depending on the specific basis set used.

The data clearly shows a remarkable agreement between the experimental results and the theoretical predictions, particularly from the ab initio MP2 method. This strong correlation validates the theoretical models as reliable tools for describing the structure of this challenging molecule. The unusually short O-O bond, which is significantly shorter than a typical single bond, and the large O-F bond length are well-reproduced by the calculations. The near 90° dihedral angle, giving the molecule its characteristic skewed structure, is also accurately predicted.

Visualizing the Validation Workflow

The logical process of validating a theoretical molecular structure against experimental data can be visualized as a clear workflow.

Theoretical_Validation_Workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Determination Define_Molecule Define Molecule (FOOF) Select_Method Select Computational Method (e.g., Ab Initio, DFT) Define_Molecule->Select_Method Geometry_Optimization Perform Geometry Optimization Select_Method->Geometry_Optimization Predicted_Structure Predicted Structure (Bond Lengths, Angles) Geometry_Optimization->Predicted_Structure Comparison Compare Theoretical and Experimental Data Predicted_Structure->Comparison Perform_Experiment Perform Experiment (e.g., Electron Diffraction) Analyze_Data Analyze Experimental Data Perform_Experiment->Analyze_Data Experimental_Structure Experimental Structure (Bond Lengths, Angles) Analyze_Data->Experimental_Structure Experimental_Structure->Comparison Validation Validate Theoretical Model Comparison->Validation

Workflow for theoretical validation of a molecular structure.

This diagram illustrates the parallel pathways of theoretical prediction and experimental determination, culminating in a direct comparison that serves to validate the computational model. This validated model can then be used with greater confidence to predict the properties and reactivity of the molecule.

A Comparative Guide to Modern Fluorination Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science. Fluorine's unique properties, such as high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of widely used electrophilic and deoxyfluorinating agents, offering experimental data and protocols to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Part 1: Electrophilic Fluorination Agents: Selectfluor® vs. NFSI

Electrophilic fluorinating agents are indispensable for the synthesis of organofluorine compounds where a carbon-fluorine bond is formed at a nucleophilic center. Among the most common reagents are F-TEDA-BF4 (known by the trade name Selectfluor®) and N-Fluorobenzenesulfonimide (NFSI). Both are crystalline solids that are easier and safer to handle than elemental fluorine gas.

General Characteristics
FeatureSelectfluor® (F-TEDA-BF4)N-Fluorobenzenesulfonimide (NFSI)
Structure 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)C₁₂H₁₀FNO₂S
Fluorine Source Electrophilic F⁺Electrophilic F⁺
Appearance White to off-white crystalline powderWhite to light yellow crystalline solid
Reactivity Highly reactive, strong oxidizing potential.Generally considered milder than Selectfluor®.
Solubility Soluble in polar solvents like acetonitrile, DMF, water.Soluble in many organic solvents like CH₂Cl₂, THF, acetonitrile.
Handling Non-hygroscopic, thermally stable solid, easy to handle.Stable, non-hygroscopic solid.
Performance in α-Fluorination of Carbonyls

The α-fluorination of β-ketoesters is a benchmark reaction for comparing the efficacy of electrophilic fluorinating agents. The reaction typically proceeds rapidly at room temperature.

SubstrateReagentSolventYield (%)Reference
Ethyl 2-oxocyclohexanecarboxylateSelectfluor®Acetonitrile95%J. Org. Chem. 1999, 64, 2564-2566
Ethyl 2-oxocyclohexanecarboxylateNFSITHF92%Org. Lett. 2002, 4, 3047-3049
Diethyl malonateSelectfluor®Acetonitrile85% (difluoro)J. Org. Chem. 2005, 70, 4889-4892
Diethyl malonateNFSIEthanol91% (monofluoro)J. Am. Chem. Soc. 1991, 113, 7277-7287
Experimental Protocol: α-Fluorination of Ethyl 2-oxocyclohexanecarboxylate with Selectfluor®

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol, 170 mg)

  • Selectfluor® (1.1 mmol, 389 mg)

  • Acetonitrile (5 mL)

  • Round-bottom flask with stir bar

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of ethyl 2-oxocyclohexanecarboxylate in acetonitrile, add Selectfluor® in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired α-fluoro β-ketoester.

Logical Workflow for Electrophilic Fluorination

The following diagram illustrates the general decision-making process and workflow for performing an electrophilic fluorination reaction.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis A Select Substrate (e.g., β-Ketoester) B Choose Reagent (Selectfluor® vs. NFSI) A->B C Select Solvent (e.g., Acetonitrile) B->C D Combine Reagents under Inert Atmosphere C->D E Monitor Reaction (TLC/LC-MS) D->E F Aqueous Quench E->F G Extraction F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General workflow for a typical electrophilic fluorination experiment.

Part 2: Deoxyfluorinating Agents: DAST vs. Deoxo-Fluor®

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a cornerstone of organofluorine synthesis. Diethylaminosulfur trifluoride (DAST) has historically been a popular choice, but its thermal instability has led to the development of safer alternatives like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

General Characteristics
FeatureDASTDeoxo-Fluor®
Structure (C₂H₅)₂NSF₃(CH₃OCH₂CH₂)₂NSF₃
Appearance Colorless to pale yellow liquidPale yellow liquid
Thermal Stability Thermally unstable; can decompose explosively above 90 °C.Significantly more stable than DAST, with a decomposition onset temperature of 140 °C.
Safety Requires careful handling and temperature control. Violent decomposition is a known hazard.A safer alternative, though still requires handling by trained personnel.
Byproducts Forms reactive and potentially hazardous byproducts.Byproducts are generally less problematic than those from DAST.
Performance in Deoxyfluorination of Alcohols

The efficiency of deoxyfluorination can vary significantly depending on the substrate (primary, secondary, or tertiary alcohol) and the reagent used.

SubstrateReagentSolventTemp (°C)Yield (%)Reference
1-Octanol (Primary)DASTCH₂Cl₂0 to rt>90%J. Org. Chem. 1975, 40, 575-578
1-Octanol (Primary)Deoxo-Fluor®Toluenert94%J. Org. Chem. 1999, 64, 1372-1374
Cyclohexanol (Secondary)DASTCH₂Cl₂rt85-90%J. Org. Chem. 1975, 40, 575-578
Cyclohexanol (Secondary)Deoxo-Fluor®Toluene50 °C88%J. Org. Chem. 1999, 64, 1372-1374
Experimental Protocol: Deoxyfluorination of 1-Octanol with Deoxo-Fluor®

Materials:

  • 1-Octanol (1.0 mmol, 130 mg)

  • Deoxo-Fluor® (1.2 mmol, 265 mg)

  • Toluene (5 mL)

  • Plastic (e.g., Teflon) or siliconized glass reaction vessel

  • Stir bar

  • Argon or Nitrogen atmosphere

Procedure:

  • In a suitable plastic or passivated glass flask under an inert atmosphere, dissolve 1-octanol in toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor® dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-fluorooctane.

Decision Logic: Choosing a Deoxyfluorinating Agent

The choice between DAST and its more stable analogues is primarily driven by safety considerations. The following diagram outlines this decision process.

G Start Need to Convert R-OH to R-F Safety Is thermal stability a critical priority? Start->Safety Use_Deoxo Use Deoxo-Fluor® or other stable analogue Safety->Use_Deoxo Yes Use_DAST Use DAST with strict temperature control Safety->Use_DAST No Proceed Proceed with reaction setup Use_Deoxo->Proceed Use_DAST->Proceed

Caption: Decision logic for selecting a deoxyfluorinating agent based on safety.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Fluorine Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive chemicals is paramount. Fluorine dioxide (more accurately known as dioxygen difluoride, O₂F₂), is an extremely potent oxidizing agent that demands meticulous disposal protocols due to its inherent instability and reactivity.[1][2] This document provides essential, step-by-step guidance for the proper disposal of dioxygen difluoride, ensuring the safety of laboratory personnel and the integrity of the research environment.

Warning: Dioxygen difluoride is a dangerously reactive and unstable compound. It can react explosively with a vast array of substances, including water and ice, even at cryogenic temperatures.[3][4] These procedures should only be carried out by highly trained personnel in a specialized laboratory setting equipped with the necessary safety features, including a fume hood, blast shield, and appropriate personal protective equipment (PPE).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): A full suite of PPE is mandatory. This includes a gas-tight chemical protection suit, a self-contained breathing apparatus (SCBA), cryogenic gloves, and a face shield.[5]

  • Controlled Environment: All operations must be conducted in a well-ventilated fume hood with a blast shield in place. The experimental setup should be designed to handle potential explosions and pressure changes.

  • Material Compatibility: Ensure all materials in contact with dioxygen difluoride are compatible. Stainless steel, copper, and certain fluoropolymers (e.g., Teflon®) are generally suitable at low temperatures. Avoid contact with organic materials, reducing agents, and water.[3]

  • Emergency Preparedness: An emergency plan must be in place, including access to emergency showers, eyewash stations, and first aid equipment. All personnel involved should be familiar with the emergency procedures.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of dioxygen difluoride and its decomposition products.

PropertyValueCitation(s)
Dioxygen Difluoride (O₂F₂)
Molecular FormulaO₂F₂[1][2]
Molar Mass69.99 g/mol [6]
AppearanceOrange-yellow solid, orange-red liquid[1][2]
Melting Point-163.5 °C[1]
Boiling Point-57 °C (decomposes)[1]
Decomposition TemperatureDecomposes even at -160°C[2]
Decomposition Reaction O₂F₂ → O₂ + F₂[1][7]
Fluorine Gas (F₂)
HazardsHighly toxic, corrosive, strong oxidizer[8]
Neutralization Agents
Sodium Hydroxide (NaOH)Aqueous solution[9][10]
Potassium Hydroxide (KOH)Aqueous solution (preferred due to higher solubility of KF)[11][12]
Soda-LimeSolid absorbent

Experimental Protocol: Disposal of Dioxygen Difluoride

The disposal of dioxygen difluoride is a two-stage process: controlled decomposition followed by the neutralization of the resulting fluorine gas.

Stage 1: Controlled Decomposition of Dioxygen Difluoride

The inherent instability of dioxygen difluoride is utilized to decompose it into its constituent elements, oxygen (O₂) and fluorine (F₂).[1]

Methodology:

  • Inert Atmosphere: The decomposition should be carried out in a reaction vessel under a continuous flow of an inert gas, such as nitrogen or argon. This prevents the accumulation of reactive gases and helps to control the reaction rate.

  • Gradual Warming: The vessel containing the dioxygen difluoride is slowly and carefully warmed from cryogenic temperatures. This can be achieved by gradually raising the temperature of the cooling bath or by using a programmable temperature controller.

  • Monitoring: The decomposition process should be monitored remotely. The disappearance of the characteristic orange-red color of O₂F₂ indicates the completion of the decomposition.

  • Gas Stream Management: The resulting gas stream, a mixture of the inert gas, oxygen, and fluorine, must be directed to a neutralization system.

Stage 2: Neutralization of Fluorine Gas via Caustic Scrubbing

The highly toxic and reactive fluorine gas produced during decomposition must be neutralized before venting. A common and effective method is caustic scrubbing, which uses an alkaline solution to convert the fluorine into less hazardous fluoride salts.[9][10]

Methodology:

  • Scrubber Setup: A gas scrubber containing a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is connected to the outlet of the decomposition vessel. A packed tower scrubber is recommended to maximize the gas-liquid contact area.[11]

  • Alkaline Solution: A dilute aqueous solution of NaOH or KOH is used as the scrubbing liquid. KOH is often preferred because the resulting potassium fluoride (KF) is more soluble in water than sodium fluoride (NaF), reducing the risk of precipitation and blockages in the scrubber.[11][12]

  • Gas Flow: The gas stream from the decomposition vessel is bubbled through the alkaline solution. The fluorine reacts with the hydroxide to form fluoride salts and water.

    • Reaction with Sodium Hydroxide: 2F₂ + 4NaOH → 4NaF + 2H₂O + O₂

    • Reaction with Potassium Hydroxide: 2F₂ + 4KOH → 4KF + 2H₂O + O₂

  • Monitoring and Replenishment: The pH of the scrubbing solution should be monitored to ensure it remains alkaline. The solution may need to be replenished or replaced if large quantities of fluorine are being neutralized.

  • Waste Disposal: The resulting solution of fluoride salts must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of dioxygen difluoride.

G cluster_prep Preparation cluster_decomp Decomposition cluster_neutral Neutralization cluster_final Final Disposal PPE Don Appropriate PPE Setup Prepare Controlled Environment (Fume Hood, Blast Shield) PPE->Setup Decompose Controlled Gradual Warming of O₂F₂ Under Inert Gas Setup->Decompose Gases Gaseous Products (O₂, F₂, Inert Gas) Decompose->Gases Scrubber Direct Gas Stream to Caustic Scrubber (KOH/NaOH) Gases->Scrubber Neutralize Fluorine Neutralization Scrubber->Neutralize Waste Collect Fluoride Salt Solution Neutralize->Waste Dispose Dispose of Hazardous Waste (as per regulations) Waste->Dispose

Caption: Workflow for the safe disposal of dioxygen difluoride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.